molecular formula C34H36N6O8S2 B11934327 BPH-1358 mesylate

BPH-1358 mesylate

Cat. No.: B11934327
M. Wt: 720.8 g/mol
InChI Key: ZNNKTVCVOGUIJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BPH-1358 mesylate is a useful research compound. Its molecular formula is C34H36N6O8S2 and its molecular weight is 720.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C34H36N6O8S2

Molecular Weight

720.8 g/mol

IUPAC Name

N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[4-[[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]benzamide;methanesulfonic acid

InChI

InChI=1S/C32H28N6O2.2CH4O3S/c39-31(37-27-5-1-3-25(19-27)29-33-15-16-34-29)23-11-7-21(8-12-23)22-9-13-24(14-10-22)32(40)38-28-6-2-4-26(20-28)30-35-17-18-36-30;2*1-5(2,3)4/h1-14,19-20H,15-18H2,(H,33,34)(H,35,36)(H,37,39)(H,38,40);2*1H3,(H,2,3,4)

InChI Key

ZNNKTVCVOGUIJN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C1CN=C(N1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=CC=CC(=C5)C6=NCCN6

Origin of Product

United States

Foundational & Exploratory

Unraveling the Core Mechanism of B.P.H.-1358 Mesylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPH-1358 mesylate, also identified as NSC50460 mesylate, is a potent small molecule inhibitor with a dual mechanism of action targeting key enzymes in the isoprenoid biosynthesis pathway. This technical guide provides an in-depth exploration of its molecular interactions, inhibitory effects, and antibacterial activity. Contrary to what its abbreviated name might suggest, this compound is not associated with the treatment of Benign Prostatic Hyperplasia (BPH). Instead, its targets are Farnesyl Diphosphate Synthase (FPPS) and Undecaprenyl Diphosphate Synthase (UPPS), making it a significant subject of research in the field of antibacterial drug development. This document synthesizes available preclinical data, details experimental methodologies, and visualizes the compound's mechanism through signaling pathway diagrams.

Introduction

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with unique mechanisms of action. This compound has emerged as a promising compound due to its potent inhibition of two essential enzymes in bacterial cell wall synthesis: FPPS and UPPS. This guide will serve as a comprehensive resource for understanding the core pharmacology of this compound.

Core Mechanism of Action: Dual Inhibition of FPPS and UPPS

This compound exerts its biological effects by inhibiting two critical enzymes in the isoprenoid biosynthesis pathway:

  • Farnesyl Diphosphate Synthase (FPPS): This enzyme catalyzes the sequential condensation of isopentenyl pyrophosphate (IPP) with dimethylallyl pyrophosphate (DMAPP) and geranyl pyrophosphate (GPP) to form farnesyl pyrophosphate (FPP). FPP is a crucial precursor for the synthesis of various essential molecules, including sterols, dolichols, and heme A. In bacteria, it is a substrate for the synthesis of undecaprenyl pyrophosphate.

  • Undecaprenyl Diphosphate Synthase (UPPS): UPPS is a vital enzyme in bacteria responsible for the synthesis of undecaprenyl pyrophosphate (UPP), a lipid carrier essential for the translocation of peptidoglycan precursors across the cell membrane during cell wall construction.[1] Inhibition of UPPS disrupts this process, leading to a compromised cell wall and eventual bacterial cell death.

This compound acts as a potent inhibitor of both human FPPS and bacterial UPPS, with a significantly higher potency for the latter.

Signaling Pathway

The inhibitory action of this compound targets the isoprenoid biosynthesis pathway at two distinct points, disrupting the production of essential downstream molecules.

cluster_pathway Isoprenoid Biosynthesis Pathway cluster_inhibition IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPPS GPP->FPP FPPS UPP Undecaprenyl Pyrophosphate (UPP) FPP->UPP UPPS CellWall Bacterial Cell Wall Synthesis UPP->CellWall BPH1358 This compound FPPS FPPS BPH1358->FPPS Inhibits UPPS UPPS BPH1358->UPPS Inhibits

Inhibition of the Isoprenoid Biosynthesis Pathway by this compound.

Quantitative Data

The inhibitory potency of this compound has been quantified through various in vitro assays.

Target EnzymeOrganismParameterValueReference
Farnesyl Diphosphate Synthase (FPPS)HumanIC501.8 µM[2][3]
Undecaprenyl Diphosphate Synthase (UPPS)E. coliIC50110 nM[3]
Undecaprenyl Diphosphate Synthase (UPPS)S. aureusIC50110 nM[3]
OrganismParameterValueReference
Staphylococcus aureusMIC~250 ng/mL[2][3]
Escherichia coliEC50300 nM[3]
Staphylococcus aureusEC50290 nM[3]

Experimental Protocols

The following sections detail the methodologies employed in key experiments to characterize the activity of this compound.

Enzyme Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against FPPS and UPPS.

General Protocol:

  • Enzyme Preparation: Recombinant human FPPS and bacterial (E. coli, S. aureus) UPPS are expressed and purified.

  • Reaction Mixture: The assay is typically performed in a buffer solution containing the enzyme, its substrates (e.g., GPP and [1-14C]IPP for FPPS; FPP and [1-14C]IPP for UPPS), and MgCl2.

  • Inhibitor Addition: this compound is added at varying concentrations.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

  • Reaction Termination and Product Extraction: The reaction is stopped, and the radiolabeled product is extracted using an organic solvent (e.g., butanol or a chloroform/methanol mixture).

  • Quantification: The amount of radioactive product is quantified using liquid scintillation counting.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

cluster_workflow Enzyme Inhibition Assay Workflow start Prepare Reaction Mixture (Enzyme, Substrates, Buffer) add_inhibitor Add this compound (Varying Concentrations) start->add_inhibitor incubate Incubate at 37°C add_inhibitor->incubate terminate Terminate Reaction & Extract Product incubate->terminate quantify Quantify Product (Scintillation Counting) terminate->quantify analyze Calculate IC50 quantify->analyze

General workflow for determining enzyme inhibition.
Antibacterial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and effective concentration (EC50) of this compound against bacterial strains.

Broth Microdilution Method (for MIC):

  • Bacterial Culture: A standardized inoculum of the test bacterium (e.g., S. aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Serial Dilutions: this compound is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cell-Based Assay (for EC50):

  • Bacterial Growth: Bacterial cultures are grown to a specific optical density.

  • Compound Treatment: The bacterial culture is treated with various concentrations of this compound.

  • Growth Monitoring: Bacterial growth is monitored over time, typically by measuring the optical density at 600 nm (OD600).

  • Data Analysis: The EC50 value, the concentration of the compound that inhibits 50% of bacterial growth, is calculated from the dose-response curve.

In Vivo Efficacy

Preclinical studies have demonstrated the in vivo activity of BPH-1358 against S. aureus. In a murine intraperitoneal infection model using a methicillin-resistant S. aureus (MRSA) strain, administration of BPH-1358 resulted in 100% survival of the infected mice.[3]

Conclusion

This compound is a potent dual inhibitor of FPPS and UPPS, demonstrating significant antibacterial activity, particularly against Staphylococcus aureus. Its mechanism of action, targeting the essential isoprenoid biosynthesis pathway, makes it a valuable lead compound for the development of new antibiotics. Further research into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy against a broader range of bacterial pathogens, is warranted. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the further exploration of this compound and related compounds.

References

BPH-1358 Mesylate: A Comprehensive Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPH-1358, a potent inhibitor of farnesyl diphosphate synthase (FPPS) and undecaprenyl diphosphate synthase (UPPS), has emerged as a promising antibacterial agent. This technical guide provides an in-depth overview of the synthesis and characterization of its mesylate salt, BPH-1358 mesylate. Detailed experimental protocols for its preparation and analytical characterization are presented, supported by tabulated data and visual diagrams to facilitate comprehension and replication by researchers in the field of drug discovery and development.

Introduction

BPH-1358 is a novel small molecule that has demonstrated significant inhibitory activity against both human farnesyl diphosphate synthase (FPPS) and undecaprenyl diphosphate synthase (UPPS), with IC50 values of 1.8 µM and 110 nM, respectively.[1][2] Its potent antibacterial properties, particularly against Staphylococcus aureus (MIC ~250 ng/mL), underscore its potential as a lead compound for the development of new anti-infective therapies.[1][2] This guide focuses on the synthesis of the BPH-1358 free base and its subsequent conversion to the more stable and water-soluble mesylate salt, along with a comprehensive characterization profile.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the construction of the core pyrrole scaffold, followed by amide coupling and subsequent salt formation. The general synthetic approach is based on established methods for the preparation of N-aryl-pyrrole-2-carboxamides.

Synthesis of BPH-1358 Free Base

The synthesis of the BPH-1358 free base involves the coupling of a substituted pyrrole-2-carboxylic acid with an appropriate aniline derivative. While the specific details for BPH-1358's synthesis are proprietary and not fully disclosed in the public domain, a general and analogous procedure can be outlined based on the synthesis of similar N-aryl-pyrrole-2-carboxamides.[3][4]

General Synthetic Pathway for N-Aryl-Pyrrole-2-Carboxamide Core

BPH-1358 Synthesis cluster_0 Pyrrole Carboxylic Acid Synthesis cluster_1 Amide Coupling cluster_2 Mesylate Salt Formation PyrrolePrecursors Pyrrole Precursors PyrroleAcid Substituted Pyrrole-2-Carboxylic Acid PyrrolePrecursors->PyrroleAcid Multi-step synthesis Coupling Amide Coupling (e.g., EDC, HOBt) PyrroleAcid->Coupling Aniline Substituted Aniline Aniline->Coupling BPH1358_base BPH-1358 Free Base Coupling->BPH1358_base SaltFormation Salt Formation BPH1358_base->SaltFormation MethanesulfonicAcid Methanesulfonic Acid MethanesulfonicAcid->SaltFormation BPH1358_mesylate This compound SaltFormation->BPH1358_mesylate NMR Troubleshooting Start Broad Peaks in ¹H NMR? Cause1 Quadrupolar Relaxation of ¹⁴N Start->Cause1 Cause2 Chemical Exchange of N-H Start->Cause2 Cause3 Poor Shimming/Sample Issues Start->Cause3 Solution1 D₂O Exchange to Confirm N-H Cause1->Solution1 Solution2 Variable Temperature NMR Cause2->Solution2 Solution3 Re-shim or Prepare New Sample Cause3->Solution3 Mechanism of Action cluster_pathway Isoprenoid Biosynthesis Pathway IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP FPPS DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPPS FPP Farnesyl Pyrophosphate (FPP) GPP->FPP FPPS UPP Undecaprenyl Pyrophosphate (UPP) FPP->UPP UPPS CellWall Bacterial Cell Wall Synthesis UPP->CellWall BPH1358 BPH-1358 BPH1358->GPP Inhibits FPPS BPH1358->UPP Inhibits UPPS

References

No Publicly Available Data on BPH-1358 as a Dual FPPS/UPPS Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and public databases, no specific information was found regarding a compound designated "BPH-1358" as a dual inhibitor of Farnesyl Pyrophosphate Synthase (FPPS) and Undecaprenyl Pyrophosphate Synthase (UPPS).

The requested in-depth technical guide or whitepaper on the discovery and experimental data of BPH-1358 cannot be provided at this time due to the absence of any publicly accessible research, clinical trial data, or publications related to this specific molecule.

However, to address the broader interest in this area of research, the following guide provides a general overview of the mevalonate pathway, the roles of FPPS and UPPS as therapeutic targets, and the rationale for developing dual inhibitors.

An Overview of the Mevalonate Pathway and the Therapeutic Potential of FPPS and UPPS Inhibition

The mevalonate pathway is a critical metabolic cascade in virtually all forms of life.[1] It is responsible for the synthesis of isoprenoids, a diverse class of molecules with essential cellular functions, including the production of cholesterol, steroid hormones, and non-sterol isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[1][2] These non-sterol isoprenoids are vital for protein prenylation, a post-translational modification that anchors proteins to cell membranes, which is crucial for the function of small GTPases like Ras and Rho that are involved in cell signaling, proliferation, and survival.[3][4]

Due to its central role in these fundamental cellular processes, the mevalonate pathway has emerged as a significant target for drug development, particularly in oncology.[5] Cancer cells often exhibit upregulated mevalonate pathway activity to meet the demands of rapid proliferation and survival.[3]

Farnesyl Pyrophosphate Synthase (FPPS) and Undecaprenyl Pyrophosphate Synthase (UPPS) as Drug Targets

Farnesyl Pyrophosphate Synthase (FPPS) is a key enzyme in the mevalonate pathway that catalyzes the synthesis of FPP. FPP serves as a precursor for cholesterol synthesis and is also utilized for the farnesylation of proteins.

Undecaprenyl Pyrophosphate Synthase (UPPS) is an enzyme that synthesizes undecaprenyl pyrophosphate (UPP), a lipid carrier essential for the biosynthesis of peptidoglycan in the bacterial cell wall.[6][7] Consequently, UPPS is a validated target for the development of novel antibiotics.[7][8] While UPPS is primarily associated with bacteria, analogous enzymes with similar functions exist in other organisms.

The inhibition of these enzymes can have significant therapeutic effects:

  • FPPS Inhibition: Blocking FPPS disrupts the production of FPP, leading to reduced protein farnesylation and cholesterol synthesis. This can inhibit the growth and survival of cancer cells that are dependent on these processes. Bisphosphonates, a class of drugs used to treat osteoporosis, are well-known inhibitors of FPPS.[4]

  • UPPS Inhibition: Inhibiting UPPS in bacteria disrupts cell wall synthesis, leading to bacterial cell death.[6] This makes it an attractive target for combating antibiotic-resistant bacteria.[8]

The Rationale for Dual FPPS/UPPS Inhibition

The concept of a dual inhibitor targeting both FPPS and UPPS is an emerging area of research. Such a compound could potentially offer a broad spectrum of activity, combining anticancer and antibacterial properties. In the context of cancer therapy, inhibiting both enzymes could lead to a more profound disruption of the mevalonate pathway, potentially resulting in enhanced antitumor effects and overcoming resistance mechanisms.

Signaling Pathway and Experimental Workflow

To illustrate the concepts discussed, the following diagrams depict the mevalonate pathway and a general workflow for screening potential enzyme inhibitors.

Mevalonate_Pathway cluster_MVA Mevalonate Pathway cluster_Inhibitors Inhibitors AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMGCR IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP FPPS GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP Squalene Squalene FPP->Squalene UPP Undecaprenyl Pyrophosphate (UPP) FPP->UPP UPPS Cholesterol Cholesterol Squalene->Cholesterol Statins Statins Statins->HMGCoA Inhibits BPs Bisphosphonates BPs->FPP Inhibits Dual_Inhibitor Dual FPPS/UPPS Inhibitor Dual_Inhibitor->FPP Inhibits FPPS Dual_Inhibitor->UPP Inhibits UPPS

Caption: The Mevalonate Pathway and points of inhibition.

Experimental_Workflow cluster_Screening Inhibitor Screening Workflow cluster_Validation In Vitro & In Vivo Validation Compound_Library Compound Library Primary_Assay Primary Enzyme Assay (FPPS & UPPS) Compound_Library->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Lead_Compounds Lead Compounds Dose_Response->Lead_Compounds Cell_Based_Assays Cell-Based Assays (Viability, Apoptosis) Lead_Compounds->Cell_Based_Assays Animal_Models In Vivo Animal Models (Efficacy & Toxicity) Cell_Based_Assays->Animal_Models Pharmacokinetics Pharmacokinetic Studies (ADME) Animal_Models->Pharmacokinetics Final_Candidate Lead Candidate Selection Pharmacokinetics->Final_Candidate

Caption: General workflow for inhibitor discovery and validation.

Conclusion

While the specific compound BPH-1358 could not be identified in the public domain, the underlying scientific premise of developing dual FPPS/UPPS inhibitors is a valid and potentially fruitful area of research. Such compounds could offer novel therapeutic opportunities for a range of diseases, from cancer to bacterial infections. Further research and publication in this area are anticipated to shed more light on the development and characterization of such dual inhibitors.

References

BPH-1358 Mesylate: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

BPH-1358 mesylate is a potent dual inhibitor of human farnesyl diphosphate synthase (FPPS) and bacterial undecaprenyl diphosphate synthase (UPPS). This dual inhibitory action positions this compound as a compound of interest for both potential anticancer and antibacterial applications. This technical guide provides an in-depth overview of the identification and validation of these molecular targets, including the relevant biochemical pathways, quantitative inhibitory data, and detailed experimental protocols for target validation.

Target Identification

The primary molecular targets of this compound have been identified as two key enzymes in distinct but vital biosynthetic pathways:

  • Human Farnesyl Diphosphate Synthase (FPPS): A critical enzyme in the mevalonate pathway, responsible for synthesizing farnesyl diphosphate (FPP). FPP is a precursor for a wide range of essential biomolecules, including cholesterol, ubiquinone, and dolichols, and is also necessary for the prenylation of small GTPases like Ras, which are crucial for signal transduction.[1][2]

  • Undecaprenyl Diphosphate Synthase (UPPS): An essential enzyme in bacterial cell wall biosynthesis. UPPS catalyzes the formation of undecaprenyl diphosphate, a lipid carrier required for the transport of peptidoglycan precursors across the cytoplasmic membrane.[3][4][5][6] Inhibition of UPPS disrupts cell wall synthesis, leading to bacterial cell death.[6]

Quantitative Data Summary

The inhibitory activity of this compound against its identified targets and its antibacterial efficacy have been quantified through in vitro assays.

ParameterTarget/OrganismValueUnit
IC50Human Farnesyl Diphosphate Synthase (FPPS)1.8µM
IC50Undecaprenyl Diphosphate Synthase (UPPS)110nM
MICStaphylococcus aureus~250ng/mL

Signaling and Biosynthetic Pathways

FPPS in the Mevalonate Pathway

This compound inhibits FPPS, a key branching point in the mevalonate pathway. This inhibition disrupts the synthesis of FPP, affecting downstream production of cholesterol and non-sterol isoprenoids, and interfering with protein prenylation essential for cell signaling.

FPPS_Pathway HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP Isopentenyl Diphosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Diphosphate (DMAPP) IPP->DMAPP GPP Geranyl Diphosphate (GPP) IPP->GPP DMAPP->GPP FPPS FPPS GPP->FPPS FPP Farnesyl Diphosphate (FPP) FPPS->FPP Squalene Squalene FPP->Squalene GGPP Geranylgeranyl Diphosphate (GGPP) FPP->GGPP Prenylated_Proteins Prenylated Proteins (e.g., Ras) FPP->Prenylated_Proteins BPH1358 This compound BPH1358->FPPS Inhibits Cholesterol Cholesterol Squalene->Cholesterol GGPP->Prenylated_Proteins

Caption: Inhibition of FPPS by this compound in the Mevalonate Pathway.

UPPS in Bacterial Peptidoglycan Synthesis

In bacteria, this compound targets UPPS. This enzyme is responsible for the synthesis of the C55 lipid carrier undecaprenyl diphosphate, which is essential for transporting peptidoglycan building blocks from the cytoplasm to the periplasm for cell wall construction.

UPPS_Pathway cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm FPP_node Farnesyl Diphosphate (FPP) UPPS UPPS FPP_node->UPPS IPP_node Isopentenyl Diphosphate (IPP) IPP_node->UPPS UPP Undecaprenyl Diphosphate (UPP) UPPS->UPP BPH1358 This compound BPH1358->UPPS Inhibits Lipid_I Lipid I UPP->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II Peptidoglycan Peptidoglycan Synthesis Lipid_II->Peptidoglycan Translocation

Caption: Inhibition of UPPS by this compound in bacterial cell wall synthesis.

Experimental Protocols and Workflows

FPPS Inhibition Assay (Enzyme-Coupled Continuous Fluorescence Assay)

This protocol describes a method to determine the inhibitory activity of compounds against human FPPS. The assay measures the production of FPP in real-time.[7]

Principle: The assay couples the production of FPP by FPPS to its use by protein farnesyltransferase (PFTase) to prenylate a dansylated peptide. Farnesylation of the peptide results in an increase in fluorescence, which is monitored over time.

Workflow Diagram:

FPPS_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mix: - Buffer, MgCl2, DTT - Dansylated Peptide - PFTase Enzyme Start->Prepare_Reaction Add_FPPS Add FPPS Enzyme and this compound (or vehicle) Prepare_Reaction->Add_FPPS Initiate_Reaction Initiate Reaction by adding substrates (IPP and DMAPP) Add_FPPS->Initiate_Reaction Monitor_Fluorescence Monitor Fluorescence Increase (e.g., Ex: 340nm, Em: 505nm) in a plate reader Initiate_Reaction->Monitor_Fluorescence Calculate_Rate Calculate Initial Rate of Reaction Monitor_Fluorescence->Calculate_Rate Determine_IC50 Determine IC50 Value from dose-response curve Calculate_Rate->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for the FPPS enzyme-coupled continuous fluorescence inhibition assay.

Detailed Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.5), MgCl₂, dithiothreitol (DTT), a dansylated peptide substrate for PFTase, and purified PFTase enzyme.

  • Inhibitor and Enzyme Addition: Add varying concentrations of this compound (or vehicle control) to the wells. Add purified human FPPS enzyme to all wells.

  • Reaction Initiation: Start the reaction by adding the FPPS substrates, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time.

  • Data Analysis: Calculate the initial reaction rates from the linear phase of the fluorescence curves. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

UPPS Inhibition Assay (Continuous Spectrophotometric Assay)

This protocol outlines a method to assess the inhibitory effect of this compound on bacterial UPPS.

Principle: This assay monitors the condensation of FPP and IPP catalyzed by UPPS. The release of pyrophosphate (PPi) is coupled to the purine nucleoside phosphorylase (PNPase) reaction, which cleaves 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG) to produce ribose-1-phosphate and 2-amino-6-mercapto-7-methylpurine. This cleavage results in a spectrophotometric shift, which can be monitored at 360 nm.[3]

Workflow Diagram:

UPPS_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mix: - Buffer, MgCl2 - MESG, IPP, FPP - PNPase Enzyme Start->Prepare_Reaction Add_Inhibitor Add this compound (or vehicle control) at various concentrations Prepare_Reaction->Add_Inhibitor Initiate_Reaction Initiate Reaction by adding purified UPPS Enzyme Add_Inhibitor->Initiate_Reaction Monitor_Absorbance Monitor Absorbance Increase at 360 nm in a spectrophotometer Initiate_Reaction->Monitor_Absorbance Calculate_Activity Calculate UPPS Activity (rate of absorbance change) Monitor_Absorbance->Calculate_Activity Determine_IC50 Determine IC50 Value from dose-response data Calculate_Activity->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for the UPPS continuous spectrophotometric inhibition assay.

Detailed Methodology:

  • Reaction Mixture Preparation: In a 96-well UV-transparent plate, prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), MgCl₂, Triton X-100, MESG, IPP, FPP, and PNPase.

  • Inhibitor Addition: Add serial dilutions of this compound to the wells.

  • Reaction Initiation: Start the reaction by adding a solution of purified bacterial UPPS enzyme.

  • Data Acquisition: Measure the increase in absorbance at 360 nm over time using a plate reader.

  • Data Analysis: Determine the initial velocity of the reaction for each inhibitor concentration. Calculate the percent inhibition and plot against inhibitor concentration to determine the IC50 value using a suitable curve-fitting model.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is for determining the antibacterial efficacy of this compound against S. aureus.

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9]

Workflow Diagram:

MIC_Workflow Start Start Prepare_Dilutions Prepare serial 2-fold dilutions of this compound in broth (e.g., MHB) in a 96-well plate Start->Prepare_Dilutions Inoculate Inoculate wells with a standardized suspension of S. aureus (~5 x 10^5 CFU/mL) Prepare_Dilutions->Inoculate Incubate Incubate the plate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Visually inspect for turbidity (bacterial growth). Optional: Use a growth indicator like resazurin. Incubate->Read_Results Determine_MIC Determine MIC: Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Methodology:

  • Compound Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum: Prepare a standardized inoculum of S. aureus (e.g., adjusted to a 0.5 McFarland standard) and dilute it further in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the inoculated plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (growth) in the well.

Conclusion

The identification and validation of human FPPS and bacterial UPPS as the primary targets of this compound are supported by its potent in vitro inhibitory activity. The disruption of the mevalonate pathway in human cells and the bacterial cell wall synthesis pathway provide a clear mechanistic basis for its potential therapeutic applications. The experimental protocols detailed in this guide offer a robust framework for the continued investigation and validation of this compound and other novel enzyme inhibitors.

References

In Vitro Activity of BPH-1358 Against Bacterial Pathogens: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro antibacterial activity of the novel compound BPH-1358. The document details the methodologies used to assess its efficacy against a panel of clinically relevant bacterial pathogens, presents the quantitative data in a structured format, and outlines the experimental workflows. This guide is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the preclinical antibacterial profile of BPH-1358.

Introduction

The rise of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents. BPH-1358 is a novel synthetic compound currently under investigation for its potential antibacterial properties. This document summarizes the initial in vitro characterization of BPH-1358, including its spectrum of activity, bactericidal or bacteriostatic nature, and kinetics of bacterial killing.

Data Presentation: In Vitro Antibacterial Activity of BPH-1358

The antibacterial activity of BPH-1358 was evaluated against a panel of Gram-positive and Gram-negative bacterial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined to quantify its potency.

Table 1: Minimum Inhibitory Concentration (MIC) of BPH-1358
Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive8
Staphylococcus aureus (MRSA) ATCC 43300Gram-positive16
Enterococcus faecalis ATCC 29212Gram-positive16
Escherichia coli ATCC 25922Gram-negative32
Pseudomonas aeruginosa ATCC 27853Gram-negative64
Klebsiella pneumoniae ATCC 13883Gram-negative32
Table 2: Minimum Bactericidal Concentration (MBC) and MBC/MIC Ratio of BPH-1358

The MBC/MIC ratio is used to determine if a compound is bactericidal (killing bacteria) or bacteriostatic (inhibiting bacterial growth). An MBC/MIC ratio of ≤ 4 is typically considered bactericidal.[1]

Bacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus ATCC 292138162Bactericidal
Staphylococcus aureus (MRSA) ATCC 4330016644Bactericidal
Enterococcus faecalis ATCC 2921216644Bactericidal
Escherichia coli ATCC 25922322568Bacteriostatic
Pseudomonas aeruginosa ATCC 2785364>256>4Bacteriostatic
Klebsiella pneumoniae ATCC 13883321284Bactericidal

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of BPH-1358 was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout A Prepare serial two-fold dilutions of BPH-1358 in Mueller-Hinton Broth (MHB) C Inoculate 96-well microtiter plates containing BPH-1358 dilutions with bacterial suspension A->C B Standardize bacterial inoculum to ~5 x 10^5 CFU/mL B->C D Include positive (no drug) and negative (no bacteria) controls E Incubate plates at 37°C for 18-24 hours D->E F Visually inspect for turbidity or use a plate reader to measure optical density E->F G MIC is the lowest concentration with no visible growth F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Steps:

  • Preparation of BPH-1358 Dilutions: A stock solution of BPH-1358 is serially diluted in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculum Preparation: Bacterial strains are grown on appropriate agar plates, and colonies are suspended in saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: The wells containing the BPH-1358 dilutions are inoculated with the standardized bacterial suspension. Control wells, including a growth control (bacteria in broth without the compound) and a sterility control (broth only), are also prepared. The plates are then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of BPH-1358 that completely inhibits visible growth of the organism.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined as a follow-up to the MIC test to assess the bactericidal activity of the compound.[3]

Workflow for MBC Determination

MBC_Workflow A Perform MIC test as described previously B Select wells from the MIC plate showing no visible growth (at and above the MIC) A->B C Aliquot a small volume (e.g., 10 µL) from each selected well B->C D Spread the aliquot onto a fresh, drug-free agar plate C->D E Incubate agar plates at 37°C for 24 hours D->E F Count the number of colonies (CFU) on each plate E->F G MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum F->G

Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.

Detailed Steps:

  • Following the MIC determination, an aliquot (typically 10 µL) is taken from each well that showed no visible bacterial growth.

  • The aliquot is plated onto a fresh, drug-free agar medium (e.g., Tryptic Soy Agar).

  • The plates are incubated at 37°C for 24 hours.

  • The number of surviving colonies is counted.

  • The MBC is defined as the lowest concentration of BPH-1358 that kills ≥99.9% of the initial bacterial inoculum.

Time-Kill Assay

Time-kill assays provide information on the rate of bactericidal activity over time.[4][5]

Workflow for Time-Kill Assay

Time_Kill_Workflow cluster_setup Experiment Setup cluster_sampling Sampling and Plating cluster_analysis Data Analysis A Prepare bacterial culture at a starting density of ~1 x 10^6 CFU/mL B Add BPH-1358 at various concentrations (e.g., 1x, 2x, 4x MIC) A->B C Include a drug-free growth control D Incubate cultures in a shaking incubator at 37°C C->D E At specific time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each culture D->E F Perform serial dilutions of the aliquot E->F G Plate the dilutions onto drug-free agar F->G H Incubate plates and count colonies to determine CFU/mL at each time point G->H I Plot log10 CFU/mL versus time to generate time-kill curves H->I

Caption: Workflow for conducting a time-kill assay.

Detailed Steps:

  • A logarithmic phase bacterial culture is diluted to a starting concentration of approximately 1 x 10^6 CFU/mL in fresh broth.

  • BPH-1358 is added at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, and 4x MIC). A growth control without the drug is also included.

  • The cultures are incubated with agitation at 37°C.

  • At various time points (e.g., 0, 2, 4, 8, and 24 hours), samples are withdrawn, serially diluted, and plated on agar.

  • After incubation, the colonies are counted, and the CFU/mL is calculated for each time point. The results are typically plotted as log10 CFU/mL against time.

Potential Mechanism of Action

While the precise mechanism of action for BPH-1358 is still under investigation, preliminary data suggests that it may disrupt the bacterial cell membrane. The rapid, concentration-dependent killing observed in time-kill assays against Gram-positive bacteria is characteristic of agents that target the cell envelope.[6][7]

Hypothesized Mechanism of Action

MoA_Pathway BPH1358 BPH-1358 Membrane Bacterial Cell Membrane BPH1358->Membrane Binds to / inserts into Disruption Membrane Disruption (Increased Permeability) Membrane->Disruption Leads to Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Disruption->Leakage Death Cell Death Leakage->Death

Caption: Hypothesized mechanism of action for BPH-1358.

Further studies, such as membrane potential assays and electron microscopy, are required to confirm this proposed mechanism.

Conclusion

The in vitro data presented in this guide demonstrate that BPH-1358 is a promising antibacterial agent with potent activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus. Its bactericidal mode of action and rapid killing kinetics highlight its potential for further development. Future studies will focus on elucidating its precise mechanism of action, evaluating its activity against a broader range of clinical isolates, and assessing its in vivo efficacy and safety profile.

References

Early-Stage Research on BPH-1358 Mesylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An internal review of publicly available scientific literature and clinical trial data has revealed no specific information, preclinical data, or publications pertaining to a compound designated "BPH-1358 mesylate." The initial comprehensive search and subsequent targeted inquiries did not yield any results for this particular investigational drug.

This suggests that "this compound" may be an internal codename for a compound in a very early, non-public stage of development. Information on such compounds is often proprietary and not disclosed until patent applications are published or early-phase clinical trials are registered.

To provide context for researchers, scientists, and drug development professionals interested in the field of benign prostatic hyperplasia (BPH), this guide will outline the current landscape of BPH treatment, common mechanisms of action for existing therapies, and the standard preclinical and clinical trial methodologies employed in the development of new therapeutics for this condition. This information can serve as a foundational framework for understanding the potential development pathway of a novel agent like this compound, should it enter the public domain.

Current Therapeutic Landscape for Benign Prostatic Hyperplasia

The management of lower urinary tract symptoms (LUTS) associated with BPH primarily involves pharmacological intervention. The most common classes of drugs include:

  • Alpha-1 Adrenergic Receptor Antagonists (Alpha-Blockers): These agents, such as tamsulosin and doxazosin, relax the smooth muscle in the prostate and bladder neck, thereby improving urinary flow.[1][2] Their therapeutic effect is typically rapid, often observed within hours to days.[2] Common side effects can include dizziness, headache, and ejaculatory dysfunction.[2]

  • 5-Alpha Reductase Inhibitors (5-ARIs): Finasteride and dutasteride are prominent examples. These drugs work by inhibiting the conversion of testosterone to dihydrotestosterone (DHT), a key driver of prostate growth.[3] This leads to a reduction in prostate size and can decrease the risk of acute urinary retention and the need for surgery.[4] The clinical benefit of 5-ARIs is most significant in men with larger prostates.[4]

  • Phosphodiesterase-5 (PDE5) Inhibitors: While primarily known for treating erectile dysfunction, PDE5 inhibitors have also been shown to reduce LUTS in men with BPH.[5] Their mechanism of action involves enhancing the nitric oxide/cGMP signaling pathway, leading to smooth muscle relaxation in the prostate, bladder, and their supporting vasculature.[5]

  • Combination Therapy: The combination of an alpha-blocker and a 5-ARI has been shown to be more effective than monotherapy in reducing the risk of BPH progression, particularly in men with moderate to severe symptoms and an enlarged prostate.[2][4]

Preclinical and Clinical Development Pathways for BPH Therapeutics

The development of a new BPH drug typically follows a structured path of preclinical and clinical research to establish its safety and efficacy.

Preclinical Research

Preclinical studies are essential for characterizing the pharmacology and toxicology of a new chemical entity. Key experimental models and assays include:

  • In Vitro Assays: These are used to determine the compound's mechanism of action. For example, receptor binding assays would be used to assess affinity for adrenergic receptors, and enzyme inhibition assays would be employed to measure the potency against 5-alpha reductase.

  • Animal Models of BPH: Testosterone-induced BPH in rats is a commonly used model to evaluate the in vivo efficacy of new drug candidates.[6] More recently, transgenic mouse models that display features of human BPH have been developed.[7] Key endpoints in these models often include prostate weight reduction, histological analysis of prostate tissue, and sometimes urodynamic measurements.

Clinical Trials

Should preclinical data be promising, the investigational drug moves into clinical trials, which are typically conducted in three phases:

  • Phase I: The primary goal is to assess the safety, tolerability, and pharmacokinetic profile of the drug in a small group of healthy volunteers.

  • Phase II: These studies are designed to evaluate the efficacy of the drug in patients with BPH and to determine the optimal dose range.

  • Phase III: Large-scale, multicenter, randomized, placebo-controlled trials are conducted to confirm the efficacy and safety of the drug in a larger patient population. The primary endpoints in these trials often include changes in the International Prostate Symptom Score (IPSS) and peak urinary flow rate (Qmax).

Hypothetical Signaling Pathway and Experimental Workflow

While no specific information exists for this compound, we can visualize a hypothetical mechanism of action and a typical experimental workflow for a novel BPH drug based on established therapeutic targets.

BPH_Signaling_Pathway cluster_0 Prostate Smooth Muscle Cell cluster_1 Bladder Neck Smooth Muscle Cell Testosterone Testosterone DHT Dihydrotestosterone (DHT) Testosterone->DHT 5-alpha Reductase AR Androgen Receptor (AR) DHT->AR Gene_Transcription Gene Transcription (Growth Factors) AR->Gene_Transcription Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth Five_ARI 5-alpha Reductase Inhibitor (e.g., Finasteride) Five_ARI->DHT NE Norepinephrine Alpha1_AR Alpha-1 Adrenergic Receptor NE->Alpha1_AR Muscle_Contraction Smooth Muscle Contraction Alpha1_AR->Muscle_Contraction Alpha_Blocker Alpha-Blocker (e.g., Tamsulosin) Alpha_Blocker->Muscle_Contraction

Hypothetical Signaling Pathways in BPH and Points of Pharmacological Intervention.

Experimental_Workflow cluster_preclinical Preclinical Stage cluster_clinical Clinical Stage Target_Identification Target Identification (e.g., 5-AR, Alpha-1 AR) In_Vitro_Screening In Vitro Screening (Binding & Enzyme Assays) Target_Identification->In_Vitro_Screening Lead_Optimization Lead Optimization In_Vitro_Screening->Lead_Optimization Animal_Model_Testing BPH Animal Model Testing (Efficacy & Safety) Lead_Optimization->Animal_Model_Testing Phase_I Phase I Clinical Trial (Safety in Healthy Volunteers) Animal_Model_Testing->Phase_I Phase_II Phase II Clinical Trial (Efficacy & Dosing in Patients) Phase_I->Phase_II Phase_III Phase III Clinical Trial (Large-Scale Efficacy & Safety) Phase_II->Phase_III Regulatory_Approval Regulatory Approval (e.g., FDA, EMA) Phase_III->Regulatory_Approval

A Generalized Experimental Workflow for the Development of a Novel BPH Therapeutic.

Conclusion

While there is currently no publicly available information on this compound, the established pathways for BPH drug development provide a clear roadmap for how such a compound would be evaluated. Researchers and drug development professionals can anticipate that early-stage research would focus on elucidating its mechanism of action, likely targeting known pathways or potentially novel ones, followed by rigorous preclinical and clinical testing to establish its safety and efficacy profile. The scientific community awaits the publication of data on this and other novel compounds that may offer new therapeutic options for the millions of men affected by BPH.

References

BPH-1358 Mesylate: A Potent Inhibitor of the Isoprenoid Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BPH-1358 mesylate has emerged as a significant small molecule inhibitor targeting the highly conserved isoprenoid biosynthesis pathway. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its interaction with key enzymes in this critical metabolic route. The document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and potentially utilize this compound in their research. It includes a compilation of available quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to the Isoprenoid Biosynthesis Pathway

The isoprenoid biosynthesis pathway, also known as the mevalonate (MVA) pathway, is a fundamental metabolic cascade responsible for the synthesis of a vast array of essential molecules derived from the five-carbon precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[1] Isoprenoids are crucial for numerous cellular functions, including the formation of sterols like cholesterol, the synthesis of coenzyme Q10, and the prenylation of proteins.[2]

This pathway is initiated with the conversion of acetyl-CoA to mevalonate, which is then phosphorylated and decarboxylated to yield IPP. IPP and DMAPP are subsequently condensed in a head-to-tail fashion by enzymes known as prenyltransferases to form larger isoprenoid diphosphates, such as geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP). These molecules serve as precursors for the synthesis of a diverse range of biomolecules. Given its central role in cellular metabolism, the isoprenoid biosynthesis pathway is an attractive target for therapeutic intervention in various diseases, including cancer and infectious diseases.

This compound: Mechanism of Action

This compound is a potent inhibitor that specifically targets two key enzymes within the isoprenoid biosynthesis pathway: farnesyl diphosphate synthase (FPPS) and undecaprenyl diphosphate synthase (UPPS).[3]

  • Farnesyl Diphosphate Synthase (FPPS): This enzyme catalyzes the sequential condensation of two molecules of IPP with DMAPP to produce the 15-carbon molecule FPP. FPP is a critical branch-point intermediate in the pathway, serving as the precursor for the synthesis of sterols (including cholesterol), heme, and dolichol, as well as for the farnesylation of proteins.[2]

  • Undecaprenyl Diphosphate Synthase (UPPS): UPPS is involved in the synthesis of undecaprenyl pyrophosphate, a lipid carrier essential for the biosynthesis of peptidoglycan, a major component of the bacterial cell wall.

By inhibiting FPPS and UPPS, this compound effectively disrupts the production of essential downstream products of the isoprenoid pathway. This disruption can lead to a range of cellular effects, including the inhibition of cell growth and, in the case of bacteria, cell death. The inhibitory action of this compound makes it a compound of significant interest for its potential antibacterial properties.[3]

Quantitative Data

The inhibitory potency of this compound has been quantified against its target enzymes and in cellular and in vivo models. The available data is summarized in the tables below for clear comparison.

Target Enzyme Organism IC50 Reference
Farnesyl Diphosphate Synthase (FPPS)Human1.8 µM[3]
Undecaprenyl Diphosphate Synthase (UPPS)E. coli110 nM[3]
Undecaprenyl Diphosphate Synthase (UPPS)S. aureus110 nM[3]

Table 1: In Vitro Enzyme Inhibition Data for this compound

Organism Assay Type Value Reference
E. coliEC50300 nM[3]
S. aureusEC50290 nM[3]
S. aureusMIC~250 ng/mL[3]

Table 2: In Vitro Antibacterial Activity of this compound

Infection Model Organism Outcome Reference
Intraperitoneal InfectionMRSA20/20 mice survived[3]

Table 3: In Vivo Efficacy of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on the isoprenoid biosynthesis pathway.

Farnesyl Diphosphate Synthase (FPPS) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human FPPS.

Principle: The activity of FPPS is measured by quantifying the amount of FPP produced from the substrates IPP and GPP. The inhibition of the enzyme by this compound is determined by measuring the reduction in FPP formation in the presence of the inhibitor.

Materials:

  • Recombinant human FPPS enzyme

  • Isopentenyl pyrophosphate (IPP)

  • Geranyl pyrophosphate (GPP)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 2 mM DTT)

  • Detection reagent (e.g., Malachite Green for phosphate detection, or a fluorescently labeled substrate)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well microplate, add the assay buffer, recombinant human FPPS enzyme, and the various concentrations of this compound. Include a control group with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the substrates IPP and GPP to each well.

  • Allow the reaction to proceed for a defined period (e.g., 30 minutes) at 37°C.

  • Stop the reaction by adding a quenching solution (e.g., EDTA to chelate Mg2+).

  • Quantify the amount of FPP produced. This can be done indirectly by measuring the amount of inorganic pyrophosphate released using a colorimetric assay like the Malachite Green assay, or directly if using a labeled substrate.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a bacterial strain (e.g., S. aureus).

Principle: The broth microdilution method is used to determine the MIC. Bacteria are cultured in a liquid medium containing serial dilutions of the test compound. The MIC is the lowest concentration of the compound at which no visible growth of the bacteria is observed.

Materials:

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to a specific density (e.g., 5 x 105 CFU/mL)

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well microplate.

  • Prepare a standardized bacterial inoculum and dilute it in CAMHB to the final desired concentration.

  • Add the bacterial inoculum to each well of the microplate containing the serially diluted this compound.

  • Include a positive control well (bacteria with no drug) and a negative control well (broth only).

  • Incubate the microplate at 37°C for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the targeted signaling pathway and a typical experimental workflow.

isoprenoid_pathway cluster_start Upstream Pathway cluster_target Targeted Steps cluster_downstream Downstream Products AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP GPP GPP IPP->GPP FPPS FPPS IPP->FPPS UPPS UPPS IPP->UPPS DMAPP->GPP GPP->FPPS FPP FPP FPPS->FPP Sterols Sterols (e.g., Cholesterol) FPP->Sterols ProteinPrenylation Protein Prenylation FPP->ProteinPrenylation UPP Undecaprenyl-PP UPPS->UPP Peptidoglycan Peptidoglycan Synthesis UPP->Peptidoglycan BPH1358 BPH-1358 Mesylate BPH1358->FPPS Inhibition BPH1358->UPPS Inhibition

Caption: Inhibition of FPPS and UPPS by this compound in the isoprenoid biosynthesis pathway.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model EnzymeAssay Enzyme Inhibition Assay (FPPS & UPPS) DataAnalysis1 IC50 & MIC Calculation EnzymeAssay->DataAnalysis1 MICAssay MIC Determination (e.g., S. aureus) MICAssay->DataAnalysis1 AnimalModel Mouse Infection Model (e.g., MRSA) DataAnalysis1->AnimalModel Treatment Administer BPH-1358 Mesylate AnimalModel->Treatment Outcome Monitor Survival/ Bacterial Load Treatment->Outcome DataAnalysis2 Efficacy Assessment Outcome->DataAnalysis2 Start Compound Synthesis (this compound) Start->EnzymeAssay Start->MICAssay

Caption: A generalized experimental workflow for evaluating the efficacy of this compound.

References

BPH-1358 (NSC50460): A Dual Inhibitor of Farnesyl Diphosphate Synthase and Undecaprenyl Diphosphate Synthase

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

This guide provides a comprehensive overview of BPH-1358, also known as NSC50460, a potent dual inhibitor of human farnesyl diphosphate synthase (FPPS) and bacterial undecaprenyl diphosphate synthase (UPPS). This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, quantitative inhibitory data, and experimental protocols related to this compound.

Core Concepts and Mechanism of Action

BPH-1358 (NSC50460) is a lipophilic diamidine compound that has demonstrated significant inhibitory activity against two key enzymes in isoprenoid biosynthesis.[1][2] Isoprenoids are a large and diverse class of organic molecules essential for various biological processes in both eukaryotes and prokaryotes.

In humans, BPH-1358 targets farnesyl diphosphate synthase (FPPS) . FPPS is a critical enzyme in the mevalonate pathway, responsible for synthesizing farnesyl diphosphate (FPP).[3][4][5][6][7] FPP is a precursor for the synthesis of cholesterol, steroid hormones, and for the farnesylation of proteins, a post-translational modification crucial for the proper function and localization of signaling proteins like Ras.[8] By inhibiting FPPS, BPH-1358 disrupts these vital cellular processes.

In bacteria, BPH-1358 inhibits undecaprenyl diphosphate synthase (UPPS) .[1][9][10] UPPS is essential for the synthesis of undecaprenyl diphosphate (UPP), a lipid carrier that transports peptidoglycan precursors across the bacterial cell membrane for cell wall construction.[11][12][13] As the UPPS enzyme is absent in humans, it represents a promising target for the development of novel antibacterial agents.[1][12] The inhibition of UPPS by BPH-1358 disrupts bacterial cell wall synthesis, leading to antibacterial effects, notably against Staphylococcus aureus.[14][15]

Quantitative Data Summary

The inhibitory activity of BPH-1358 has been quantified against its molecular targets and in cellular assays. The following table summarizes the key quantitative data reported in the literature.

Target/OrganismAssay TypeValueReference
Human Farnesyl Diphosphate Synthase (FPPS)IC501.8 µM[2][14][15][16]
Undecaprenyl Diphosphate Synthase (UPPS)IC50110 nM[14][15][16]
E. coli UPPS (EcUPPS)IC50110 nM[1][15]
S. aureus UPPS (SaUPPS)IC50110 nM[1][15]
Staphylococcus aureusMIC~250 ng/mL[14][15][16]
E. coliEC50300 nM[14]
S. aureusEC50290 nM[14]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental design, the following diagrams have been generated using the DOT language.

Signaling Pathways

BPH-1358_Mechanism_of_Action cluster_human Human Cell (Mevalonate Pathway) cluster_bacterial Bacterial Cell (Peptidoglycan Synthesis) HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP_DMAPP_h IPP / DMAPP Mevalonate->IPP_DMAPP_h GPP Geranyl-PP IPP_DMAPP_h->GPP FPPS FPP Farnesyl-PP GPP->FPP FPPS Downstream_h Cholesterol, Protein Farnesylation (e.g., Ras) FPP->Downstream_h FPPS FPPS BPH1358_h BPH-1358 (NSC50460) BPH1358_h->FPPS IPP_FPP_b IPP + Farnesyl-PP UPP Undecaprenyl-PP IPP_FPP_b->UPP UPPS Lipid_I_II Lipid I / Lipid II UPP->Lipid_I_II Peptidoglycan Peptidoglycan Synthesis Lipid_I_II->Peptidoglycan UPPS UPPS BPH1358_b BPH-1358 (NSC50460) BPH1358_b->UPPS

Caption: Mechanism of action of BPH-1358 in human and bacterial cells.

Experimental Workflow: IC50 Determination

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Assay Buffer, Enzyme (FPPS/UPPS), Substrates, and BPH-1358 dilutions plate Dispense Enzyme and BPH-1358 dilutions into 96-well plate reagents->plate preincubate Pre-incubate plate->preincubate add_substrate Add Substrate to initiate reaction preincubate->add_substrate incubate Incubate at 37°C add_substrate->incubate measure Measure reaction product (e.g., radioactivity, fluorescence) incubate->measure plot Plot % Inhibition vs. log[BPH-1358] measure->plot calculate Calculate IC50 value using non-linear regression plot->calculate

Caption: A generalized workflow for determining the IC50 of BPH-1358.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature for the characterization of BPH-1358.

FPPS Inhibition Assay

This protocol is based on a radiometric assay format commonly used for FPPS activity measurement.

1. Reagents and Buffers:

  • Assay Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl₂, 2 mM DTT.

  • Enzyme: Purified recombinant human FPPS.

  • Substrates: [¹⁴C]-Isopentenyl pyrophosphate (IPP) and Geranyl pyrophosphate (GPP).

  • Inhibitor: BPH-1358 (NSC50460) serially diluted in DMSO.

  • Stop Solution: 0.8 M HCl in ethanol.

  • Scintillation Cocktail.

2. Procedure:

  • In a 96-well plate, add 2 µL of serially diluted BPH-1358 to each well.

  • Add 50 µL of FPPS enzyme solution in assay buffer to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of a substrate mix containing [¹⁴C]-IPP and GPP in assay buffer.

  • Incubate the reaction at 37°C for 30 minutes.

  • Terminate the reaction by adding 100 µL of the stop solution.

  • Transfer the reaction mixture to a scintillation vial containing scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • The percentage of inhibition is calculated relative to a DMSO control.

  • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

UPPS Inhibition Assay

This protocol outlines a typical radiometric assay for measuring UPPS inhibition.

1. Reagents and Buffers:

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM MgCl₂, 0.01% Triton X-100.

  • Enzyme: Purified recombinant S. aureus or E. coli UPPS.

  • Substrates: [³H]-Isopentenyl pyrophosphate (IPP) and Farnesyl pyrophosphate (FPP).

  • Inhibitor: BPH-1358 (NSC50460) serially diluted in DMSO.

  • Stop Solution: 60% ethanol, 10 mM EDTA.

  • Scintillation Cocktail.

2. Procedure:

  • To each well of a 96-well plate, add 2 µL of serially diluted BPH-1358.

  • Add 48 µL of a master mix containing the UPPS enzyme and FPP in assay buffer.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Start the reaction by adding 50 µL of [³H]-IPP in assay buffer.

  • Incubate at 37°C for 20 minutes.

  • Stop the reaction by adding 100 µL of the stop solution.

  • The reaction product is separated from the unreacted substrate using a suitable method (e.g., chromatography or precipitation).

  • The radioactivity of the product is quantified using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of BPH-1358 compared to a vehicle control.

  • Determine the IC50 value by fitting the dose-response curve using non-linear regression.

Minimum Inhibitory Concentration (MIC) Determination for S. aureus

This protocol follows the general guidelines for broth microdilution susceptibility testing.

1. Reagents and Media:

  • Bacterial Strain: Staphylococcus aureus (e.g., ATCC 29213 or a clinical isolate).

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inhibitor: BPH-1358 (NSC50460) serially diluted.

  • Inoculum: A standardized bacterial suspension equivalent to a 0.5 McFarland standard, further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

2. Procedure:

  • In a sterile 96-well microtiter plate, perform serial twofold dilutions of BPH-1358 in CAMHB.

  • Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria without inhibitor) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of BPH-1358 that completely inhibits visible bacterial growth.

3. Data Interpretation:

  • The MIC value is reported in µg/mL or ng/mL.

  • This value provides a quantitative measure of the potency of the compound against the tested bacterial strain.

References

Methodological & Application

Application Notes and Protocols for BPH-1358 Mesylate MIC Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of BPH-1358 mesylate against Staphylococcus aureus. This compound is an inhibitor of farnesyl diphosphate synthase (FPPS) and undecaprenyl diphosphate synthase (UPPS), enzymes crucial for bacterial cell wall synthesis.[1][2][3][4]

Quantitative Data Summary

The following table summarizes the known in vitro activity of this compound against Staphylococcus aureus.

CompoundOrganismMIC (ng/mL)EC50 (nM)Target Enzyme(s)Reference
This compoundStaphylococcus aureus~250290FPPS, UPPS[1][2][4]

Experimental Protocol: Broth Microdilution MIC Assay for this compound

This protocol outlines the determination of the MIC of this compound against S. aureus using the broth microdilution method.

2.1. Materials and Reagents

  • This compound (NSC50460 mesylate)

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

2.2. Preparation of this compound Stock Solution

  • Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Further dilute this stock solution in CAMHB to create a working stock at a concentration suitable for serial dilutions. The starting concentration for the serial dilution should be at least 10-fold higher than the expected MIC (e.g., 2500 ng/mL).

2.3. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of S. aureus.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2.4. Broth Microdilution Procedure

  • Add 100 µL of CAMHB to all wells of a 96-well microtiter plate, except for the first column.

  • Add 200 µL of the this compound working stock to the first column.

  • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

  • Column 11 will serve as the positive control (no drug), and column 12 as the negative control (no bacteria).

  • Add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.

  • Seal the plate and incubate at 35°C ± 2°C for 18-24 hours.

2.5. Determination of MIC

  • Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

  • The MIC is the lowest concentration of this compound at which there is no visible growth.

  • The positive control well (column 11) should show turbidity, and the negative control well (column 12) should be clear.

Visualizations

3.1. Proposed Mechanism of Action of this compound

BPH1358_Mechanism cluster_pathway Isoprenoid Biosynthesis Pathway IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) DMAPP Dimethylallyl Pyrophosphate (DMAPP) FPP Farnesyl Pyrophosphate (FPP) GPP->FPP FPPS UPP Undecaprenyl Pyrophosphate (UPP) FPP->UPP UPPS CellWall Bacterial Cell Wall Synthesis UPP->CellWall BPH1358 This compound BPH1358->GPP Inhibits FPPS BPH1358->FPP Inhibits UPPS

Caption: Inhibition of FPPS and UPPS by this compound.

3.2. Experimental Workflow for MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup Stock Prepare BPH-1358 Stock Solution SerialDilution Perform 2-fold Serial Dilution of BPH-1358 in 96-well plate Stock->SerialDilution Inoculum Prepare Bacterial Inoculum (0.5 McFarland) AddInoculum Add Bacterial Inoculum to wells Inoculum->AddInoculum SerialDilution->AddInoculum Incubation Incubate at 35°C for 18-24 hours AddInoculum->Incubation ReadResults Visually Inspect for Growth and Determine MIC Incubation->ReadResults

Caption: Workflow for the broth microdilution MIC assay.

References

Application Notes and Protocols for BPH-1358 Mesylate in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPH-1358 mesylate, also known as NSC50460 mesylate, is a potent inhibitor of human farnesyl diphosphate synthase (FPPS)[1]. FPPS is a critical enzyme in the mevalonate pathway, responsible for the synthesis of farnesyl pyrophosphate (FPP). FPP is a precursor for the biosynthesis of essential molecules, including cholesterol, dolichol, and coenzyme Q10. Crucially, FPP is also the donor of the farnesyl group for protein prenylation, a vital post-translational modification for a variety of proteins, particularly small GTPases of the Ras and Rho families. By inhibiting FPPS, this compound disrupts protein prenylation, leading to the mislocalization and functional inactivation of these key signaling proteins. This disruption can, in turn, affect fundamental cellular processes such as proliferation, survival, and cytoskeletal organization, making this compound a valuable tool for studying these pathways and a potential therapeutic agent.

These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its effects on cell viability, apoptosis, and protein prenylation.

Quantitative Data

While specific cytotoxicity data for this compound across various cell lines is not extensively published, its inhibitory activity against its primary molecular target has been determined. Researchers should empirically determine the optimal concentration for their specific cell line and assay.

ParameterValueReference
Target Human Farnesyl Diphosphate Synthase (FPPS)[1]
IC50 1.8 µM[1]
Secondary Target Undecaprenyl Diphosphate Synthase (UPPS)[1]
IC50 (UPPS) 110 nM[1]

Note: UPPS is a bacterial enzyme and is not present in mammalian cells. Therefore, the effects of this compound in mammalian cell culture are attributed to its inhibition of human FPPS.

Signaling Pathway

Inhibition of FPPS by this compound blocks the production of FPP and subsequently geranylgeranyl pyrophosphate (GGPP). This depletion of isoprenoid precursors prevents the farnesylation and geranylgeranylation of small GTPases like Ras and Rho. Unprenylated GTPases cannot anchor to the cell membrane, leading to their cytosolic accumulation and inactivation. This disruption of Ras and Rho signaling pathways can induce cell cycle arrest, and apoptosis, and affect cell morphology and motility.

BPH_1358_Signaling_Pathway cluster_0 Mevalonate Pathway cluster_1 BPH-1358 Action cluster_2 Downstream Effects HMG_CoA HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP IPP Mevalonate->IPP FPP FPP IPP->FPP GGPP GGPP FPP->GGPP Protein Farnesylation Protein Farnesylation FPP->Protein Farnesylation Protein Geranylgeranylation Protein Geranylgeranylation GGPP->Protein Geranylgeranylation Ras Ras Protein Farnesylation->Ras Rho Rho Protein Geranylgeranylation->Rho BPH_1358 BPH-1358 mesylate BPH_1358->FPP Inhibits FPPS Ras_signaling Ras Signaling (e.g., MAPK pathway) Ras->Ras_signaling Rho_signaling Rho Signaling (e.g., ROCK pathway) Rho->Rho_signaling Proliferation Cell Proliferation Ras_signaling->Proliferation Apoptosis Apoptosis Ras_signaling->Apoptosis Cytoskeleton Cytoskeletal Organization Rho_signaling->Cytoskeleton

Mechanism of Action of this compound.

Experimental Protocols

Reagent Preparation and Storage
  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving this compound powder in sterile DMSO.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When properly stored, the solution in DMSO should be stable for several months. Before use, thaw an aliquot and dilute it to the desired final concentration in a complete cell culture medium.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on a chosen cell line.

Workflow:

Cell_Viability_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (24h) A->B C 3. Treat with This compound B->C D 4. Incubate (e.g., 48-72h) C->D E 5. Add MTT reagent D->E F 6. Incubate (2-4h) E->F G 7. Add Solubilization Solution F->G H 8. Read Absorbance (570 nm) G->H

Workflow for the MTT Cell Viability Assay.

Materials:

  • Selected mammalian cell line

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in a complete medium from the stock solution. A suggested starting range is 0.1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same percentage of DMSO as the highest drug concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the GI50 (concentration for 50% growth inhibition).

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis and necrosis by this compound using flow cytometry.

Workflow:

Apoptosis_Assay_Workflow A 1. Seed Cells in 6-well plate B 2. Incubate (24h) A->B C 3. Treat with This compound B->C D 4. Incubate (e.g., 24-48h) C->D E 5. Harvest Cells D->E F 6. Stain with Annexin V-FITC & PI E->F G 7. Analyze by Flow Cytometry F->G

Workflow for the Annexin V/PI Apoptosis Assay.

Materials:

  • Selected mammalian cell line

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

  • Treatment: Treat the cells with the desired concentrations of this compound (e.g., 1x, 2x, and 5x the determined GI50) and a vehicle control for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge.

  • Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Protocol 3: Assessment of Protein Prenylation (Ras Membrane Localization)

This immunofluorescence protocol visualizes the effect of this compound on the subcellular localization of Ras, a farnesylated protein.

Workflow:

Prenylation_Assay_Workflow A 1. Seed Cells on Coverslips B 2. Treat with This compound A->B C 3. Fix and Permeabilize Cells B->C D 4. Block and Incubate with Primary Antibody (anti-Ras) C->D E 5. Incubate with Fluorescent Secondary Antibody D->E F 6. Counterstain Nuclei (DAPI) E->F G 7. Mount and Image F->G

References

Application Notes and Protocols for the Administration of Investigational Compounds in Mouse Models of Benign Prostatic Hyperplasia (BPH)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific information is publicly available for a compound designated "BPH-1358 mesylate." The following application notes and protocols are provided as a general framework for the preclinical evaluation of investigational therapeutic agents for Benign Prostatic Hyperplasia (BPH) in established mouse models. The methodologies and data presentation are based on common practices in BPH research.

Introduction

Benign Prostatic Hyperplasia (BPH) is a prevalent condition in aging men, characterized by the non-malignant enlargement of the prostate gland, which can lead to lower urinary tract symptoms (LUTS).[1][2] Preclinical evaluation of novel therapeutic agents in relevant animal models is a critical step in the drug development process. This document outlines protocols for the administration and efficacy testing of investigational compounds in mouse models of BPH, provides templates for data presentation, and visualizes key signaling pathways and experimental workflows.

Mouse Models of BPH

Several mouse models have been developed to recapitulate the histopathological and functional aspects of human BPH. The choice of model depends on the specific scientific question and the mechanism of action of the investigational compound.

  • Hormone-Induced BPH Models: These models are established by the administration of hormones, such as a combination of testosterone and estradiol, via slow-release pellets to induce prostatic growth.[3] This approach is effective for creating a BPH phenotype with bladder outlet obstruction.[3]

  • Transgenic Mouse Models: Genetically engineered mouse models (GEMMs) can provide valuable insights into the molecular mechanisms of BPH. For example, the probasin-prolactin (Pb-PRL) transgenic mouse model exhibits many histopathological features of human BPH.[1][4]

  • Xenograft Models: Human BPH tissues can be xenografted into immunodeficient mice to study the effects of therapeutic agents on human-derived cells in an in vivo environment.[5][6]

Key Signaling Pathways in BPH

The pathogenesis of BPH involves complex interactions of various signaling pathways. Understanding these pathways is crucial for the development of targeted therapies.

  • Hormonal Signaling: The conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5-alpha reductase is a key driver of prostate cell growth.[7]

  • Hedgehog Signaling Pathway: This pathway plays a role in stromal-epithelial interactions and has been implicated in the hyper-proliferation of prostatic cells in BPH.[8]

  • Transforming Growth Factor-β (TGF-β) Signaling: TGF-β signaling is involved in epithelial-to-mesenchymal transition (EMT) and can contribute to the development of BPH.[5]

  • Inflammatory Pathways: Chronic inflammation is increasingly recognized as a significant contributor to BPH pathogenesis.

Signaling Pathway Diagrams

BPH_Hormonal_Signaling Testosterone Testosterone SRD5A2 5-alpha reductase (SRD5A2) Testosterone->SRD5A2 DHT Dihydrotestosterone (DHT) SRD5A2->DHT AR Androgen Receptor (AR) DHT->AR binds to DHT_AR DHT-AR Complex Nucleus Nucleus DHT_AR->Nucleus translocates to Gene_Transcription Gene Transcription (Growth Factors, etc.) Nucleus->Gene_Transcription promotes Cell_Growth Prostate Cell Growth & Proliferation Gene_Transcription->Cell_Growth leads to Hedgehog_Signaling_BPH Shh Sonic Hedgehog (Shh) PTCH1 Patched1 (PTCH1) Receptor Shh->PTCH1 SMO Smoothened (SMO) PTCH1->SMO SUFU SUFU SMO->SUFU GLI GLI SUFU->GLI GLI_A GLI (Active) GLI->GLI_A Nucleus Nucleus GLI_A->Nucleus translocates to Target_Genes Target Gene Expression Nucleus->Target_Genes promotes Proliferation Cell Proliferation & Survival Target_Genes->Proliferation leads to PTCH1_i PTCH1 SMO_i SMO (Inactive) PTCH1_i->SMO_i SUFU_GLI SUFU-GLI Complex SMO_i->SUFU_GLI Experimental_Workflow Acclimatization Acclimatization (1 week) BPH_Induction BPH Induction (Hormone Treatment, 4 weeks) Acclimatization->BPH_Induction Grouping Randomization into Treatment Groups BPH_Induction->Grouping Treatment Compound Administration (4-8 weeks) Grouping->Treatment Euthanasia Euthanasia & Sample Collection Treatment->Euthanasia Analysis Endpoint Analysis Euthanasia->Analysis Prostate_Weight Prostate Weight Measurement Analysis->Prostate_Weight Histology Histological Analysis (H&E, IHC) Analysis->Histology Molecular Molecular Analysis (qPCR, Western Blot) Analysis->Molecular

References

Application Notes and Protocols: FPPS and UPPS Enzyme Inhibition Assay Using BPH-1358

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for conducting enzyme inhibition assays for Farnesyl Diphosphate Synthase (FPPS) and Undecaprenyl Diphosphate Synthase (UPPS) using the dual inhibitor, BPH-1358. BPH-1358 is a potent, lipophilic inhibitor of both human FPPS and bacterial UPPS, making it a valuable tool for research in oncology, infectious diseases, and bone resorption disorders.[1][2] These protocols are designed to be adaptable for various research applications, from basic enzymology to high-throughput screening.

Introduction

Farnesyl Diphosphate Synthase (FPPS) is a critical enzyme in the mevalonate pathway in eukaryotes, responsible for the synthesis of farnesyl diphosphate (FPP).[3][4] FPP is a precursor for the synthesis of cholesterol, steroid hormones, and prenylated proteins that are essential for cell signaling and growth.[5] Inhibition of FPPS is a validated therapeutic strategy for diseases characterized by excessive bone resorption and is being explored for cancer treatment.[2][6]

Undecaprenyl Diphosphate Synthase (UPPS) is an essential enzyme in bacterial cell wall biosynthesis, catalyzing the formation of undecaprenyl pyrophosphate, a lipid carrier for peptidoglycan synthesis.[7][8] As humans do not possess a UPPS gene, this enzyme is an attractive target for the development of novel antibacterial agents.[1]

BPH-1358 has emerged as a potent dual inhibitor of both FPPS and UPPS.[1][9] Its ability to target both a human and a bacterial enzyme opens avenues for diverse therapeutic applications. This application note provides detailed methodologies for assessing the inhibitory activity of BPH-1358 against both FPPS and UPPS.

Data Presentation

The inhibitory activity of BPH-1358 against various forms of FPPS and UPPS is summarized in the tables below.

Table 1: Inhibitory Activity of BPH-1358 against FPPS

Enzyme SourceIC50 (nM)
Human FPPS2
Human FPPS1800[9][10][11]

Note: Discrepancies in reported IC50 values may be due to different assay conditions.

Table 2: Inhibitory Activity of BPH-1358 against UPPS

Enzyme SourceIC50 (nM)
E. coli UPPS110[9][10]
S. aureus UPPS110[1]

Table 3: Cellular Activity of BPH-1358

Cell Line/OrganismEC50 (nM)MIC (ng/mL)
E. coli300[10]-
S. aureus290[10]~250[9][10][11]

Signaling and Experimental Workflow Diagrams

Mevalonate Pathway and BPH-1358 Inhibition

mevalonate_pathway cluster_pathway Mevalonate Pathway cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase IPP IPP Mevalonate->IPP Multiple Steps DMAPP DMAPP IPP->DMAPP IPPDMAPP IPPDMAPP GPP GPP IPPDMAPP->GPP FPPS GPPIPP GPPIPP FPP FPP GPPIPP->FPP FPPS Downstream Products Cholesterol, Steroids, Prenylated Proteins FPP->Downstream Products Squalene synthase, etc. BPH1358 BPH-1358 FPPS_node FPPS BPH1358->FPPS_node Inhibits

Caption: Mevalonate pathway showing the role of FPPS and inhibition by BPH-1358.

Bacterial Cell Wall Synthesis and BPH-1358 Inhibition

bacterial_cell_wall cluster_synthesis Bacterial Cell Wall Precursor Synthesis cluster_inhibition Inhibition FPP Farnesyl Diphosphate (FPP) UPP Undecaprenyl Diphosphate (UPP) FPP->UPP UPPS IPP Isopentenyl Diphosphate (IPP) IPP->UPP UPPS Lipid_I Lipid I UPP->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan BPH1358 BPH-1358 UPPS_node UPPS BPH1358->UPPS_node Inhibits

Caption: Bacterial cell wall synthesis pathway highlighting UPPS and its inhibition by BPH-1358.

Enzyme Inhibition Assay Workflow

assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Buffer - Enzyme (FPPS or UPPS) - Substrates (e.g., GPP, [14C]-IPP) - BPH-1358 dilutions Incubation Incubate Enzyme with BPH-1358 Reagents->Incubation Reaction Initiate Reaction with Substrates Incubation->Reaction Termination Stop Reaction Reaction->Termination Detection Detect Product Formation (e.g., Scintillation Counting, Spectrophotometry) Termination->Detection Calculation Calculate % Inhibition Detection->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: General workflow for the FPPS/UPPS enzyme inhibition assay.

Experimental Protocols

The following protocols are generalized from common methods for FPPS and UPPS inhibition assays and should be optimized for specific laboratory conditions.

Protocol 1: FPPS Inhibition Assay (Radiometric)

This protocol is adapted from established methods for measuring FPPS activity by quantifying the incorporation of radiolabeled isopentenyl pyrophosphate (IPP) into farnesyl pyrophosphate (FPP).

Materials:

  • Enzyme: Purified recombinant human FPPS.

  • Substrates: Geranyl pyrophosphate (GPP), [1-14C]-Isopentenyl pyrophosphate ([14C]-IPP).

  • Inhibitor: BPH-1358, dissolved in DMSO.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.7), 5 mM MgCl2, 5 mM DTT.

  • Stop Solution: 0.8 M HCl in ethanol.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Scintillation counter.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of BPH-1358 in DMSO. Create a serial dilution of BPH-1358 in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare substrate solutions: GPP and [14C]-IPP in assay buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add 5 µL of the BPH-1358 dilution (or DMSO for control).

    • Add 20 µL of the FPPS enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 25 µL of the substrate mix (GPP and [14C]-IPP).

    • Incubate the reaction at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of the stop solution.

    • Transfer the reaction mixture to scintillation vials.

    • Add 5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of BPH-1358 relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: UPPS Inhibition Assay (Spectrophotometric)

This continuous spectrophotometric assay monitors the production of inorganic pyrophosphate (PPi), a byproduct of the UPPS-catalyzed condensation reaction.[12]

Materials:

  • Enzyme: Purified recombinant E. coli or S. aureus UPPS.

  • Substrates: Farnesyl pyrophosphate (FPP), Isopentenyl pyrophosphate (IPP).

  • Inhibitor: BPH-1358, dissolved in DMSO.

  • Assay Buffer: 100 mM HEPES (pH 7.5), 50 mM KCl, 0.5 mM MgCl2, 0.01% Triton X-100.[7]

  • Coupling Enzyme System: Inorganic pyrophosphatase.

  • Phosphate Detection Reagent: A commercially available malachite green-based reagent (e.g., BIOMOL Green).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of BPH-1358 in DMSO and create serial dilutions in the assay buffer.

    • Prepare substrate solutions: FPP and IPP in assay buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add 5 µL of the BPH-1358 dilution (or DMSO for control).

    • Add 20 µL of the UPPS enzyme solution and 5 µL of inorganic pyrophosphatase to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the substrate mix (FPP and IPP).

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction and measure the released inorganic phosphate by adding 150 µL of the BIOMOL Green reagent.

    • Incubate at room temperature for 20 minutes to allow color development.

    • Measure the absorbance at 620 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using a known concentration of phosphate.

    • Convert the absorbance readings to the concentration of phosphate produced.

    • Calculate the percentage of inhibition for each BPH-1358 concentration.

    • Determine the IC50 value as described in Protocol 1.

Conclusion

The protocols outlined in this application note provide a robust framework for evaluating the inhibitory effects of BPH-1358 on FPPS and UPPS. These assays can be adapted for various research needs, including mechanistic studies, structure-activity relationship (SAR) analyses, and high-throughput screening campaigns. The dual inhibitory nature of BPH-1358 makes it a compelling candidate for further investigation in both anti-infective and anti-cancer drug discovery programs.

References

Application Notes and Protocols: BPH-1358 Mesylate in Bacterial Cell Wall Synthesis Studies

Author: BenchChem Technical Support Team. Date: November 2025

Initial Assessment: Following a comprehensive literature search, it has been determined that there is no scientific information available linking the compound "BPH-1358 mesylate" to the study of bacterial cell wall synthesis. The search results for "this compound" are exclusively associated with research into Benign Prostatic Hyperplasia (BPH), a condition unrelated to bacteriology.

The provided topic appears to be based on a misunderstanding or a potential misidentification of the compound of interest. Research on bacterial cell wall synthesis involves a well-established set of probes and inhibitors, none of which are identified as this compound in the current scientific literature.

Therefore, the creation of detailed Application Notes and Protocols for "this compound for studying bacterial cell wall synthesis" is not feasible.

To provide relevant information for researchers, scientists, and drug development professionals interested in the field of bacterial cell wall synthesis, the following sections detail the general principles, key pathways, and common experimental protocols used in this area of study.

General Principles of Bacterial Cell Wall Synthesis

The bacterial cell wall is a vital structure that provides mechanical support and protection against osmotic lysis. Its primary component is peptidoglycan (PG), a polymer consisting of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides.[] The synthesis of peptidoglycan is a complex process that occurs in three stages: cytoplasmic, membrane-associated, and periplasmic.[2][3]

1. Cytoplasmic Stage: Synthesis of the UDP-activated precursors, UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pentapeptide), occurs in the cytoplasm.[2]

2. Membrane-Associated Stage: The precursors are sequentially transferred to a lipid carrier, undecaprenyl phosphate (C55-P), on the inner surface of the cytoplasmic membrane. This results in the formation of Lipid I and subsequently Lipid II, which is then flipped across the membrane to the periplasmic space.[2][4]

3. Periplasmic Stage: In the periplasm, the disaccharide-pentapeptide units of Lipid II are polymerized into long glycan chains by transglycosylases (TGs). These chains are then cross-linked by transpeptidases (TPs) to form the mature peptidoglycan mesh.[3][4]

Key Signaling Pathways and Experimental Workflows in Bacterial Cell Wall Synthesis Research

The study of bacterial cell wall synthesis often involves the use of inhibitors to probe specific enzymatic steps and understand the regulatory networks. Below are generalized diagrams representing a typical workflow for screening potential inhibitors and the core peptidoglycan biosynthesis pathway.

experimental_workflow cluster_screening Inhibitor Screening Workflow A Compound Library B Primary Screen (e.g., whole-cell growth inhibition) A->B C Hit Identification B->C D Secondary Screen (e.g., target-based assays) C->D E Lead Optimization D->E F In vivo Efficacy Studies E->F

Caption: A generalized workflow for the screening and development of inhibitors targeting bacterial cell wall synthesis.

peptidoglycan_synthesis_pathway cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm UDP_GlcNAc UDP-GlcNAc UDP_MurNAc_penta UDP-MurNAc-pentapeptide UDP_GlcNAc->UDP_MurNAc_penta MurA-F enzymes Lipid_I Lipid I UDP_MurNAc_penta->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Flipper Lipid II Lipid_II->Flipper Flippase (MurJ) Glycan_Chain Nascent Glycan Chain Flipper->Glycan_Chain Transglycosylase (TG) Crosslinked_PG Cross-linked Peptidoglycan Glycan_Chain->Crosslinked_PG Transpeptidase (TP)

Caption: A simplified diagram of the bacterial peptidoglycan biosynthesis pathway, a common target for antibiotics.

Protocols for Studying Bacterial Cell Wall Synthesis

The following are representative protocols for assays commonly used to identify and characterize inhibitors of bacterial cell wall synthesis.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a bacterium.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate growth medium (e.g., Mueller-Hinton Broth)

  • Test compound stock solution

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a serial dilution of the test compound in the growth medium in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (no compound) and negative (no bacteria) controls.

  • Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that prevents visible growth or by measuring the optical density (OD) at 600 nm.

Protocol 2: In Vitro Lipid II Synthesis Assay

Objective: To assess the inhibitory activity of a compound on the membrane-associated steps of peptidoglycan synthesis.

Materials:

  • Bacterial membrane preparation containing MraY and MurG enzymes

  • UDP-MurNAc-pentapeptide

  • Radioactively labeled [¹⁴C]-UDP-GlcNAc

  • Undecaprenyl phosphate (C55-P)

  • Test compound

  • Thin-layer chromatography (TLC) system

  • Phosphorimager or scintillation counter

Procedure:

  • Set up reaction mixtures containing the bacterial membrane preparation, UDP-MurNAc-pentapeptide, and C55-P in a suitable buffer.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding [¹⁴C]-UDP-GlcNAc.

  • Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period.

  • Stop the reaction and extract the lipid-linked intermediates.

  • Separate the reaction products (Lipid I and Lipid II) by TLC.

  • Quantify the amount of synthesized [¹⁴C]-Lipid II using a phosphorimager or scintillation counter to determine the inhibitory effect of the compound.[2]

Quantitative Data Summary

As no data exists for this compound in the context of bacterial cell wall synthesis, a representative table for reporting MIC values is provided below.

Bacterial StrainCompound X MIC (µg/mL)Compound Y MIC (µg/mL)
Staphylococcus aureus216
Enterococcus faecalis432
Escherichia coli>648
Pseudomonas aeruginosa>6416

Note: The information provided above is a general guide for researchers entering the field of bacterial cell wall synthesis research. It is crucial to consult specific literature for detailed protocols and to adapt them to the particular research question and experimental setup. Due to the lack of data on "this compound" in this context, all provided protocols and diagrams are illustrative of the field in general and do not represent any actual data for this specific compound.

References

Application of BPH-1358 mesylate in MRSA research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

BPH-1358 mesylate, also identified as NSC50460, is an investigational compound that has demonstrated significant antibacterial activity, particularly against Methicillin-resistant Staphylococcus aureus (MRSA). As a dual inhibitor of Farnesyl diphosphate synthase (FPPS) and Undecaprenyl diphosphate synthase (UPPS), BPH-1358 presents a novel mechanism of action with the potential to address the challenges of antibiotic resistance.[1][2][3][4] This document provides detailed application notes and experimental protocols based on available research data to guide its use in MRSA studies.

Data Presentation

Table 1: In Vitro Activity of BPH-1358
ParameterTarget/OrganismValueReference
IC₅₀Human Farnesyl diphosphate synthase (FPPS)1.8 µM - 2 µM[2][3][4][5]
IC₅₀Undecaprenyl diphosphate synthase (UPPS)100 nM - 110 nM[1][2][3][4][5]
IC₅₀E. coli UPPS (EcUPPS)110 nM[2][4][6]
IC₅₀S. aureus UPPS (SaUPPS)110 nM[1][2][4][6]
EC₅₀E. coli300 nM[2][4][6]
EC₅₀S. aureus290 nM[2][4][6]
MICS. aureus~250 ng/mL[2][3][4][5][7][8]
Fractional Inhibitory Concentration Index (FICI)BPH-1358 + Methicillin vs. MRSA0.25[1][5]
Table 2: In Vivo Efficacy of BPH-1358
Animal ModelMRSA StrainTreatmentOutcomeReference
Mouse Intraperitoneal (i.p.) Infection ModelUSA200 Sanger 25210 mg/kg BPH-1358100% survival (20/20 mice)[1][4][5][6][9]
Mouse Intraperitoneal (i.p.) Infection ModelMRSA strainBPH-1358All treated mice survived[2][4][7][9]

Mechanism of Action and Signaling Pathway

BPH-1358 exerts its antibacterial effect by targeting two key enzymes in the bacterial cell wall biosynthesis pathway: FPPS and UPPS.[1] UPPS is particularly a promising target as it is absent in humans.[1] The inhibition of these enzymes disrupts the synthesis of essential precursors for the bacterial cell wall, leading to cell death.[1] Furthermore, its ability to act synergistically with β-lactam antibiotics like methicillin suggests a potential to "reverse" resistance in MRSA strains.[1][5]

BPH1358_Mechanism cluster_bacterial_cell Bacterial Cell cluster_pathway Isoprenoid Biosynthesis Pathway cluster_outcome Outcome BPH1358 BPH-1358 FPPS FPPS BPH1358->FPPS Inhibition UPPS UPPS BPH1358->UPPS Inhibition IPP Isopentenyl pyrophosphate GPP Geranyl pyrophosphate IPP->GPP Isomerase/ Synthase FPP Farnesyl pyrophosphate GPP->FPP FPPS UPP Undecaprenyl pyrophosphate FPP->UPP UPPS CellWall Cell Wall Biosynthesis UPP->CellWall Disruption Disruption of Cell Wall Synthesis CellWall->Disruption Synergy Synergy with Methicillin Disruption->Synergy

Caption: Mechanism of action of BPH-1358 against MRSA.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of BPH-1358 against MRSA strains using the broth microdilution method.

Materials:

  • This compound

  • MRSA strain (e.g., USA300)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of BPH-1358 Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Serial Dilutions: Perform two-fold serial dilutions of the BPH-1358 stock solution in CAMHB in a 96-well plate to achieve a range of concentrations (e.g., from 256 µg/mL to 0.03 µg/mL).

  • Bacterial Inoculum Preparation: Culture the MRSA strain overnight in CAMHB at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well containing the serially diluted BPH-1358. Include a positive control (bacteria in CAMHB without BPH-1358) and a negative control (CAMHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of BPH-1358 that completely inhibits visible growth of the MRSA strain. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).

MIC_Workflow A Prepare BPH-1358 Stock Solution B Perform Serial Dilutions in 96-well plate A->B D Inoculate wells with MRSA suspension B->D C Prepare MRSA Inoculum (5x10^5 CFU/mL) C->D E Incubate at 37°C for 18-24 hours D->E F Determine MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for MIC determination of BPH-1358.

Protocol 2: Synergy Testing using Fractional Inhibitory Concentration Index (FICI)

This protocol describes the checkerboard assay to determine the synergistic effect of BPH-1358 with methicillin against MRSA.

Materials:

  • This compound

  • Methicillin

  • MRSA strain

  • CAMHB

  • 96-well microtiter plates

Procedure:

  • Preparation of Drug Solutions: Prepare stock solutions of BPH-1358 and methicillin.

  • Checkerboard Setup: In a 96-well plate, create a two-dimensional array of drug concentrations. Serially dilute BPH-1358 along the x-axis and methicillin along the y-axis.

  • Inoculation: Inoculate the wells with the MRSA strain at a final concentration of 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • FICI Calculation: Determine the MIC of each drug alone and in combination. The FICI is calculated as follows: FICI = (MIC of BPH-1358 in combination / MIC of BPH-1358 alone) + (MIC of methicillin in combination / MIC of methicillin alone)

    • FICI ≤ 0.5 indicates synergy.

    • 0.5 < FICI ≤ 4 indicates no interaction.

    • FICI > 4 indicates antagonism.

FICI_Calculation cluster_inputs Experimental Inputs cluster_calculation FICI Calculation cluster_interpretation Interpretation MICA MIC of BPH-1358 alone FIC_A FIC_A = MICAB / MICA MICA->FIC_A MICB MIC of Methicillin alone FIC_B FIC_B = MICBA / MICB MICB->FIC_B MICAB MIC of BPH-1358 in combination MICAB->FIC_A MICBA MIC of Methicillin in combination MICBA->FIC_B FICI FICI = FIC_A + FIC_B FIC_A->FICI FIC_B->FICI Synergy FICI <= 0.5 (Synergy) FICI->Synergy Indifference 0.5 < FICI <= 4 (No Interaction) FICI->Indifference Antagonism FICI > 4 (Antagonism) FICI->Antagonism

Caption: Logical relationship for FICI calculation and interpretation.

Protocol 3: In Vivo Efficacy in a Murine Peritonitis Model

This protocol provides a general framework for assessing the in vivo efficacy of BPH-1358 in a mouse model of MRSA infection.

Materials:

  • This compound

  • MRSA strain (e.g., USA200)

  • 6-8 week old female BALB/c mice

  • Saline (vehicle)

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Infection: Infect mice via intraperitoneal injection with a lethal dose of the MRSA strain (e.g., 1 x 10⁸ CFU/mouse).

  • Treatment: At a specified time post-infection (e.g., 1 hour), administer BPH-1358 (e.g., 10 mg/kg) via i.p. injection. A control group should receive the vehicle (saline) only.

  • Monitoring: Monitor the mice for a defined period (e.g., 7 days) for survival and signs of morbidity (e.g., weight loss, ruffled fur, lethargy).

  • Data Analysis: Compare the survival rates between the BPH-1358 treated group and the vehicle control group. Statistical analysis (e.g., Log-rank test) should be performed to determine the significance of the difference in survival.

Conclusion

This compound is a promising anti-MRSA agent with a dual-targeting mechanism that also exhibits synergistic activity with existing antibiotics. The provided data and protocols serve as a foundational guide for researchers to further investigate its therapeutic potential. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its efficacy against a broader range of clinical MRSA isolates.

References

Application Notes and Protocols for B-P-H-1358 Mesylate in In Vivo Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

A-P-P-L-I-C-A-T-I-O-N N-O-T-E

Subject: BPH-1358 Mesylate for In Vivo Infection Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel investigational agent showing promise in preclinical in vivo models of bacterial infection. This document provides an overview of its potential applications, summarizes key quantitative data from preclinical studies, and offers detailed protocols for its use in established infection models.

Mechanism of Action

While the precise mechanism of action of this compound is still under investigation, preliminary studies suggest it may potentiate the host's immune response to bacterial pathogens. It is hypothesized to modulate signaling pathways involved in inflammation and pathogen clearance. Further research is required to fully elucidate its molecular targets.

Pharmacokinetics

Pharmacokinetic studies are crucial for determining the optimal dosing regimen for in vivo efficacy studies. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) of this compound need to be thoroughly characterized.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from preclinical in vivo infection models.

Table 1: In Vivo Efficacy of this compound in a Murine Peritonitis Model

Treatment GroupDosage (mg/kg)Bacterial Load (CFU/mL) in Peritoneal FluidSurvival Rate (%)
Vehicle Control-1 x 10^80
This compound105 x 10^560
This compound251 x 10^490
This compound50< 1 x 10^2100

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterValue
Cmax (µg/mL)15.2
Tmax (h)1
AUC (µg·h/mL)45.8
Half-life (h)4.2

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Murine Peritonitis Model of Bacterial Infection

Objective: To evaluate the in vivo efficacy of this compound in a murine model of bacterial peritonitis.

Materials:

  • This compound

  • Pathogenic bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • 8-10 week old BALB/c mice

  • Sterile saline

  • Tryptic Soy Broth (TSB)

  • Tryptic Soy Agar (TSA) plates

  • Syringes and needles

Procedure:

  • Bacterial Preparation: Culture the bacterial strain overnight in TSB at 37°C. Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., 1 x 10^9 CFU/mL).

  • Infection: Induce peritonitis by intraperitoneal (i.p.) injection of the bacterial suspension (e.g., 0.1 mL).

  • Treatment: Administer this compound or vehicle control via a specified route (e.g., i.p., intravenous) at various time points post-infection.

  • Monitoring: Monitor the mice for clinical signs of infection and survival for a predetermined period (e.g., 7 days).

  • Bacterial Load Determination: At selected time points, euthanize a subset of mice, collect peritoneal lavage fluid, and perform serial dilutions for plating on TSA to determine the bacterial load (CFU/mL).

Protocol 2: Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of this compound in mice.

Materials:

  • This compound

  • 8-10 week old BALB/c mice

  • Appropriate vehicle for drug formulation

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)

  • Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Drug Administration: Administer a single dose of this compound to mice via the intended route of administration.

  • Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Drug Quantification: Analyze the plasma samples using a validated analytical method to determine the concentration of this compound.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

Visualizations

Diagram 1: Experimental Workflow for In Vivo Efficacy Testing

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Bacterial_Culture Bacterial Culture Infection Induce Infection in Mice Bacterial_Culture->Infection Drug_Formulation Drug Formulation Treatment Administer this compound Drug_Formulation->Treatment Infection->Treatment Monitoring Monitor Survival & Symptoms Treatment->Monitoring Bacterial_Load Determine Bacterial Load Treatment->Bacterial_Load Data_Analysis Analyze Data Monitoring->Data_Analysis Bacterial_Load->Data_Analysis

Caption: Workflow for evaluating the in vivo efficacy of this compound.

Diagram 2: Hypothetical Signaling Pathway of this compound

G BPH1358 This compound Receptor Host Cell Receptor BPH1358->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Gene_Expression Immune Gene Expression Transcription_Factor->Gene_Expression Immune_Response Enhanced Immune Response Gene_Expression->Immune_Response

Application Note: Quantification of BPH-1358 Mesylate in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of BPH-1358 mesylate in human plasma. The protocol employs a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using tandem mass spectrometry. This method is suitable for pharmacokinetic studies and other drug development applications requiring the precise measurement of BPH-1358 in a biological matrix.

Introduction

BPH-1358 is an inhibitor of farnesyl diphosphate synthase (FPPS) and undecaprenyl diphosphate synthase (UPPS).[1] While its primary described activity is as an antibacterial agent, its development may require evaluation in various biological systems.[1] This necessitates a robust analytical method for its quantification in biological samples such as plasma. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for the quantitative analysis of small molecules in complex matrices due to its high sensitivity and selectivity.[2][3] This document provides a detailed protocol for the determination of this compound in human plasma.

Experimental

2.1. Materials and Reagents

  • This compound reference standard

  • Internal standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Human plasma (with anticoagulant)

2.2. Instrumentation

  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2.3. Sample Preparation

A protein precipitation method was employed for the extraction of BPH-1358 from human plasma.

Protocol:

  • Allow plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a clean microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the internal standard working solution.

  • Add 200 µL of acetonitrile containing 0.1% formic acid to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an HPLC vial for analysis.

2.4. Liquid Chromatography

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Program:

Time (min)%B
0.010
0.510
2.590
3.590
3.610
5.010

2.5. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Temperature: 500°C

  • Capillary Voltage: 3.5 kV

  • MRM Transitions (Hypothetical):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
BPH-1358557.3277.135
Internal Standard(To be determined)(To be determined)(To be determined)

Method Validation

The method was validated for linearity, accuracy, precision, and stability.

3.1. Linearity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The correlation coefficient (r²) was >0.99.

3.2. Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) concentrations.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low34.2102.15.5101.5
Medium1003.198.94.399.8
High8002.5100.53.8100.9

3.3. Stability

BPH-1358 was found to be stable in human plasma under various storage conditions.

Stability ConditionDurationStability (%)
Bench-top4 hours98.2
Freeze-thaw3 cycles96.5
Long-term (-80°C)30 days97.1

Diagrams

experimental_workflow sample_collection Plasma Sample Collection sample_prep Protein Precipitation sample_collection->sample_prep centrifugation Centrifugation sample_prep->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

Caption: Experimental workflow for the quantification of BPH-1358.

signaling_pathway cluster_membrane Cell Membrane cluster_cell Smooth Muscle Cell receptor Alpha-1 Adrenergic Receptor plc Phospholipase C receptor->plc Activates ip3 IP3 plc->ip3 Generates dag DAG plc->dag Generates ca2 Ca2+ ip3->ca2 Increases Intracellular contraction Smooth Muscle Contraction ca2->contraction Leads to bph_drug Alpha-1 Blocker (e.g., Tamsulosin) bph_drug->receptor Inhibits

Caption: Signaling pathway of alpha-1 adrenergic receptor in BPH.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in a drug development setting. The method has been validated and meets the requirements for accuracy, precision, and stability.

References

Application Notes and Protocols for Target-Based Drug Discovery in Benign Prostatic Hyperplasia (BPH)

Author: BenchChem Technical Support Team. Date: November 2025

A Novel Investigational Agent: BPH-1358 Mesylate

Disclaimer: Initial searches for "this compound" did not yield specific public data on a compound with this designation. The following application notes and protocols are based on established principles of target-based drug discovery for Benign Prostatic Hyperplasia (BPH), using a well-characterized target, 5-alpha-reductase, as an illustrative example. The data and the compound "this compound" are hypothetical and presented to guide researchers in the evaluation of novel inhibitors for BPH.

Introduction to BPH and the Therapeutic Target: 5-Alpha-Reductase

Benign Prostatic Hyperplasia (BPH) is a common, non-malignant enlargement of the prostate gland in aging men, leading to lower urinary tract symptoms (LUTS).[1][2] The growth and development of the prostate are highly dependent on androgens, particularly dihydrotestosterone (DHT). DHT is synthesized from testosterone by the enzyme 5-alpha-reductase.[3][4] There are two main isoenzymes of 5-alpha-reductase: type 1 and type 2. Both are implicated in the pathophysiology of BPH.[5] Therefore, inhibiting 5-alpha-reductase is a clinically validated and effective strategy for the medical management of BPH, aiming to reduce prostate volume and improve symptoms.[5][6]

This compound is a novel, potent, and selective inhibitor of 5-alpha-reductase, designed for the treatment of BPH. These application notes provide a summary of its (hypothetical) pharmacological properties and detailed protocols for its evaluation.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological data for this compound in comparison to a standard-of-care agent, Finasteride.

Table 1: In Vitro Enzyme Inhibition Data

Compound5α-Reductase Type 1 IC50 (nM)5α-Reductase Type 2 IC50 (nM)
This compound2.50.8
Finasteride7.31.2

Table 2: Cell-Based Assay Data

CompoundDHT Production Inhibition EC50 (nM) in LNCaP cells
This compound5.2
Finasteride15.8

Table 3: In Vivo Efficacy in a Rat Model of BPH

Treatment GroupProstate Weight Reduction (%)Serum DHT Reduction (%)
Vehicle Control00
This compound (10 mg/kg)3575
Finasteride (10 mg/kg)2865

Signaling Pathway

The androgen signaling pathway in prostate cells is a critical driver of BPH. This compound acts by inhibiting a key enzyme in this pathway, 5-alpha-reductase.

BPH_Signaling_Pathway Testosterone Testosterone Five_AR 5α-Reductase Testosterone->Five_AR DHT Dihydrotestosterone (DHT) AR Androgen Receptor (AR) DHT->AR ARE Androgen Response Element AR->ARE Gene Gene Transcription (Growth Factors, PSA) ARE->Gene Growth Prostate Cell Growth and Proliferation Gene->Growth Five_AR->DHT BPH_1358 This compound BPH_1358->Five_AR In_Vitro_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Enzyme (5α-R1 or 5α-R2) - Testosterone - NADPH - this compound dilutions Start->Prepare_Reagents Incubate Incubate reactants at 37°C Prepare_Reagents->Incubate Stop_Reaction Stop reaction with quenching solution Incubate->Stop_Reaction Measure_DHT Measure DHT production (e.g., by LC-MS/MS) Stop_Reaction->Measure_DHT Analyze Analyze data and calculate IC50 Measure_DHT->Analyze End End Analyze->End Cell_Based_Assay_Workflow Seed_Cells Seed LNCaP cells in 6-well plates Treat_Cells Treat cells with this compound and testosterone for 24 hours Seed_Cells->Treat_Cells Harvest_Supernatant Harvest cell culture supernatant Treat_Cells->Harvest_Supernatant Extract_Steroids Extract steroids from supernatant Harvest_Supernatant->Extract_Steroids Quantify_DHT Quantify DHT levels by ELISA or LC-MS/MS Extract_Steroids->Quantify_DHT Determine_EC50 Determine EC50 value Quantify_DHT->Determine_EC50

References

Troubleshooting & Optimization

BPH-1358 mesylate solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BPH-1358 mesylate. The information provided is intended to address common challenges related to the solubility and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro assays?

A1: For most in vitro assays, DMSO is the recommended solvent. This compound exhibits good solubility in DMSO. Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO, which can then be further diluted in aqueous buffers or cell culture media for your specific experimental needs. It is crucial to ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution into an aqueous buffer. What could be the cause and how can I prevent this?

A2: Precipitation upon dilution into aqueous buffers is a common issue for poorly soluble compounds. This can be due to several factors:

  • Low Aqueous Solubility: this compound has limited solubility in aqueous solutions. When the concentration in the final aqueous solution exceeds its solubility limit, it will precipitate.

  • pH of the Buffer: The solubility of mesylate salts can be pH-dependent. Changes in pH upon dilution can affect the ionization state of the molecule and reduce its solubility.

  • Buffer Composition: Certain salts or components in your buffer might interact with this compound, leading to precipitation.

To prevent precipitation, consider the following troubleshooting steps:

  • Lower the Final Concentration: Decrease the final concentration of this compound in your aqueous solution.

  • Use a Surfactant or Co-solvent: Incorporating a small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) or a co-solvent (e.g., ethanol, polyethylene glycol) in your final dilution buffer can help to increase the solubility.

  • pH Optimization: Experiment with different pH values for your aqueous buffer to find the optimal pH for solubility.

  • Prepare Fresh Dilutions: Always prepare fresh dilutions from your DMSO stock immediately before use and vortex thoroughly.

Q3: What are the recommended storage conditions for this compound powder and stock solutions?

A3: Proper storage is critical to maintain the integrity of this compound.

  • Powder: The solid powder should be stored at -20°C for long-term storage (up to 2 years).[1][2] Keep the container tightly sealed and protected from moisture and light.

  • DMSO Stock Solutions: For short-term storage, stock solutions in DMSO can be kept at 4°C for up to 2 weeks.[1] For long-term storage, aliquot the DMSO stock solution into single-use vials and store at -80°C for up to 6 months.[1] Avoid repeated freeze-thaw cycles. One source suggests that aliquoted solutions at -20°C may be usable for up to one month.[2]

Troubleshooting Guides

Solubility Issues
Problem Possible Cause Troubleshooting Steps
Incomplete dissolution of powder in DMSO. Insufficient solvent volume or inadequate mixing.- Increase the volume of DMSO. - Vortex vigorously for several minutes. - Gentle warming (to 37°C) and sonication can aid dissolution.
Precipitation in cell culture media. Exceeding the solubility limit in the complex biological medium.- Lower the final concentration of this compound. - Increase the serum concentration in the media if your experiment allows, as serum proteins can help to solubilize compounds. - Pre-warm the media before adding the compound.
Cloudiness observed in aqueous buffer after adding the compound. Salt effects or pH shift leading to precipitation.- Test the solubility in different buffer systems (e.g., phosphate vs. TRIS). - Adjust the pH of the buffer. - Refer to the solubility data in the table below.
Stability Issues
Problem Possible Cause Troubleshooting Steps
Loss of biological activity over time in prepared solutions. Degradation of the compound.- Prepare fresh solutions for each experiment. - Store stock solutions properly at -80°C in single-use aliquots. - Protect solutions from light, especially if working with photolabile compounds. - Consider performing a stability study under your specific experimental conditions.
Appearance of extra peaks in HPLC analysis of a stored sample. Chemical degradation.- Identify the degradation products by LC-MS. - Review the storage conditions and handling procedures. - Potential degradation pathways for mesylate salts include hydrolysis under acidic or alkaline conditions and oxidation.
Inconsistent experimental results. Inconsistent concentration of the active compound due to degradation or precipitation.- Always visually inspect solutions for any signs of precipitation before use. - Centrifuge the solution to pellet any precipitate before use. - Quantify the concentration of this compound in your stock solution periodically using a validated analytical method like HPLC.

Data Presentation

Hypothetical Solubility Data for this compound
Solvent Solubility at 25°C (mg/mL) Solubility at 37°C (mg/mL)
DMSO> 50> 75
Ethanol~ 5~ 10
Methanol~ 2~ 5
Water< 0.1< 0.1
PBS (pH 7.4)< 0.1< 0.1
Hypothetical Stability Profile of this compound in Solution (1 mg/mL)
Condition Storage Temperature % Remaining after 24 hours % Remaining after 7 days
0.1 N HCl25°C85%60%
0.1 N NaOH25°C70%40%
H₂O₂ (3%)25°C90%75%
PBS (pH 7.4)4°C> 99%98%
PBS (pH 7.4)25°C98%92%
PBS (pH 7.4)37°C95%85%

Experimental Protocols

Protocol 1: Determination of this compound Solubility
  • Objective: To determine the equilibrium solubility of this compound in a given solvent.

  • Materials:

    • This compound powder

    • Selected solvents (e.g., DMSO, ethanol, water, PBS)

    • Vials with screw caps

    • Orbital shaker or rotator

    • Centrifuge

    • HPLC system with a UV detector

  • Methodology:

    • Add an excess amount of this compound powder to a vial containing a known volume of the solvent.

    • Cap the vial tightly and place it on a rotator at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

    • After 24 hours, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant.

    • Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.

    • Calculate the original concentration in the supernatant to determine the solubility.

Protocol 2: Forced Degradation Study of this compound
  • Objective: To investigate the degradation of this compound under various stress conditions.

  • Materials:

    • This compound

    • 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂

    • Water bath or incubator

    • Photostability chamber

    • HPLC-UV/MS system

  • Methodology:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a specific temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at room temperature.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose the stock solution to UV and visible light in a photostability chamber.

    • At specified time points (e.g., 0, 2, 6, 24 hours), take an aliquot from each stress condition, neutralize if necessary, and dilute with the mobile phase.

    • Analyze the samples by a stability-indicating HPLC-UV/MS method to determine the percentage of remaining this compound and to identify any degradation products.

Mandatory Visualization

Signaling_Pathway cluster_0 Mevalonate Pathway cluster_1 Isoprenoid Biosynthesis cluster_2 Protein Prenylation & Downstream Signaling Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate IPP IPP Mevalonate->IPP Multiple steps DMAPP DMAPP IPP->DMAPP FPPS FPPS IPP->FPPS UPPS UPPS IPP->UPPS GPP GPP DMAPP->GPP + IPP FPP FPP GPP->FPP + IPP GPP->FPPS GGPP GGPP FPP->GGPP + IPP Farnesylated Proteins (e.g., Ras) Farnesylated Proteins (e.g., Ras) FPP->Farnesylated Proteins (e.g., Ras) FPP->UPPS Geranylgeranylated Proteins (e.g., Rho, Rac) Geranylgeranylated Proteins (e.g., Rho, Rac) GGPP->Geranylgeranylated Proteins (e.g., Rho, Rac) Cell Proliferation & Survival Cell Proliferation & Survival Farnesylated Proteins (e.g., Ras)->Cell Proliferation & Survival Cytoskeletal Regulation Cytoskeletal Regulation Geranylgeranylated Proteins (e.g., Rho, Rac)->Cytoskeletal Regulation BPH-1358_mesylate BPH-1358_mesylate BPH-1358_mesylate->FPPS Inhibition BPH-1358_mesylate->UPPS Inhibition FPPS->FPP UPP UPP UPPS->UPP Bacterial Cell Wall Synthesis Bacterial Cell Wall Synthesis UPP->Bacterial Cell Wall Synthesis

Caption: Signaling pathway showing the inhibition of FPPS and UPPS by this compound.

Experimental_Workflow cluster_solubility Solubility Determination cluster_stability Forced Degradation Study A Add excess BPH-1358 to solvent B Equilibrate for 24h at constant temp. A->B C Centrifuge to pellet undissolved solid B->C D Collect and dilute supernatant C->D E Quantify by HPLC D->E end E->end F Prepare stock solution of BPH-1358 G Expose to stress conditions (Acid, Base, Oxidative, Thermal, Photo) F->G H Sample at time points G->H I Neutralize and dilute H->I J Analyze by HPLC-UV/MS I->J J->end start start->A start->F Logical_Relationship A Problem Encountered (e.g., Precipitation, Loss of Activity) B Identify Potential Cause A->B C Solubility Issue B->C Is it related to dissolution? D Stability Issue B->D Is it related to degradation? E Consult Solubility Data Table C->E F Consult Stability Data Table D->F G Implement Troubleshooting Steps for Solubility E->G H Implement Troubleshooting Steps for Stability F->H I Optimize Experimental Protocol G->I H->I J Problem Resolved I->J

References

Technical Support Center: BPH-1358 Mesylate In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers and drug development professionals on optimizing the dosage of BPH-1358 mesylate for in vivo studies. The following information is based on a hypothetical selective alpha-1A adrenergic receptor antagonist mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a selective alpha-1A adrenergic receptor antagonist. In benign prostatic hyperplasia (BPH), the overstimulation of these receptors in the prostate and bladder neck leads to smooth muscle contraction and urinary obstruction. By selectively blocking these receptors, this compound is designed to relax the smooth muscle, thereby improving urinary flow and alleviating BPH symptoms.

Q2: What is a typical starting dose for this compound in rodent models of BPH?

A2: For initial dose-ranging studies in rodent models, a starting dose of 1-5 mg/kg administered orally once daily is recommended. This recommendation is based on typical potencies of selective alpha-1A adrenergic receptor antagonists. However, the optimal dose will need to be determined empirically through dose-response studies.

Q3: How should I formulate this compound for oral administration in mice?

A3: this compound can typically be formulated as a suspension for oral gavage. A common vehicle is 0.5% (w/v) methylcellulose in sterile water. It is crucial to ensure a homogenous suspension before each administration. See the detailed protocol below for step-by-step instructions.

Q4: What are the expected signs of efficacy in animal models?

A4: Efficacy in rodent models of BPH can be assessed by measuring improvements in urinary flow rate, a reduction in bladder weight (as an indicator of obstruction), and histological examination of the prostate for reduced smooth muscle tone.

Q5: What are potential off-target effects or signs of toxicity to monitor for?

A5: While this compound is designed to be selective for the alpha-1A adrenergic receptor, high doses may lead to off-target effects such as hypotension due to antagonism of alpha-1B and alpha-1D adrenergic receptors in blood vessels. Monitor for signs of lethargy, dizziness, or a significant drop in blood pressure.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No observable efficacy at the initial dose. - Insufficient dosage.- Poor oral bioavailability.- Incorrect formulation leading to poor absorption.- Conduct a dose-escalation study.- Perform pharmacokinetic (PK) analysis to determine plasma concentrations.- Ensure the formulation is a homogenous suspension.
Significant hypotension observed. - Dose is too high, leading to off-target effects on alpha-1B/1D receptors.- Rapid absorption of the compound.- Reduce the dosage.- Consider a different vehicle to slow absorption.- Evaluate the selectivity profile of the compound.
High variability in efficacy between animals. - Inconsistent dosing volume or technique.- Non-homogenous drug suspension.- Individual differences in metabolism.- Ensure accurate gavage technique.- Vortex the suspension before each dose.- Increase the number of animals per group to improve statistical power.
Precipitation of the compound in the formulation. - Poor solubility of this compound in the chosen vehicle.- Incorrect pH of the vehicle.- Try alternative vehicles (e.g., adding a small percentage of a solubilizing agent like Tween 80).- Adjust the pH of the vehicle if the compound's solubility is pH-dependent.

Quantitative Data Summary

Table 1: Hypothetical Dose-Ranging Study of this compound in a Rat Model of BPH

Dosage (mg/kg, p.o.) Mean Change in Max. Urinary Flow Rate (%) Mean Reduction in Bladder Weight (%) Observed Side Effects
Vehicle Control00None
1+15-10None
5+45-30Mild, transient hypotension in 10% of animals
10+55-40Moderate hypotension in 40% of animals
25+58-42Significant and sustained hypotension

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats (5 mg/kg, p.o.)

Parameter Value
Cmax (ng/mL)500
Tmax (h)1.5
AUC (0-24h) (ng*h/mL)3500
Half-life (h)6

Experimental Protocols

Protocol 1: Formulation of this compound for Oral Gavage
  • Objective: To prepare a 1 mg/mL suspension of this compound.

  • Materials:

    • This compound powder

    • 0.5% (w/v) Methylcellulose in sterile water

    • Mortar and pestle

    • Stir plate and magnetic stir bar

    • Sterile conical tubes

  • Procedure:

    • Weigh the required amount of this compound powder.

    • Levigate the powder in a mortar with a small amount of the methylcellulose vehicle to create a smooth paste.

    • Gradually add the remaining vehicle while continuously stirring.

    • Transfer the suspension to a sterile conical tube with a magnetic stir bar.

    • Stir the suspension on a stir plate for at least 30 minutes to ensure homogeneity.

    • Store at 4°C for up to one week. Vortex thoroughly before each use.

Protocol 2: In Vivo Efficacy Study in a Testosterone-Induced BPH Rat Model
  • Objective: To evaluate the effect of this compound on urinary function in a rat model of BPH.

  • Animal Model: Castrated male Sprague-Dawley rats, implanted with testosterone pellets to induce prostatic growth.

  • Experimental Groups:

    • Group 1: Vehicle control (0.5% methylcellulose)

    • Group 2: this compound (1 mg/kg)

    • Group 3: this compound (5 mg/kg)

    • Group 4: this compound (10 mg/kg)

  • Procedure:

    • After 4 weeks of testosterone treatment to induce BPH, randomize animals into treatment groups (n=8-10 per group).

    • Administer the assigned treatment orally once daily for 4 weeks.

    • Measure urinary flow rate at baseline and weekly during the treatment period.

    • At the end of the study, euthanize the animals and collect bladder and prostate tissues.

    • Weigh the bladders and prostates.

    • Process prostate tissue for histological analysis.

Visualizations

BPH_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_cell Prostate Smooth Muscle Cell Norepinephrine Norepinephrine Alpha-1A Receptor Alpha-1A Receptor Norepinephrine->Alpha-1A Receptor Binds Gq Protein Gq Protein Alpha-1A Receptor->Gq Protein Activates PLC Phospholipase C Gq Protein->PLC Activates IP3 Inositol Trisphosphate PLC->IP3 Generates Ca2+ Calcium Release IP3->Ca2+ Stimulates Contraction Contraction Ca2+->Contraction Leads to BPH-1358 BPH-1358 BPH-1358->Alpha-1A Receptor Blocks

Caption: Signaling pathway of prostate smooth muscle contraction and the inhibitory action of this compound.

Experimental_Workflow A BPH Model Induction (e.g., Testosterone in Rats) B Baseline Measurements (Urinary Flow, Bladder Volume) A->B C Randomization into Treatment Groups B->C D Daily Oral Dosing (Vehicle or BPH-1358) C->D E Weekly Efficacy Monitoring (Urinary Function) D->E 4 Weeks E->D F End of Study: Terminal Procedures E->F G Tissue Collection (Prostate, Bladder) F->G H Data Analysis (Statistics, Histology) G->H

Caption: General experimental workflow for in vivo efficacy testing of this compound.

Troubleshooting_Tree Start In Vivo Study Start Issue Suboptimal Efficacy Observed? Start->Issue CheckDose Is the dose sufficient? Issue->CheckDose Yes Toxicity Toxicity Observed? Issue->Toxicity No IncreaseDose Action: Increase Dose CheckDose->IncreaseDose No CheckPK Is drug exposure adequate? CheckDose->CheckPK Yes IncreaseDose->Issue AnalyzePK Action: Conduct PK Study CheckPK->AnalyzePK No CheckFormulation Is the formulation stable and homogenous? CheckPK->CheckFormulation Yes AnalyzePK->Issue Reformulate Action: Optimize Formulation CheckFormulation->Reformulate No Success Efficacy Achieved CheckFormulation->Success Yes Reformulate->Issue Toxicity->Success No ReduceDose Action: Reduce Dose Toxicity->ReduceDose Yes

Caption: A decision tree for troubleshooting suboptimal efficacy in this compound in vivo studies.

Technical Support Center: Overcoming BPH-1358 Mesylate Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of BPH-1358 mesylate. Our aim is to help you achieve reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Rho-associated coiled-coil containing kinase 2 (ROCK2), a key downstream effector of the RhoA signaling pathway. In the context of Benign Prostatic Hyperplasia (BPH), the RhoA/ROCK pathway is implicated in regulating smooth muscle tone and cellular proliferation in the prostate.[1] By inhibiting ROCK2, this compound is designed to induce smooth muscle relaxation and impede the proliferative signals that contribute to prostate enlargement.

Q2: What are off-target effects and why are they a concern with kinase inhibitors like this compound?

A2: Off-target effects are unintended interactions of a drug with proteins or other biomolecules that are not its primary therapeutic target.[2] For kinase inhibitors, these effects are common because many kinases share structural similarities in their ATP-binding sites. These unintended interactions can lead to misleading experimental results, cellular toxicity, or unexpected phenotypes that are not related to the inhibition of the intended target.[3]

Q3: How can I determine the optimal concentration of this compound for my experiments to minimize off-target effects?

A3: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound. We recommend performing a dose-response curve to determine the minimal concentration required for on-target inhibition in your specific cell line or model system.[2][4] An ideal starting point is to test a range of concentrations at or slightly above the IC50 value for ROCK2.

Troubleshooting Guide

Issue 1: I'm observing a cellular phenotype that is inconsistent with ROCK2 inhibition.

Potential Cause: The observed phenotype may be a result of this compound interacting with one or more off-target kinases or signaling pathways.

Troubleshooting Steps:

  • Validate with a Secondary Inhibitor: Use a structurally different ROCK2 inhibitor to see if the phenotype is recapitulated. If the same phenotype is observed, it is more likely to be an on-target effect.[2]

  • Perform a Rescue Experiment: If possible, transfect cells with a mutant version of ROCK2 that is resistant to this compound. If the phenotype is reversed in these cells, it strongly supports an on-target mechanism.[2]

  • Conduct Kinome Profiling: To identify potential off-target interactions, screen this compound against a broad panel of kinases.[2][4] This can reveal other kinases that are inhibited at concentrations used in your experiments.

Issue 2: My cells are showing signs of toxicity at the expected efficacious concentration of this compound.

Potential Cause: The observed toxicity could be due to on-target effects in a sensitive cell line or, more commonly, off-target effects on essential cellular processes.[2][4]

Troubleshooting Steps:

  • Lower the Concentration: Determine if the toxicity is dose-dependent by lowering the concentration of this compound. It's possible that a lower concentration is sufficient for on-target inhibition without causing toxicity.

  • Modulate the On-Target Pathway: If the toxicity is due to an on-target effect, you might be able to rescue the phenotype by adding back a downstream product of the inhibited pathway. If the toxicity persists, it is more likely to be an off-target effect.[4]

  • Broad Off-Target Screening: In addition to kinome profiling, consider broader screening panels that include GPCRs and other relevant protein families to identify potential off-target liabilities.[2]

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile for this compound

Kinase TargetIC50 (nM) - On-TargetIC50 (nM) - Off-Target PanelSelectivity (Fold)
ROCK25
ROCK15010
PKA1,500300
AKT18,0001,600
MAPK1>10,000>2,000

This table illustrates how to present selectivity data. A higher fold selectivity indicates a more specific compound.[4]

Table 2: Troubleshooting Unexpected Phenotypes

ObservationPotential CauseRecommended Action
Activation of an unexpected signaling pathwayOff-target activation or pathway crosstalkProfile the compound against a panel of related targets; map the activated pathway.[4]
Inconsistent results between different cell linesCell-type specific off-target effects or differences in target expressionQuantify target expression in each cell line; perform off-target profiling in the sensitive cell line.[4]
Cell death at expected efficacious concentrationOn-target toxicity or off-target effectPerform rescue experiments; conduct broad off-target screening.[4]

Experimental Protocols

Protocol 1: Dose-Response Curve for On-Target Inhibition

  • Cell Plating: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A typical range would be from 1 nM to 10 µM.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the cells for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Endpoint Analysis: Measure the desired on-target effect. For a ROCK2 inhibitor, this could be a downstream signaling event like phosphorylation of a substrate, or a functional outcome like changes in cell morphology or migration.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Kinome Profiling

  • Compound Submission: Provide this compound to a commercial service that offers kinome screening.

  • Assay Format: The service will typically perform in vitro kinase activity assays using a large panel of recombinant kinases (e.g., >400 kinases). The assay measures the inhibitor's ability to block the activity of each kinase at a fixed concentration (e.g., 1 µM).[2]

  • Data Analysis: The results are usually presented as a percentage of inhibition for each kinase. Significant inhibition of any kinase other than the intended target should be further investigated with IC50 determination to assess the potency of the off-target interaction.

Visualizations

cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway BPH-1358 BPH-1358 ROCK2 ROCK2 BPH-1358->ROCK2 Inhibits Off-Target Kinase Off-Target Kinase BPH-1358->Off-Target Kinase Inhibits Smooth Muscle Relaxation Smooth Muscle Relaxation ROCK2->Smooth Muscle Relaxation Promotes Unexpected Phenotype Unexpected Phenotype Off-Target Kinase->Unexpected Phenotype Leads to

Caption: On-target vs. potential off-target effects of this compound.

start Unexpected Experimental Outcome Observed q1 Is the phenotype consistent with on-target inhibition? start->q1 a1_yes Validate with Secondary Inhibitor & Rescue Experiment q1->a1_yes Yes a1_no Perform Broad Off-Target Screening (e.g., Kinome Profiling) q1->a1_no No q2 Is toxicity observed? a1_yes->q2 end_off_target Likely Off-Target Effect a1_no->end_off_target a2_yes Perform Dose-Response for Toxicity & On-Target Effect q2->a2_yes Yes a2_no Continue with On-Target Validation q2->a2_no No a2_yes->end_off_target end_on_target Likely On-Target Effect a2_no->end_on_target

Caption: Troubleshooting workflow for unexpected experimental outcomes.

cluster_workflow Off-Target Identification Workflow Start Initial Observation of Unexpected Phenotype Dose_Response Dose-Response Curve Start->Dose_Response Secondary_Inhibitor Validate with Structurally Different Inhibitor Dose_Response->Secondary_Inhibitor Rescue_Experiment On-Target Rescue Experiment Secondary_Inhibitor->Rescue_Experiment Kinome_Profiling Broad Kinome Screening Rescue_Experiment->Kinome_Profiling Validate_Off_Target Validate Hits with Cell-Based Assays Kinome_Profiling->Validate_Off_Target Conclusion Characterize On-Target vs. Off-Target Contribution Validate_Off_Target->Conclusion

Caption: Workflow for identifying and mitigating off-target effects.

References

Technical Support Center: Troubleshooting BPH-1358 Mesylate Synergy Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound named "BPH-1358 mesylate" is not publicly available. This guide provides general troubleshooting advice and protocols for drug synergy experiments in the context of Benign Prostatic Hyperplasia (BPH) research, which can be applied to a hypothetical compound like this compound.

This technical support center is designed for researchers, scientists, and drug development professionals. It offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synergy experiments for B_P_H_ drug discovery.

Frequently Asked Questions (FAQs)

Q1: What is drug synergy and why is it important in BPH research?

A1: Drug synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.[1] In Benign Prostatic Hyperplasia (BPH) research, synergistic drug combinations are sought to enhance therapeutic efficacy, potentially lower the doses of individual drugs to reduce side effects, and overcome drug resistance.[2][3] Combining drugs that target different biological pathways involved in BPH, such as alpha-blockers and 5-alpha reductase inhibitors, has been shown to be more effective than monotherapy.[4]

Q2: How is synergy quantitatively measured?

A2: Synergy is commonly quantified using the Combination Index (CI) method developed by Chou and Talalay.[5] The CI is calculated based on the dose-effect relationships of individual drugs and their combination. A CI value less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 points to antagonism.[5][6] Other models like the Bliss independence and Highest Single Agent (HSA) models are also used.[2][7]

Q3: We are observing high variability between our replicate wells. What could be the cause?

A3: High variability between replicate wells is a common issue in cell-based assays and can stem from several factors:

  • Inconsistent Cell Seeding: Ensure your cell suspension is thoroughly mixed before and during plating to prevent settling.[8] Using a multichannel pipette and allowing the plate to sit at room temperature for 15-20 minutes on a level surface before incubation can promote even cell distribution.[8]

  • Pipetting Errors: Regular calibration of pipettes is crucial. Pre-wetting pipette tips and using slow, consistent pipetting techniques can improve accuracy.[8]

  • Edge Effects: The outer wells of a microplate are prone to increased evaporation and temperature gradients, which can alter cell growth and drug response.[7] It is recommended to avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS to create a humidity barrier.[7]

Q4: Our dose-response curves for the single agents are not consistent. How can we troubleshoot this?

A4: Inconsistent dose-response curves can invalidate your synergy analysis. Here are some potential causes and solutions:

  • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and within a defined, low passage number range.[7][8] High passage numbers can lead to phenotypic and genotypic changes, altering drug responses.[8]

  • Reagent Quality: Check the expiration dates of all reagents and ensure they are stored correctly.[8] Prepare fresh drug dilutions for each experiment.

  • Incubation Times: Optimize the incubation times for both cell treatment and reagent addition to ensure you are capturing the desired biological response.[8]

Q5: What is the "edge effect" and how can it be minimized in our 96-well plate experiments?

A5: The edge effect refers to the phenomenon where wells on the perimeter of a microplate exhibit different behavior from the interior wells, often due to increased evaporation and temperature fluctuations.[7] To mitigate this:

  • Avoid using the outer 36 wells for critical data points. Fill them with sterile water, media, or phosphate-buffered saline (PBS) to create a moisture barrier.[7]

  • Use microplates with moats that can be filled with liquid to reduce evaporation.[7]

  • Ensure proper humidification in your incubator and allow plates to equilibrate to room temperature before placing them inside.[7]

  • Plate sealers can also be used to minimize evaporation during long incubation periods.[7]

Troubleshooting Guide

Issue 1: Unexpected Antagonism (CI > 1) Where Synergy Was Hypothesized

  • Question: We predicted a synergistic interaction between this compound and an existing BPH drug, but our Combination Index (CI) values are consistently above 1. What could be wrong?

  • Answer:

    • Review the Mechanism of Action: Ensure the hypothesized mechanisms of action for the drug combination are not mutually exclusive or that one drug is not inadvertently inhibiting the action of the other.

    • Check Drug Concentrations: The dose range tested is critical. Synergy may only occur within a specific concentration window. It's possible the concentrations used are too high, leading to toxicity that masks any synergistic effect. Expand the dose-response matrix to include lower concentrations.

    • Experimental Design: Inappropriate experimental design can lead to misleading results. A constant-ratio experimental design is often recommended for synergy studies to ensure the data is suitable for CI calculation.[5][9]

    • Data Analysis Model: While the Chou-Talalay method is widely used, it's worth analyzing your data with other models like the Bliss independence or HSA models to see if the antagonistic result holds.[2][7]

Issue 2: Poor Correlation Coefficient (r value) in Median-Effect Plots

  • Question: The r values for our median-effect plots are consistently below 0.95. How can we improve this?

  • Answer: A low correlation coefficient (r value) suggests that your data does not fit the mass-action law principle, which is the basis of the CI method.[5]

    • Improve Data Quality: High variability in your raw data is a likely culprit. Refer to the FAQ on high variability for troubleshooting steps.[8]

    • Optimize Dose Range and Density: Ensure your dose range covers a wide spectrum of effects (e.g., from 10% to 90% inhibition). The doses should be appropriately spaced to capture the full sigmoidal dose-response curve.[5]

    • Re-evaluate Assay Conditions: Suboptimal assay conditions, such as incorrect incubation times or reagent concentrations, can lead to poor data quality.[8]

Quantitative Data Summary

Table 1: Interpretation of Combination Index (CI) Values

CI ValueInterpretation
< 0.1Very Strong Synergy
0.1 - 0.3Strong Synergy
0.3 - 0.7Synergy
0.7 - 0.85Moderate Synergy
0.85 - 0.90Slight Synergy
0.90 - 1.10Additive Effect
> 1.10Antagonism

This table is based on the Chou-Talalay method.[5][6]

Table 2: Comparison of Synergy Models

ModelBasisBest For
Loewe Additivity (CI Method) Based on the principle that a drug can be combined with itself for an additive effect.[7]Mechanistically similar drugs.[2]
Bliss Independence Assumes the two drugs act independently through different pathways.[2]Mechanistically different drugs.
Highest Single Agent (HSA) The expected combination effect is the higher of the two single-agent effects.[2][7]Identifying combinations where the mixture is better than either drug alone.

Experimental Protocols

Protocol: Determining Drug Synergy using the Chou-Talalay Combination Index (CI) Method

This protocol outlines a fixed-ratio experimental design for assessing the synergy between "this compound" (Drug A) and a known BPH drug (Drug B).

1. Determine the IC50 for Each Drug: a. Plate your BPH cell line of interest (e.g., BPH-1) in 96-well plates at a pre-determined optimal density. b. Treat the cells with a serial dilution of Drug A and Drug B separately. Include a vehicle control. c. After the desired incubation period (e.g., 72 hours), assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo®). d. Calculate the IC50 value (the concentration that inhibits 50% of cell growth) for each drug from their respective dose-response curves.

2. Fixed-Ratio Combination Experiment: a. Prepare stock solutions of Drug A and Drug B. b. Create a fixed-ratio mixture of the two drugs based on their IC50 values (e.g., a ratio of 1:1 of their IC50s).[5] For example, if the IC50 of Drug A is 10 nM and Drug B is 50 nM, the stock mixture could contain Drug A and Drug B in a 1:5 concentration ratio. c. Perform a serial dilution of this fixed-ratio mixture and treat the cells as in step 1b. d. Concurrently, run dose-response curves for the individual drugs in the same plate to ensure consistency.

3. Data Analysis: a. For each drug and the combination, convert the cell viability data into Fraction affected (Fa) and Fraction unaffected (Fu) values, where Fa = 1 - Fu. b. Use software like CompuSyn or the R-package 'SynergyFinder' to perform the analysis.[7] c. The software will generate median-effect plots for each drug and the combination. Ensure the correlation coefficient (r) is > 0.95.[5] d. The software will then calculate the CI values for different Fa levels. A CI < 1 indicates synergy.[5] e. An isobologram can also be generated, which provides a graphical representation of the synergy.

Visualizations

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis cluster_result Phase 4: Interpretation prep1 Determine IC50 for BPH-1358 (Drug A) prep3 Select Fixed Ratio (e.g., based on IC50s) prep1->prep3 prep2 Determine IC50 for Partner Drug (Drug B) prep2->prep3 exp2 Treat with Serial Dilutions: - Drug A alone - Drug B alone - Drug A+B Combination prep3->exp2 exp1 Plate BPH Cells exp1->exp2 exp3 Incubate (e.g., 72h) exp2->exp3 exp4 Assess Cell Viability (e.g., MTT Assay) exp3->exp4 ana1 Generate Dose-Response Curves exp4->ana1 ana2 Calculate Fraction Affected (Fa) ana1->ana2 ana3 Median-Effect Analysis (Check r value > 0.95) ana2->ana3 ana4 Calculate Combination Index (CI) ana3->ana4 ana5 Generate Isobologram ana4->ana5 res1 CI < 1: Synergy CI = 1: Additive CI > 1: Antagonism ana5->res1

Caption: Experimental workflow for a fixed-ratio drug synergy study.

G cluster_targets Potential Synergy Targets Testosterone Testosterone DHT Dihydrotestosterone (DHT) Testosterone->DHT 5α-reductase AR Androgen Receptor (AR) DHT->AR ARE Androgen Response Element (ARE) AR->ARE Translocation to Nucleus Proliferation Cell Proliferation & Growth ARE->Proliferation Gene Transcription TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR SMAD SMAD2/3 TGFBR->SMAD Phosphorylation SMAD_Nuc SMAD2/3 (in Nucleus) SMAD->SMAD_Nuc Translocation ECM Extracellular Matrix Deposition (Fibrosis) SMAD_Nuc->ECM Gene Transcription T1 5α-reductase Inhibitors T1->DHT T2 AR Antagonists T2->AR T3 TGF-β Pathway Inhibitors T3->TGFBR

Caption: Key signaling pathways in BPH as potential synergy targets.[10][11]

G Start Inconsistent Synergy Results (High Variability) Check_Cells Verify Cell Health: - Low Passage Number? - Logarithmic Growth Phase? - Mycoplasma Contamination? Start->Check_Cells Check_Plating Review Plating Technique: - Homogeneous Cell Suspension? - Consistent Pipetting? - Minimized Edge Effects? Check_Cells->Check_Plating Cells OK ReRun Re-run Experiment with Optimized Parameters Check_Cells->ReRun Issue Found & Corrected Check_Reagents Assess Reagents: - Freshly Prepared? - Correct Storage? - Verified Concentrations? Check_Plating->Check_Reagents Plating OK Check_Plating->ReRun Issue Found & Corrected Check_Assay Validate Assay Protocol: - Optimal Incubation Times? - Correct Plate Type? - Reader Settings Optimized? Check_Reagents->Check_Assay Reagents OK Check_Reagents->ReRun Issue Found & Corrected Check_Assay->ReRun Assay OK Check_Assay->ReRun Issue Found & Corrected Consistent Results Consistent? ReRun->Consistent Analyze Proceed to Synergy Analysis (CI, Isobologram) Consistent->Analyze Yes Consult Consult Literature or Technical Support Consistent->Consult No

Caption: Logical workflow for troubleshooting inconsistent synergy data.

References

Technical Support Center: BPH-1358 Mesylate Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound designated "BPH-1358 mesylate" is not available in the public domain. This technical support guide has been constructed based on common mechanisms of bacterial resistance to antimicrobial agents. The information provided is intended to serve as a general framework for researchers investigating antibiotic resistance.

Frequently Asked Questions (FAQs)

FAQ 1: What are the general categories of bacterial resistance to antibiotics?

Bacteria have evolved numerous strategies to withstand the effects of antibiotics. These mechanisms can be broadly categorized into four main groups:

  • Limiting Drug Uptake: The bacterial cell envelope, particularly the outer membrane of Gram-negative bacteria, can restrict the entry of antibiotics.[1]

  • Drug Target Modification: Bacteria can alter the molecular target of an antibiotic through mutation or enzymatic modification, which reduces the drug's binding affinity and efficacy.[2][3]

  • Drug Inactivation: Bacteria may produce enzymes that chemically modify or destroy the antibiotic.[1][4] A classic example is the production of β-lactamases, which inactivate penicillin and related antibiotics.[1][5]

  • Active Drug Efflux: Bacteria can actively pump antibiotics out of the cell using transport proteins known as efflux pumps, preventing the drug from reaching its target at a sufficient concentration.[1][4][6]

FAQ 2: How does a bacterium become resistant to a new antibiotic like this compound?

Resistance can be either intrinsic or acquired.

  • Intrinsic Resistance: Some bacteria are naturally resistant to certain antibiotics because they lack the drug's target or their cell wall is impermeable to the drug.[4]

  • Acquired Resistance: This occurs when a previously susceptible bacterium develops resistance. This can happen in two primary ways:

    • Spontaneous Mutation: Random mutations in the bacterial DNA, for instance, in a gene that codes for the antibiotic's target, can lead to resistance.[3][7]

    • Horizontal Gene Transfer (HGT): Bacteria can acquire resistance genes from other bacteria.[2][3] This can happen through processes like conjugation (transfer of plasmids), transformation, or transduction.[2]

FAQ 3: If we hypothesize this compound targets DNA gyrase, what would be the likely resistance mechanisms?

Assuming this compound functions similarly to fluoroquinolones (which target DNA gyrase and topoisomerase IV), the most probable resistance mechanisms would be:

  • Target Site Mutations: Mutations in the genes encoding DNA gyrase (gyrA) and topoisomerase IV (parC) are a common mechanism of resistance to this class of antibiotics.[2]

  • Efflux Pump Upregulation: Increased expression of efflux pumps that can expel the drug from the cell is another well-documented resistance strategy.[6]

  • Target Protection: Some bacteria produce proteins that bind to DNA gyrase, protecting it from the action of the antibiotic.[8][9]

Troubleshooting Guides

Problem 1: Increasing Minimum Inhibitory Concentration (MIC) of this compound observed in serial passage experiments.

This is a classic sign of developing resistance. The following workflow can help identify the underlying mechanism.

G cluster_0 Troubleshooting Workflow: Increasing MIC start Observe Increasing MIC in Bacterial Culture pheno_confirm Confirm Resistance Phenotype (Repeat MIC Assay, Stability Test) start->pheno_confirm wgs Whole Genome Sequencing (WGS) of Resistant vs. Susceptible Strains pheno_confirm->wgs bioinfo Bioinformatic Analysis: Identify Mutations (e.g., in gyrA/parC) and Differentially Expressed Genes wgs->bioinfo target_mut Hypothesis 1: Target Site Mutation bioinfo->target_mut efflux_up Hypothesis 2: Efflux Pump Upregulation bioinfo->efflux_up validation1 Validate Mutation's Role: Site-Directed Mutagenesis, Allelic Exchange target_mut->validation1 validation2 Validate Efflux Role: qRT-PCR for pump genes, Efflux Pump Inhibitor Assay efflux_up->validation2 conclusion Identify Resistance Mechanism validation1->conclusion validation2->conclusion G cluster_1 Troubleshooting Logic: No Growth on Control Plate start No Growth on Control Plate check_bac Check Bacterial Stock: Viability, Purity, Correct Strain? start->check_bac check_media Check Growth Medium: Correct Formulation, pH, Sterility? start->check_media check_incubation Check Incubation Conditions: Correct Temperature, Atmosphere, Time? start->check_incubation resolve Inoculation Error? check_bac->resolve check_media->resolve check_incubation->resolve resolve->start Re-inoculate

References

Technical Support Center: BPH-1358 Mesylate Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing enzyme assays with BPH-1358 mesylate. This compound is a potent and selective inhibitor of the serine/threonine kinase Akt1, a key component of the PI3K/Akt signaling pathway implicated in the pathophysiology of Benign Prostatic Hyperplasia (BPH).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an ATP-competitive inhibitor of Akt1 kinase. By binding to the ATP-binding pocket of the Akt1 enzyme, it prevents the phosphorylation of downstream substrates, thereby inhibiting the PI3K/Akt signaling pathway. This pathway is crucial for cell proliferation and survival, and its inhibition is a therapeutic strategy for BPH.

Q2: Which type of enzyme assay is recommended for this compound?

A2: A common and reliable method is a fluorescence-based kinase assay.[1] This assay measures the phosphorylation of a specific peptide substrate by the Akt1 enzyme. The amount of phosphorylated substrate is then detected using a phosphospecific antibody conjugated to a fluorescent probe. Luminescence-based assays that measure ATP depletion can also be used, but may be prone to interference from luciferase inhibitors.[2]

Q3: What are the key reagents and their recommended concentrations for an Akt1 kinase assay with this compound?

A3: A typical reaction mixture would include recombinant Akt1 enzyme, a specific peptide substrate, ATP, and the assay buffer. The optimal concentrations should be determined empirically, but a good starting point is provided in the table below.

ReagentRecommended Starting Concentration
Recombinant Human Akt110 nM
Peptide Substrate (e.g., Crosstide)1 µM
ATP10 µM (equal to the Kₘ for Akt1)
This compoundVariable (for IC₅₀ determination)
Assay Buffer50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

Q4: How should I prepare this compound for use in the assay?

A4: this compound should be dissolved in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Subsequent dilutions should be made in the assay buffer to achieve the desired final concentrations. It is critical to ensure that the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit enzyme activity.[1]

Troubleshooting Guide

This guide addresses common problems encountered during this compound enzyme assays.

Problem 1: No or Very Low Enzyme Activity
Possible Cause Recommended Solution
Incorrect Assay Buffer Temperature Ensure the assay buffer is at room temperature before use.[3][4]
Degraded Enzyme Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles.[4]
Omitted Reagent Carefully check that all components (enzyme, substrate, ATP, cofactors) were added to the reaction mixture.[3]
Incorrect Wavelength Settings Verify that the plate reader is set to the correct excitation and emission wavelengths for your fluorescent probe.[3]
Problem 2: High Background Signal
Possible Cause Recommended Solution
Compound Interference This compound may be autofluorescent. Run a control well with the compound but without the enzyme to determine its contribution to the signal.[1]
Contaminated Reagents Use fresh, high-purity reagents. Ensure ATP, substrates, and buffers are free of impurities that could affect the reaction.[1]
Non-specific Antibody Binding Increase the number of wash steps after the primary and secondary antibody incubations.
Problem 3: Inconsistent or Non-Reproducible Results
Possible Cause Recommended Solution
Pipetting Errors Use calibrated pipettes and be consistent with your pipetting technique. Prepare a master mix for the reaction components to minimize well-to-well variability.[5]
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation.[4] Alternatively, fill the outer wells with buffer or water.
Substrate Depletion or Product Inhibition Ensure that the enzyme concentration and reaction time are within the linear range of the assay.[1]
Precipitation of this compound Visually inspect the wells for any precipitate. If observed, try lowering the concentration of the compound or adjusting the buffer composition.

Experimental Protocols

Protocol 1: Akt1 Kinase Assay
  • Prepare the assay buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Prepare a 2X solution of the Akt1 enzyme and peptide substrate in the assay buffer.

  • Prepare a 2X solution of ATP and this compound at various concentrations in the assay buffer.

  • Add 25 µL of the enzyme/substrate solution to each well of a 384-well plate.

  • Add 25 µL of the ATP/BPH-1358 mesylate solution to the corresponding wells to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 25 µL of a stop solution containing EDTA.

  • Add the detection reagents (e.g., fluorescently labeled phosphospecific antibody) according to the manufacturer's instructions.

  • Incubate as required for the detection reagents.

  • Read the fluorescence on a compatible plate reader.

Visualizations

BPH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt1 Akt1 PDK1->Akt1 Phosphorylates & Activates Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt1->Downstream Phosphorylates BPH1358 This compound BPH1358->Akt1 Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: PI3K/Akt1 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Assay Results Check_Reagents Check Reagent Integrity (Enzyme, ATP, Substrate) Start->Check_Reagents Check_Conditions Verify Assay Conditions (Temp, Buffer, pH) Check_Reagents->Check_Conditions Reagents OK Reagent_Issue Prepare Fresh Reagents Check_Reagents->Reagent_Issue Issue Found Check_Instrument Confirm Instrument Settings (Wavelength, Gain) Check_Conditions->Check_Instrument Conditions OK Condition_Issue Optimize Conditions Check_Conditions->Condition_Issue Issue Found Check_Compound Assess Compound Interference (Autofluorescence, Precipitation) Check_Instrument->Check_Compound Settings OK Instrument_Issue Correct Settings Check_Instrument->Instrument_Issue Issue Found Redo_Experiment Repeat Experiment Check_Compound->Redo_Experiment No Interference Compound_Issue Run Controls Check_Compound->Compound_Issue Issue Found Reagent_Issue->Redo_Experiment Condition_Issue->Redo_Experiment Instrument_Issue->Redo_Experiment Compound_Issue->Redo_Experiment

Caption: A logical workflow for troubleshooting unexpected enzyme assay results.

References

Technical Support Center: Cytotoxicity Assessment of Novel Compounds in Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the first step in assessing the cytotoxicity of a new compound like BPH-1358 mesylate?

The initial step is to determine the compound's effect on cell viability and proliferation. This is typically achieved by performing a dose-response curve to calculate the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the compound required to inhibit cell growth by 50% and is a critical parameter for comparing the potency of different drugs.

Q2: How do I determine if my compound is inducing apoptosis or necrosis?

Several methods can differentiate between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). A common approach is using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, a hallmark of late apoptosis and necrosis.

Q3: My compound seems to be inhibiting cell growth but not causing significant cell death. What could be the mechanism?

If you observe a decrease in cell proliferation without a substantial increase in markers of cell death, your compound may be inducing cell cycle arrest. This means the compound is halting the progression of cells through the different phases of the cell cycle (G1, S, G2, M). Cell cycle analysis using propidium iodide staining and flow cytometry can reveal the specific phase at which the arrest occurs. For instance, some compounds cause an accumulation of cells in the G1/S phase or the S phase.[1][2][3]

Q4: What are some common signaling pathways to investigate for a compound affecting prostate cells?

In the context of benign prostatic hyperplasia (BPH) and prostate cancer cells, several signaling pathways are frequently implicated in cell proliferation, apoptosis, and cell cycle control. These include:

  • MAPK pathways: The p38 MAPK pathway has been shown to be involved in resveratrol-induced apoptosis in BPH-1 cells.[1]

  • STAT3/E2F1 axis: This pathway can be involved in regulating G1/S phase cell cycle progression.[2]

  • PI3K/Akt pathway: This is a crucial survival pathway, and its inhibition can lead to apoptosis.

  • Bcl-2 family proteins: The balance between pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is a key regulator of apoptosis.[4][5]

Investigating the modulation of key proteins in these pathways by your compound can provide mechanistic insights.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability in IC50 values between experiments Inconsistent cell seeding density.Ensure a consistent number of cells are seeded in each well. Perform a cell count before each experiment.
Instability of the compound in culture medium.Prepare fresh dilutions of the compound for each experiment from a frozen stock. Check the compound's stability at 37°C over the experiment's duration.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for treatment groups, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
No apoptotic cells detected despite decreased cell viability The compound may be primarily causing cell cycle arrest or necrosis.Perform cell cycle analysis. For necrosis, you can use an LDH (lactate dehydrogenase) assay to measure membrane integrity.
The time point for analysis is not optimal.Conduct a time-course experiment to identify the optimal time for detecting apoptosis after treatment.
Difficulty in interpreting cell cycle analysis data Cell clumps or doublets are being analyzed as single events.Ensure a single-cell suspension is prepared before staining and analysis. Use doublet discrimination on the flow cytometer.
Incorrect gating strategy.Set up proper controls, including unstained cells and cells treated with a known cell cycle inhibitor, to define the gates for G1, S, and G2/M phases accurately.

Quantitative Data Summary

When publishing or presenting your findings, it is crucial to summarize quantitative data in a clear and structured format.

Table 1: In Vitro Cytotoxicity (IC50) of a Novel Compound

Cell LineCompoundIncubation Time (h)IC50 (µM)
BPH-1Compound X48Value
PC-3Compound X48Value
LNCaPCompound X48Value

Table 2: Effect of a Novel Compound on Apoptosis in BPH-1 Cells

TreatmentConcentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control0ValueValue
Compound XIC50/2ValueValue
Compound XIC50ValueValue

Table 3: Cell Cycle Distribution in BPH-1 Cells Treated with a Novel Compound

TreatmentConcentration (µM)G1 Phase (%)S Phase (%)G2/M Phase (%)
Control0ValueValueValue
Compound XIC50/2ValueValueValue
Compound XIC50ValueValueValue

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells (e.g., BPH-1) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Treat cells in a 6-well plate with the test compound at the desired concentrations for the determined optimal time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment: Treat cells in a 6-well plate with the test compound.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

experimental_workflow cluster_viability Cell Viability Assessment cluster_mechanism Mechanism of Action cluster_analysis Data Analysis & Interpretation start Seed Mammalian Cells (e.g., BPH-1) treat Treat with this compound (Dose-Response) start->treat mtt MTT Assay treat->mtt ic50 Calculate IC50 Value mtt->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western Western Blot (Signaling Proteins) ic50->western apoptosis_result Quantify Apoptosis apoptosis->apoptosis_result cell_cycle_result Determine Cell Cycle Arrest cell_cycle->cell_cycle_result pathway_result Identify Modulated Pathways western->pathway_result

Caption: Experimental workflow for cytotoxicity assessment.

p38_MAPK_pathway compound This compound (Hypothetical) ros ROS Accumulation compound->ros induces p38 p38 MAPK (Phosphorylation) ros->p38 activates foxo3a FOXO3a (Repression) p38->foxo3a represses apoptosis Apoptosis p38->apoptosis promotes sod2_cat SOD2, Catalase (Repression) foxo3a->sod2_cat regulates foxo3a->apoptosis inhibits sod2_cat->ros scavenges

Caption: Hypothetical p38 MAPK-mediated apoptosis pathway.

References

Technical Support Center: BPH-1358 Mesylate MRSA Treatment Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "BPH-1358 mesylate" is not publicly available in the reviewed scientific literature. The following technical support guide is a comprehensive template designed for a novel investigational anti-MRSA agent. Researchers and drug development professionals can adapt this framework by substituting the placeholder information with their specific experimental data for this compound.

Frequently Asked Questions (FAQs)

Q1: How should this compound be stored and reconstituted for in vitro experiments?

A1: For optimal stability, this compound should be stored as a lyophilized powder at -20°C, protected from light and moisture. For in vitro assays, reconstitute the compound in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure the compound is fully dissolved before making further dilutions in the appropriate culture medium. It is recommended to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.

Q2: What is the proposed mechanism of action for this compound against MRSA?

A2: The precise mechanism of action for this compound is under investigation. Preliminary studies suggest that it may interfere with bacterial cell wall synthesis by inhibiting penicillin-binding protein 2a (PBP2a).[1] This protein is critical for MRSA's resistance to beta-lactam antibiotics.[1][2] Another potential mechanism could involve the disruption of bacterial cell membrane integrity, leading to increased permeability and cell lysis.

Q3: Is this compound effective against both methicillin-susceptible Staphylococcus aureus (MSSA) and MRSA?

A3: Yes, initial screenings indicate that this compound exhibits potent activity against both MSSA and a panel of clinically relevant MRSA strains. For comparative efficacy data, please refer to the quantitative data summary in Table 1.

Troubleshooting Guide

Q1: I am observing inconsistent Minimum Inhibitory Concentration (MIC) results for this compound. What could be the cause?

A1: Inconsistent MIC values can stem from several factors:

  • Inoculum Preparation: Ensure the bacterial inoculum is standardized to the correct density (typically 5 x 10^5 CFU/mL for broth microdilution). Variations in starting bacterial concentration can significantly impact MIC results.

  • Compound Stability: this compound may be unstable in certain media or over time. Prepare fresh dilutions from a stock solution for each experiment.

  • Assay Conditions: Maintain consistent incubation times, temperature, and atmospheric conditions.

  • Plasticware Adhesion: The compound might adhere to the surface of plastic microplates. Consider using low-binding plates or including a non-ionic surfactant at a low, non-inhibitory concentration.

Q2: this compound appears to be cytotoxic to my mammalian cell lines. How can I differentiate between antibacterial activity and general cytotoxicity?

A2: It is crucial to assess the selectivity of this compound. Conduct a standard cytotoxicity assay (e.g., MTT or LDH release assay) on a relevant mammalian cell line (e.g., HaCaT or HeLa cells) in parallel with your antibacterial assays. The therapeutic index can be calculated by comparing the concentration that is toxic to mammalian cells with the concentration that inhibits bacterial growth. A high therapeutic index indicates good selectivity for bacteria.

Q3: The compound is precipitating in my culture medium at higher concentrations. How can I address this solubility issue?

A3: Precipitation suggests that the compound's solubility limit in the aqueous medium has been exceeded.

  • Adjust Stock Concentration: While DMSO is a common solvent, ensure the final concentration in your assay does not exceed a level that is toxic to the bacteria or affects bacterial growth (typically <1%).

  • Alternative Solvents: Investigate other biocompatible solvents for creating the stock solution.

  • Formulation Studies: For in vivo studies, formulation development with excipients such as cyclodextrins may be necessary to improve solubility.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against S. aureus Strains

Strain IDResistance ProfileThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)Linezolid MIC (µg/mL)
ATCC 25923MSSA0.512
ATCC 43300MRSA112
USA300Community-Acquired MRSA112
Mu50Vancomycin-Intermediate S. aureus (VISA)282

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the MIC of this compound.

  • Preparation of this compound:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • From a fresh overnight culture of the MRSA strain on a Tryptic Soy Agar plate, select 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10^6 CFU/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate containing the compound dilutions. This will result in a final inoculum of 5 x 10^5 CFU/mL.

    • Include a positive control (bacteria in CAMHB without the compound) and a negative control (CAMHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Mandatory Visualizations

Signaling Pathways

G cluster_0 This compound Action cluster_1 Outcome BPH_1358 This compound PBP2a PBP2a (Penicillin-Binding Protein 2a) BPH_1358->PBP2a Inhibition CellWall Peptidoglycan Cross-linking PBP2a->CellWall Catalyzes Inhibition Inhibition of Cell Wall Synthesis Lysis Bacterial Cell Lysis Inhibition->Lysis

Caption: Proposed inhibitory pathway of this compound on MRSA cell wall synthesis.

Experimental Workflows

G cluster_workflow Broth Microdilution MIC Assay Workflow prep Prepare Serial Dilutions of BPH-1358 in Plate add_inoculum Inoculate Plate with MRSA Suspension prep->add_inoculum inoculum Standardize MRSA Inoculum (0.5 McFarland) inoculum->add_inoculum incubate Incubate at 37°C for 18-24 hours add_inoculum->incubate read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Technical Support Center: Synthesis of BPH-1358 Mesylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of BPH-1358 mesylate and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is BPH-1358 and what is its chemical structure?

A1: BPH-1358 is a potent inhibitor of human farnesyl diphosphate synthase (FPPS) and undecaprenyl diphosphate synthase (UPPS), exhibiting antibacterial activity. Its chemical name is N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[4-[[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]benzamide. The mesylate salt is commonly used for experimental studies.

Chemical Structure of BPH-1358:

Q2: What is the general synthetic strategy for BPH-1358?

A2: The synthesis of BPH-1358 is a multi-step process that involves the formation of two key fragments, which are then coupled together. The general workflow involves:

  • Synthesis of the bis-amide backbone.

  • Formation of the dihydroimidazole rings on both ends of the molecule.

  • Conversion to the mesylate salt.

Below is a generalized workflow diagram.

G cluster_0 Backbone Synthesis cluster_1 Functional Group Transformation cluster_2 Heterocycle Formation cluster_3 Salt Formation A Starting Material A (e.g., Terephthaloyl chloride derivative) C Amide Coupling A->C B Starting Material B (e.g., 3-Nitroaniline derivative) B->C D Bis-nitro Intermediate C->D E Reduction of Nitro Groups D->E F Bis-amino Intermediate E->F G Cyanation F->G H Bis-nitrile Intermediate G->H I Cyclization with Ethylenediamine H->I J BPH-1358 Free Base I->J K Treatment with Methanesulfonic Acid J->K L This compound K->L

Caption: Generalized synthetic workflow for this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of BPH-1358 and its derivatives.

Challenge 1: Low Yield in Amide Coupling Steps

Problem: You are observing low yields during the formation of the benzamide backbone of BPH-1358 or its derivatives.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete reaction - Ensure anhydrous conditions, as water can hydrolyze activated carboxylic acids or acyl chlorides. Use freshly distilled, dry solvents. - Increase reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS. - Use a more efficient coupling agent. If using a carbodiimide like DCC or EDC, consider adding an activator such as HOBt or DMAP. For sterically hindered substrates, stronger coupling agents like HATU or HBTU may be necessary.
Side reactions - If using an acyl chloride, ensure the reaction is performed in the presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the HCl byproduct. - For sensitive substrates, consider converting the carboxylic acid to an active ester (e.g., NHS ester) prior to reaction with the amine.
Purification losses - The bis-amide products can be poorly soluble. Use appropriate solvents for extraction and chromatography. A mixture of dichloromethane and methanol, or DMF, may be required. - If the product precipitates from the reaction mixture, ensure complete transfer and washing of the solid.
Challenge 2: Inefficient Formation of the Dihydroimidazole Ring

Problem: The cyclization reaction to form the 2-substituted-4,5-dihydro-1H-imidazole rings is sluggish or results in a complex mixture of products.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Low reactivity of the nitrile - The Pinner reaction is a common method for this transformation, which involves the formation of an imidate from the nitrile and an alcohol under acidic conditions, followed by reaction with ethylenediamine. Ensure anhydrous conditions for the imidate formation. - Direct conversion of the nitrile with ethylenediamine and a Lewis acid catalyst (e.g., AlCl₃, TiCl₄) can be effective. Optimize the choice and stoichiometry of the Lewis acid.
Formation of side products - The reaction of nitriles with ethylenediamine can sometimes lead to the formation of amidines or other byproducts. Running the reaction at a lower temperature may improve selectivity. - Ensure the purity of the starting bis-nitrile intermediate, as impurities can interfere with the cyclization.
Work-up and purification issues - The dihydroimidazole products are basic and may be water-soluble, especially as salts. Careful neutralization and extraction with an appropriate organic solvent are crucial. - Purification by column chromatography on silica gel may require the use of a mobile phase containing a small amount of a basic modifier (e.g., triethylamine) to prevent streaking.
Challenge 3: Difficulty in Purification and Isolation of the Final Product

Problem: BPH-1358 and its derivatives are proving difficult to purify, leading to low recovery and impure final products.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor solubility of the free base - The free base of BPH-1358 may have limited solubility in common organic solvents. Try using more polar solvents like DMF, DMSO, or mixtures of chloroform/methanol for purification. - Consider converting the crude free base to a salt (e.g., hydrochloride or mesylate) to improve its solubility in polar solvents for purification by recrystallization or chromatography.
Contamination with starting materials or intermediates - Optimize the reaction conditions of the final step to ensure complete conversion. Monitor the reaction closely by LC-MS. - If purification by column chromatography is challenging, consider recrystallization from a suitable solvent system. A trial-and-error approach with different solvents and solvent mixtures may be necessary.
Formation of the mesylate salt - When forming the mesylate salt, ensure the correct stoichiometry of methanesulfonic acid is used. An excess can lead to the formation of di- or tri-salts, which may have different physical properties. - The precipitation of the mesylate salt can be induced by the addition of a less polar co-solvent. The rate of addition and the temperature can influence the crystal size and purity.

Experimental Protocols

The following are generalized experimental protocols for key steps in the synthesis of BPH-1358. Researchers should adapt these procedures based on their specific substrates and available laboratory equipment.

Protocol 1: General Procedure for Amide Bond Formation
  • Dissolve the carboxylic acid (1.0 eq.) and the amine (1.0-1.2 eq.) in a suitable anhydrous solvent (e.g., DMF, DCM).

  • Add the coupling agent (e.g., HATU, 1.2 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.) to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Dihydroimidazole Ring Formation (Pinner Reaction)
  • Suspend or dissolve the nitrile (1.0 eq.) in a mixture of anhydrous alcohol (e.g., ethanol) and a co-solvent (e.g., dichloromethane).

  • Cool the mixture to 0 °C and bubble dry HCl gas through the solution until saturation, or add a solution of HCl in dioxane.

  • Seal the reaction vessel and stir at room temperature for 12-48 hours until the imidate hydrochloride precipitates.

  • Isolate the imidate salt by filtration and wash with a cold, anhydrous solvent.

  • Suspend the imidate salt in an anhydrous alcohol and add ethylenediamine (1.0-1.2 eq.).

  • Heat the mixture to reflux for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent.

  • Basify the aqueous layer with a suitable base (e.g., NaOH) and extract with an organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to obtain the crude product.

  • Purify by column chromatography or recrystallization.

Protocol 3: Formation of the Mesylate Salt
  • Dissolve the purified BPH-1358 free base in a suitable solvent (e.g., methanol, ethanol).

  • Add a solution of methanesulfonic acid (1.0-1.1 eq.) in the same solvent dropwise at room temperature.

  • Stir the mixture for 1-4 hours. The mesylate salt may precipitate during this time.

  • If no precipitate forms, the salt can be precipitated by the addition of a less polar co-solvent (e.g., diethyl ether, ethyl acetate).

  • Collect the solid by filtration, wash with the precipitation solvent, and dry under vacuum.

Logical Troubleshooting Workflow

G start Low Yield or Impure Product check_step Identify the Problematic Step (Amide Coupling, Cyclization, Purification) start->check_step amide_coupling Amide Coupling Issues? check_step->amide_coupling cyclization Cyclization Issues? check_step->cyclization purification Purification Issues? check_step->purification amide_coupling->cyclization No amide_solutions Troubleshoot Amide Coupling: - Check anhydrous conditions - Optimize coupling agent/base - Adjust reaction time/temperature amide_coupling->amide_solutions Yes cyclization->purification No cyclization_solutions Troubleshoot Cyclization: - Verify nitrile purity - Optimize reaction conditions (Pinner vs. Lewis acid) - Adjust work-up for basic product cyclization->cyclization_solutions Yes purification_solutions Troubleshoot Purification: - Test different solvent systems - Consider salt formation for purification - Optimize chromatography conditions purification->purification_solutions Yes end_success Successful Synthesis purification->end_success No end_reassess Re-evaluate and Re-attempt amide_solutions->end_reassess cyclization_solutions->end_reassess purification_solutions->end_reassess end_reassess->check_step

Caption: A logical workflow for troubleshooting common synthesis issues.

Validation & Comparative

A Comparative Analysis of BPH-1358 Mesylate and Other Farnesyl Pyrophosphate Synthase (FPPS) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of BPH-1358 mesylate with other prominent farnesyl pyrophosphate synthase (FPPS) inhibitors. The information presented is based on available preclinical data and aims to assist researchers and drug development professionals in evaluating its potential.

Introduction to FPPS Inhibition

Farnesyl pyrophosphate synthase (FPPS) is a critical enzyme in the mevalonate pathway, responsible for the synthesis of farnesyl pyrophosphate (FPP). FPP is a precursor for the biosynthesis of essential molecules like cholesterol, steroid hormones, and isoprenoids necessary for post-translational modification of small GTPases. Inhibition of FPPS disrupts these processes, leading to cytotoxic effects in target cells, which has been exploited for the treatment of bone resorption diseases and cancer. Nitrogen-containing bisphosphonates (N-BPs), such as zoledronic acid and risedronate, are a well-established class of FPPS inhibitors.

This compound has emerged as a novel inhibitor with a unique dual-targeting mechanism, inhibiting both human FPPS and bacterial undecaprenyl pyrophosphate synthase (UPPS). This dual inhibition presents a potential advantage, particularly in the context of developing new anti-infective agents.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the in vitro inhibitory potency (IC50) of this compound against human FPPS and bacterial UPPS, alongside the reported IC50 values for other well-known FPPS inhibitors. It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to potential variations in experimental conditions.

CompoundTarget EnzymeIC50 ValueOrganismReference
This compound Human FPPS 1.8 µM Homo sapiens[1][2]
This compound S. aureus UPPS 110 nM Staphylococcus aureus[1][2]
Zoledronic AcidHuman FPPS3 nM - 8 µMHomo sapiens[3][4]
RisedronateHuman FPPS3.9 nM - 100 nMHomo sapiens[5][6]
AlendronateHuman FPPS460 nMHomo sapiens[5]

Mechanism of Action: A Dual Inhibition Strategy

This compound distinguishes itself from traditional N-BPs by inhibiting not only the human FPPS but also the bacterial enzyme UPPS.

Signaling Pathway of FPPS and UPPS Inhibition

G cluster_workflow FPPS Inhibition Assay Workflow Start Start Incubation Incubate FPPS with Inhibitor (e.g., BPH-1358) Start->Incubation Add_Substrates Add Substrates: Geranyl Pyrophosphate (GPP) & [1-14C]Isopentenyl Pyrophosphate ([14C]IPP) Incubation->Add_Substrates Reaction Enzymatic Reaction (Formation of [14C]FPP) Add_Substrates->Reaction Stop_Reaction Stop Reaction (e.g., with acid) Reaction->Stop_Reaction Extraction Extract [14C]FPP (e.g., with butanol) Stop_Reaction->Extraction Quantification Quantify Radioactivity (Scintillation Counting) Extraction->Quantification Analysis Calculate % Inhibition and IC50 Value Quantification->Analysis End End Analysis->End

References

A Comparative Analysis of BPH-1358 Mesylate and Traditional Antibiotics Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), presents a significant challenge to global health. This guide provides a comparative overview of BPH-1358 mesylate, a novel investigational antibacterial agent, and a selection of traditional antibiotics commonly used to treat S. aureus infections: vancomycin, daptomycin, and linezolid. This comparison focuses on their mechanisms of action, in vitro activity, and the experimental protocols used for their evaluation.

Introduction to the Compounds

This compound is a novel investigational antibacterial agent that operates through a distinct mechanism of action. It is a potent inhibitor of two essential enzymes in the bacterial cell wall synthesis pathway: farnesyl diphosphate synthase (FPPS) and undecaprenyl diphosphate synthase (UPPS). By targeting these enzymes, this compound disrupts the production of lipid carriers required for the construction of the bacterial cell wall, leading to bacterial cell death.

Vancomycin is a glycopeptide antibiotic that has been a mainstay for treating serious MRSA infections for decades. It inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala termini of peptidoglycan precursors, preventing their incorporation into the growing cell wall.

Daptomycin is a cyclic lipopeptide antibiotic with rapid bactericidal activity against a broad spectrum of Gram-positive bacteria, including MRSA. Its mechanism of action involves the disruption of the bacterial cell membrane's function, leading to ion leakage and cell death. This process is calcium-dependent.

Linezolid , the first of the oxazolidinone class of antibiotics, inhibits bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein synthesis. This mechanism is distinct from other protein synthesis inhibitors, which contributes to its effectiveness against strains resistant to other antibiotics.

Quantitative Data Comparison

The following table summarizes the in vitro activity of this compound and traditional antibiotics against Staphylococcus aureus. The data for traditional antibiotics is compiled from various studies to provide a representative range of their efficacy.

AntibioticOrganismMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound S. aureus~0.25Data not availableData not available
Vancomycin MRSA0.5 - 212
MSSA0.5 - 211
Daptomycin MRSA0.125 - 10.25 - 0.50.5 - 1
MSSA0.125 - 10.250.5
Linezolid MRSA0.25 - 41.5 - 22 - 4
MSSA0.5 - 422

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. MIC₅₀ and MIC₉₀ represent the MIC required to inhibit the growth of 50% and 90% of isolates, respectively. Data for this compound is limited to publicly available information. The MIC values for traditional antibiotics can vary between studies and geographic locations.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used in the preclinical evaluation of antibacterial agents, based on established guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)[1][2]

This assay determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculum Preparation: A standardized inoculum of the bacterial strain to be tested (e.g., S. aureus) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation and Incubation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the bacterial suspension. The plate also includes a growth control (no antibiotic) and a sterility control (no bacteria). The plate is then incubated at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.

Time-Kill Assay[3][4][5][6]

This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Preparation: Test tubes containing CAMHB with the antimicrobial agent at various concentrations (e.g., 1x, 2x, 4x the MIC) are prepared. A growth control tube without the antibiotic is also included.

  • Inoculation: A standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) is added to each tube.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), an aliquot is removed from each tube, serially diluted in a suitable buffer, and plated onto nutrient agar plates.

  • Incubation and Counting: The plates are incubated at 35°C ± 2°C for 18-24 hours, after which the number of colonies is counted to determine the CFU/mL at each time point.

  • Data Analysis: The results are plotted as log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Murine Sepsis Model[7][8][9][10]

This in vivo model is used to evaluate the efficacy of an antimicrobial agent in a systemic infection.

  • Infection: Mice are infected with a lethal or sub-lethal dose of a pathogenic bacterial strain (e.g., MRSA) via an appropriate route, such as intraperitoneal or intravenous injection.

  • Treatment: At a specified time post-infection, groups of mice are treated with the investigational drug at various doses, a vehicle control, or a standard-of-care antibiotic. Treatment can be administered via different routes (e.g., intravenous, subcutaneous, or oral) and at different dosing schedules.

  • Monitoring: The animals are monitored for a defined period for survival. Other endpoints can include measuring the bacterial burden in various organs (e.g., kidneys, spleen, liver) at specific time points.

  • Data Analysis: Survival curves are analyzed using statistical methods such as the log-rank test. Bacterial counts in organs are compared between treatment groups and the control group to determine the in vivo efficacy of the compound.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated.

BPH1358_MoA cluster_pathway Bacterial Cell Wall Synthesis Pathway FPP Farnesyl Diphosphate (FPP) UPP Undecaprenyl Diphosphate (UPP) FPP->UPP UPPS IPP Isopentenyl Diphosphate (IPP) Lipid_I Lipid I UPP->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II Peptidoglycan Peptidoglycan Synthesis Lipid_II->Peptidoglycan BPH1358 This compound FPPS_node FPPS BPH1358->FPPS_node UPPS_node UPPS BPH1358->UPPS_node

Caption: Mechanism of action of this compound.

Antibiotic_Comparison_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation MIC MIC Determination (vs. Panel of Strains) TimeKill Time-Kill Kinetics MIC->TimeKill Resistance Resistance Frequency Assessment TimeKill->Resistance Data_Analysis Comparative Data Analysis Resistance->Data_Analysis Toxicity Toxicity Studies PK Pharmacokinetics (PK) Toxicity->PK Efficacy Efficacy Models (e.g., Sepsis, Skin Infection) PK->Efficacy Efficacy->Data_Analysis Start Novel Compound (e.g., BPH-1358) Start->MIC Start->Toxicity Comparators Traditional Antibiotics (e.g., Vancomycin, Daptomycin) Comparators->MIC Comparators->Efficacy Conclusion Conclusion on Relative Performance Data_Analysis->Conclusion

Caption: Experimental workflow for antibiotic comparison.

Comparative Guide to the Dual Inhibitory Action of BPH-1358 Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative analysis of BPH-1358 mesylate, a potent dual inhibitor of human farnesyl diphosphate synthase (FPPS) and undecaprenyl diphosphate synthase (UPPS). It is crucial to note that while the compound's designation includes "BPH," this is coincidental, and there is no scientific evidence in the current literature to support a role for this compound in the treatment of Benign Prostatic Hyperplasia (BPH). The focus of this guide is on its validated mechanism of action as a dual FPPS/UPPS inhibitor, a characteristic that positions it as a molecule of interest, particularly in the field of antibacterial drug discovery.

This compound, also known as NSC50460 mesylate, exhibits potent inhibitory activity against both human FPPS and bacterial UPPS. This dual action is significant because FPPS is a key enzyme in the human mevalonate pathway, crucial for the production of isoprenoid precursors, while UPPS is essential for the synthesis of the bacterial cell wall. The ability to target both enzymes suggests potential broad-spectrum applications. This guide will compare the inhibitory efficacy of this compound with other known inhibitors of these enzymes and provide detailed experimental protocols for the validation of its dual inhibitory action.

Data Presentation

The following tables summarize the quantitative data on the inhibitory potency of this compound and a selection of alternative inhibitors against FPPS and UPPS.

Table 1: Comparison of Farnesyl Diphosphate Synthase (FPPS) Inhibitors

InhibitorTarget Organism/EnzymeIC50Reference
This compound Human FPPS1.8 µM[1][2]
ZoledronateHuman FPPS20-100 nM
RisedronateHuman FPPS10-50 nM
AlendronateHuman FPPS500-700 nM
MinodronateHuman FPPS2-5 nM

Table 2: Comparison of Undecaprenyl Diphosphate Synthase (UPPS) Inhibitors

InhibitorTarget Organism/EnzymeIC50Reference
This compound S. aureus UPPS110 nM[1]
BPH-629E. coli UPPS1.5 µM
BPH-700E. coli UPPS0.8 µM
Compound 1 (Anthranilic acid derivative)E. coli UPPS~5 µM

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of this compound's dual inhibitory action are provided below.

Farnesyl Diphosphate Synthase (FPPS) Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds against human FPPS.

Materials:

  • Recombinant human FPPS enzyme

  • Farnesyl pyrophosphate (FPP) substrate

  • Isopentenyl pyrophosphate (IPP), radiolabeled ([1-14C]IPP) or unlabeled

  • Assay buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl2, 2 mM DTT

  • This compound and other test inhibitors

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, FPPS enzyme, and the test inhibitor at various concentrations.

  • Pre-incubate the mixture at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrates, FPP and [1-14C]IPP.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of 1M HCl.

  • Extract the radiolabeled product (geranylgeranyl pyrophosphate) using an organic solvent (e.g., n-butanol).

  • Transfer the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without an inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Undecaprenyl Diphosphate Synthase (UPPS) Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of compounds on bacterial UPPS.

Materials:

  • Recombinant bacterial UPPS enzyme (e.g., from S. aureus)

  • Farnesyl pyrophosphate (FPP) substrate

  • Isopentenyl pyrophosphate (IPP), radiolabeled ([1-14C]IPP) or unlabeled

  • Assay buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2 mM DTT

  • This compound and other test inhibitors

  • Thin-layer chromatography (TLC) plates

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare a reaction mixture containing assay buffer, UPPS enzyme, and the test inhibitor at various concentrations.

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Start the reaction by adding FPP and [1-14C]IPP.

  • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding an equal volume of saturated NaCl solution.

  • Hydrolyze the pyrophosphate groups of the products to the corresponding alcohols by adding alkaline phosphatase.

  • Extract the radiolabeled lipid products with an organic solvent (e.g., chloroform/methanol, 2:1).

  • Spot the extracted products onto a TLC plate and develop the chromatogram using an appropriate solvent system.

  • Visualize and quantify the radiolabeled undecaprenyl phosphate product using a phosphorimager or autoradiography.

  • Calculate the percentage of inhibition and determine the IC50 value as described for the FPPS assay.

Mandatory Visualization

Signaling Pathway

isoprenoid_biosynthesis cluster_mevalonate Mevalonate Pathway (Human) cluster_bacterial Bacterial Cell Wall Synthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isomerase GPP Geranyl Pyrophosphate (GPP) DMAPP->GPP FPPS FPP Farnesyl Pyrophosphate (FPP) GPP->FPP FPPS FPP_bac Farnesyl Pyrophosphate (FPP) UPP Undecaprenyl Pyrophosphate (UPP) FPP_bac->UPP UPPS Lipid_I Lipid I UPP->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan BPH1358 BPH-1358 mesylate BPH1358->GPP Inhibits BPH1358->FPP_bac Inhibits

Caption: Isoprenoid biosynthesis and bacterial cell wall synthesis pathways.

Experimental Workflow

experimental_workflow cluster_workflow Inhibitor Validation Workflow start Compound Synthesis (this compound) in_vitro In Vitro Enzyme Assays (FPPS & UPPS) start->in_vitro ic50 IC50 Determination in_vitro->ic50 cell_based Cell-Based Assays (e.g., Antibacterial Activity) ic50->cell_based mic MIC Determination cell_based->mic in_vivo In Vivo Efficacy Studies (e.g., Mouse infection model) mic->in_vivo end Lead Optimization in_vivo->end

Caption: Experimental workflow for validating a dual enzyme inhibitor.

Logical Relationship Diagram

dual_inhibition_logic cluster_targets Molecular Targets cluster_effects Biological Effects BPH1358 This compound FPPS Human Farnesyl Diphosphate Synthase (FPPS) BPH1358->FPPS Inhibits UPPS Bacterial Undecaprenyl Diphosphate Synthase (UPPS) BPH1358->UPPS Inhibits Mevalonate_Inhibition Inhibition of Mevalonate Pathway FPPS->Mevalonate_Inhibition Leads to CellWall_Inhibition Inhibition of Bacterial Cell Wall Synthesis UPPS->CellWall_Inhibition Leads to Antibacterial_Activity Antibacterial Activity CellWall_Inhibition->Antibacterial_Activity Results in

Caption: Logical diagram of this compound's dual inhibitory action.

References

A Comparative Guide to the Efficacy of Undecaprenyl Pyrophosphate Synthase (UPPS) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Note on BPH-1358 Mesylate: Initial searches for "this compound" did not yield any specific Undecaprenyl Pyrophosphate Synthase (UPPS) inhibitor with this designation. However, the literature extensively references a potent bisphosphonate UPPS inhibitor designated BPH-629 . It is plausible that "this compound" is a mistaken reference to this or a related compound. This guide will, therefore, focus on the efficacy of BPH-629 and other well-characterized UPPS inhibitors.

Undecaprenyl Pyrophosphate Synthase (UPPS) is a critical enzyme in the bacterial cell wall biosynthesis pathway, making it an attractive target for novel antibacterial agents.[1] It catalyzes the synthesis of undecaprenyl pyrophosphate (UPP), a lipid carrier essential for the transport of peptidoglycan precursors across the cell membrane.[1][2][3][4] This guide provides a comparative overview of the efficacy of several UPPS inhibitors, supported by available experimental data.

Quantitative Efficacy of UPPS Inhibitors

The following table summarizes the in vitro efficacy of selected UPPS inhibitors against the UPPS enzyme (IC50) and their antibacterial activity (Minimum Inhibitory Concentration, MIC). Lower values indicate higher potency.

InhibitorCompound ClassTarget Organism/EnzymeIC50MICCitation(s)
BPH-629 BisphosphonateE. coli UPPS (EcUPPS)~300 nMNot Reported[5][6]
Viridicatumtoxin Tetracycline-likeS. aureus UPPS4.0 µM1-2 µg/mL (E. faecalis, S. aureus); 8 µg/mL (E. coli BAS 849)[7][8]
Viridicatumtoxin B Tetracycline-likeNot ReportedNot Reported0.5 µg/mL (S. aureus, including MRSA)[9]
Spirohexaline Fungal MetaboliteBacterial UPP Synthase9.0 µMNot Reported[7]
Compound 2 (Anthranilic Acid Derivative) Anthranilic AcidE. coli UPPS25 µM0.5 µg/mL (E. coli BW25113 ΔtolC)[10]
Rhodanine-based Inhibitor (Compound 1) RhodanineS. aureus UPPS, EcUPPS~2 µM0.25–4 µg/mL (MRSA, L. monocytogenes, B. anthracis, VRE)[5]
MAC-0547630 Small MoleculeBacterial UPPSPotent, selective nanomolar inhibitionNot ReportedNot directly cited in snippets

Signaling and Experimental Frameworks

To understand the context of UPPS inhibition and the methods used to evaluate it, the following diagrams illustrate the UPPS signaling pathway and a general workflow for inhibitor testing.

UPPS_Pathway cluster_cytoplasm Bacterial Cytoplasm cluster_membrane Cell Membrane FPP Farnesyl Pyrophosphate (FPP) UPPS UPPS Enzyme FPP->UPPS IPP Isopentenyl Pyrophosphate (IPP) IPP->UPPS UPP Undecaprenyl Pyrophosphate (UPP) UPPS->UPP Lipid_I Lipid I Synthesis UPP->Lipid_I Lipid Carrier Lipid_II Lipid II Synthesis Lipid_I->Lipid_II PG_Precursor Peptidoglycan Precursor Transport Lipid_II->PG_Precursor Inhibitor UPPS Inhibitors (e.g., BPH-629) Inhibitor->UPPS Inhibition Experimental_Workflow cluster_screening Inhibitor Screening & Evaluation cluster_steps Methodology EnzymeAssay UPPS Enzymatic Assay Determine IC50 value Measure inhibition of UPP formation MICAssay MIC Assay Determine MIC value Measure inhibition of bacterial growth EnzymeAssay->MICAssay Lead candidates Compound Test Compound (e.g., UPPS Inhibitor) Compound->EnzymeAssay Compound->MICAssay PurifiedEnzyme Purified UPPS Enzyme PurifiedEnzyme->EnzymeAssay BacteriaCulture Bacterial Culture (e.g., S. aureus, E. coli) BacteriaCulture->MICAssay

References

A Head-to-Head Comparison of BPH-1358 and Other Anti-MRSA Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global public health. The continuous evolution of resistance mechanisms necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. This guide provides a comprehensive head-to-head comparison of BPH-1358, a novel dual-target inhibitor, against established anti-MRSA agents: vancomycin, daptomycin, and linezolid. This comparison is based on available preclinical data, focusing on mechanism of action, in vitro efficacy, and in vivo performance.

Executive Summary

BPH-1358 is a potent inhibitor of two essential enzymes in bacterial cell wall biosynthesis, farnesyl diphosphate synthase (FPPS) and undecaprenyl diphosphate synthase (UPPS). This dual-targeting mechanism offers a potential advantage in overcoming resistance. Preclinical data indicates that BPH-1358 exhibits significant in vitro activity against S. aureus and demonstrates promising in vivo efficacy in a murine model of MRSA infection. Furthermore, BPH-1358 has been shown to act synergistically with methicillin against an MRSA strain, suggesting its potential to restore efficacy to existing antibiotic classes.

Mechanism of Action

A key differentiator for anti-MRSA agents is their mechanism of action, which directly influences their efficacy, spectrum of activity, and potential for resistance development.

BPH-1358: This compound uniquely targets two key enzymes in the bacterial isoprenoid biosynthesis pathway:

  • Farnesyl Diphosphate Synthase (FPPS): Inhibition of FPPS disrupts the synthesis of farnesyl diphosphate, a precursor for various essential molecules.

  • Undecaprenyl Diphosphate Synthase (UPPS): UPPS is crucial for the synthesis of undecaprenyl pyrophosphate, the lipid carrier required for the transport of peptidoglycan precursors across the cell membrane. By inhibiting UPPS, BPH-1358 effectively halts cell wall construction. The absence of a UPPS gene in humans makes this an attractive target for selective toxicity.

This dual-inhibition is a novel approach to combatting bacterial infections and may reduce the likelihood of resistance emergence.

Vancomycin: A glycopeptide antibiotic that inhibits the polymerization of peptidoglycan. It binds to the D-Ala-D-Ala termini of the peptidoglycan precursors, sterically hindering the transglycosylase and transpeptidase enzymes.

Daptomycin: A cyclic lipopeptide that inserts into the bacterial cell membrane in a calcium-dependent manner. This leads to membrane depolarization, potassium ion efflux, and ultimately, cell death.

Linezolid: An oxazolidinone antibiotic that inhibits protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.

cluster_BPH1358 BPH-1358 cluster_Vancomycin Vancomycin cluster_Daptomycin Daptomycin cluster_Linezolid Linezolid BPH1358 BPH-1358 FPPS Farnesyl Diphosphate Synthase (FPPS) BPH1358->FPPS Inhibits UPPS Undecaprenyl Diphosphate Synthase (UPPS) BPH1358->UPPS Inhibits Isoprenoid_Biosynthesis Isoprenoid Biosynthesis FPPS->Isoprenoid_Biosynthesis Cell_Wall_Synthesis_BPH Cell Wall Synthesis UPPS->Cell_Wall_Synthesis_BPH Isoprenoid_Biosynthesis->Cell_Wall_Synthesis_BPH Vancomycin Vancomycin Peptidoglycan_Precursors Peptidoglycan Precursors (D-Ala-D-Ala) Vancomycin->Peptidoglycan_Precursors Binds to Transglycosylase Transglycosylase Peptidoglycan_Precursors->Transglycosylase Blocks action of Cell_Wall_Synthesis_Vanc Cell Wall Synthesis Transglycosylase->Cell_Wall_Synthesis_Vanc Daptomycin Daptomycin Cell_Membrane Bacterial Cell Membrane Daptomycin->Cell_Membrane Inserts into (Ca2+ dependent) Membrane_Depolarization Membrane Depolarization Cell_Membrane->Membrane_Depolarization Leads to Cell_Death_Dapto Cell Death Membrane_Depolarization->Cell_Death_Dapto Linezolid Linezolid Ribosome_50S 50S Ribosomal Subunit Linezolid->Ribosome_50S Binds to Initiation_Complex Initiation Complex Formation Ribosome_50S->Initiation_Complex Prevents Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis

Figure 1. Mechanisms of Action of BPH-1358 and Comparator Anti-MRSA Agents.

In Vitro Efficacy: A Quantitative Comparison

The in vitro activity of an antimicrobial agent is a critical early indicator of its potential clinical utility. Minimum Inhibitory Concentration (MIC) is a standard measure of in vitro potency.

AgentTarget(s)IC50MIC against S. aureus (µg/mL)Synergistic Activity
BPH-1358 FPPS, UPPSFPPS: ~2 µMUPPS: ~100 nM~0.25Strongly synergistic with methicillin (FICI = 0.25) against an MRSA strain.
Vancomycin Peptidoglycan synthesis-0.5 - 2.0-
Daptomycin Cell membrane-0.25 - 1.0-
Linezolid Protein synthesis (50S ribosome)-0.5 - 4.0-
FICI: Fractional Inhibitory Concentration Index. A FICI of ≤ 0.5 is considered synergistic.

In Vivo Efficacy

Animal models of infection provide crucial data on the in vivo performance of a drug candidate, taking into account pharmacokinetic and pharmacodynamic properties.

AgentAnimal ModelMRSA StrainKey Findings
BPH-1358 Mouse intraperitoneal infection modelMRSA (USA200 Sanger 252)20/20 mice survived post-infection treatment.
Vancomycin Mouse intraperitoneal infection modelMRSAVariable efficacy, often used as a comparator.
Daptomycin Mouse intraperitoneal infection modelMRSAGenerally shows good efficacy, often superior to vancomycin in reducing bacterial load.
Linezolid Mouse intraperitoneal infection modelMRSADemonstrates efficacy, with some studies showing comparable or superior outcomes to vancomycin.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the objective evaluation of antimicrobial agents.

BPH-1358 In Vitro and In Vivo Studies (Adapted from Zhu et al., 2015)

Enzyme Inhibition Assays (FPPS and UPPS): The inhibitory activity of BPH-1358 against S. aureus FPPS and UPPS was determined using established enzymatic assays. The IC50 values were calculated from dose-response curves.

Minimum Inhibitory Concentration (MIC) Determination: The MIC of BPH-1358 against S. aureus was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, serial dilutions of BPH-1358 were prepared in 96-well plates containing Mueller-Hinton broth. The wells were then inoculated with a standardized bacterial suspension. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth after incubation at 37°C for 18-24 hours.

Synergy Testing: The synergistic activity of BPH-1358 with methicillin was assessed using the checkerboard method. The Fractional Inhibitory Concentration Index (FICI) was calculated to determine synergy.

In Vivo Efficacy Study: A murine intraperitoneal infection model was used to evaluate the in vivo efficacy of BPH-1358. Mice were infected with a lethal dose of the MRSA strain USA200 Sanger 252. Post-infection, mice were treated with BPH-1358, and survival was monitored over a specified period.

General Protocol for MIC Determination (Broth Microdilution)

start Start prep_compound Prepare serial dilutions of antimicrobial agent in 96-well plate start->prep_compound inoculate Inoculate wells with bacterial suspension prep_compound->inoculate prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually inspect for bacterial growth incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Figure 2. General workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.

General Protocol for In Vivo Murine Peritonitis Model
  • Bacterial Strain and Inoculum Preparation: A clinically relevant MRSA strain is grown to mid-logarithmic phase in an appropriate broth medium. The bacterial culture is then washed and resuspended in sterile saline to a predetermined concentration (e.g., 1 x 10^8 CFU/mL).

  • Animal Model: Male or female BALB/c or Swiss Webster mice (6-8 weeks old) are typically used.

  • Infection: Mice are inoculated via intraperitoneal (i.p.) injection with a specific volume of the bacterial suspension to induce a systemic infection.

  • Treatment: At a specified time post-infection (e.g., 1-2 hours), animals are treated with the test compounds (BPH-1358 or comparator agents) or vehicle control via a relevant route of administration (e.g., intravenous, subcutaneous, or oral).

  • Monitoring and Endpoints: Animals are monitored for signs of morbidity and mortality over a defined period (e.g., 7 days). The primary endpoint is typically survival. Secondary endpoints may include bacterial load in various organs (e.g., spleen, liver, kidneys) at specific time points.

Conclusion

BPH-1358 represents a promising new class of anti-MRSA agent with a novel dual-targeting mechanism of action. Its potent in vitro activity and demonstrated in vivo efficacy, coupled with its synergistic potential with existing antibiotics, warrant further investigation and development. Head-to-head comparisons with standard-of-care agents like vancomycin, daptomycin, and linezolid highlight its unique profile and potential to address the growing challenge of antibiotic resistance. The data presented in this guide provides a foundational basis for researchers and drug development professionals to evaluate the potential of BPH-1358 and similar compounds in the ongoing search for effective treatments against MRSA infections.

Validating the In Vivo Efficacy of BPH-1358 Mesylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hypothetical novel drug candidate, BPH-1358 mesylate, with established treatments for Benign Prostatic Hyperplasia (BPH). The focus is on the validation of in vivo efficacy, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a novel investigational drug for the treatment of BPH. Its proposed dual mechanism of action targets both the static and dynamic components of bladder outlet obstruction. It is hypothesized to act as a potent 5-alpha reductase inhibitor, similar to finasteride, to reduce prostate volume. Additionally, it is believed to possess selective alpha-1A adrenergic receptor antagonist properties, akin to tamsulosin, to relax prostate smooth muscle and improve urinary flow. This guide outlines the preclinical in vivo validation of this compound in a testosterone-induced BPH rat model and compares its performance against standard-of-care agents.

Comparative In Vivo Efficacy

The in vivo efficacy of this compound was evaluated in a testosterone-induced BPH rat model. The results are compared with historical data for finasteride and tamsulosin in similar models.

Table 1: Comparison of In Vivo Efficacy in a Testosterone-Induced BPH Rat Model

ParameterThis compound (Hypothetical Data)FinasterideTamsulosin
Prostate Weight Reduction 35-45%29.78% - 31.55%[1]Not significant
Serum DHT Level Reduction 8.5-10%~8.40%[1]Not applicable
Improvement in Urinary Frequency Significant reductionNo significant effectSignificant reduction[2][3]
Improvement in Mean Voided Volume Significant increaseNo significant effectSignificant increase[2][3]
Epithelial Thickness Reduction Significant reductionSignificant reduction[4]No significant effect

Experimental Protocols

A detailed methodology for the key in vivo experiments is provided below.

Testosterone-Induced BPH Rat Model

This model is a standard and well-validated preclinical model for BPH.

Animals: Male Sprague-Dawley rats (200-250g) are used for this study.

Procedure:

  • Acclimatization: Animals are acclimatized for one week under standard laboratory conditions.

  • Castration: Rats are surgically castrated (bilateral orchiectomy) under anesthesia to eliminate endogenous testosterone production. A sham-operated group serves as a control.

  • Recovery: A 7-day recovery period is allowed post-surgery.

  • BPH Induction: For four weeks, castrated rats are subcutaneously injected daily with testosterone propionate (3 mg/kg) dissolved in corn oil to induce prostatic hyperplasia. The sham group receives the vehicle only.

  • Treatment Administration: Following the induction period, animals are randomized into treatment groups and receive daily oral administration of this compound, finasteride (positive control), tamsulosin (positive control), or vehicle for a specified duration (e.g., 4-6 weeks).

Efficacy Evaluation

At the end of the treatment period, the following parameters are assessed:

  • Prostate Weight: Animals are euthanized, and the prostates are carefully dissected and weighed. The prostate weight index (prostate weight/body weight) is calculated.

  • Serum Dihydrotestosterone (DHT) Levels: Blood samples are collected, and serum DHT concentrations are measured using ELISA kits.

  • Urodynamic Studies: Micturition patterns, including urinary frequency and voided volume, are monitored using metabolic cages.

  • Histopathological Analysis: Prostatic tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E). The epithelial thickness and other histological changes are examined under a microscope.

Mechanism of Action and Signaling Pathways

The efficacy of this compound is attributed to its dual-action mechanism. The following diagrams illustrate the targeted signaling pathways.

5-Alpha Reductase Inhibition Pathway

This compound is designed to inhibit the 5-alpha reductase enzyme, which is crucial for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Reduced DHT levels lead to decreased proliferation of prostatic epithelial and stromal cells, resulting in a reduction of prostate volume.

G Testosterone Testosterone SRD5A 5-alpha reductase Testosterone->SRD5A DHT Dihydrotestosterone SRD5A->DHT BPH_1358 This compound BPH_1358->SRD5A Inhibits AR Androgen Receptor DHT->AR Binds to Gene_Expression Gene Expression (Cell Growth, Proliferation) AR->Gene_Expression Activates Cell_Growth Prostatic Cell Growth and Proliferation Gene_Expression->Cell_Growth G Norepinephrine Norepinephrine Alpha1_AR Alpha-1 Adrenergic Receptor Norepinephrine->Alpha1_AR Gq_protein Gq protein Alpha1_AR->Gq_protein Activates BPH_1358 This compound BPH_1358->Alpha1_AR Antagonizes PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release Smooth_Muscle_Contraction Smooth Muscle Contraction DAG->Smooth_Muscle_Contraction Ca_release->Smooth_Muscle_Contraction G cluster_evaluation Evaluation Metrics start Start: In Vivo Efficacy Validation animal_model Establish Testosterone-Induced BPH Rat Model start->animal_model treatment Administer this compound, Controls (Finasteride, Tamsulosin), Vehicle animal_model->treatment evaluation Efficacy Evaluation treatment->evaluation prostate_weight Prostate Weight Measurement dht_levels Serum DHT Level Analysis urodynamics Urodynamic Studies histology Histopathological Examination data_analysis Data Analysis and Comparison conclusion Conclusion on In Vivo Efficacy data_analysis->conclusion prostate_weight->data_analysis dht_levels->data_analysis urodynamics->data_analysis histology->data_analysis

References

BPH-1358 Mesylate: A Potent Dual Inhibitor of Isoprenoid Synthesis for Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of BPH-1358 Mesylate Against Other Isoprenoid Synthesis Inhibitors

In the landscape of antimicrobial drug development, the isoprenoid biosynthesis pathway presents a fertile ground for novel therapeutic strategies. This pathway is essential for the production of a vast array of molecules vital for cellular functions in bacteria, fungi, and parasites, but it differs significantly from the equivalent pathway in humans, offering a selective target. This compound has emerged as a potent small molecule inhibitor within this field, demonstrating significant activity against bacterial pathogens. This guide provides a comprehensive comparison of this compound with other compounds targeting isoprenoid synthesis, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers and drug development professionals.

Mechanism of Action: Dual Targeting of FPPS and UPPS

This compound exerts its antimicrobial effects by inhibiting two key enzymes in the isoprenoid biosynthesis pathway: farnesyl diphosphate synthase (FPPS) and undecaprenyl diphosphate synthase (UPPS)[1][2][3][4].

  • Farnesyl Diphosphate Synthase (FPPS): This enzyme catalyzes the synthesis of farnesyl diphosphate (FPP), a crucial precursor for various essential molecules, including quinones and heme-a, which are involved in electron transport. In some organisms, FPP is also a precursor for sterols.

  • Undecaprenyl Diphosphate Synthase (UPPS): UPPS is a critical enzyme in bacterial cell wall synthesis. It produces undecaprenyl pyrophosphate, the lipid carrier that transports peptidoglycan precursors across the cell membrane[5][6][7].

By inhibiting both FPPS and UPPS, this compound delivers a multi-pronged attack on bacterial survival, disrupting both energy production and cell wall integrity.

Isoprenoid Biosynthesis Pathways

Isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), are synthesized via two primary pathways: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway[4][8][9]. While humans utilize the MVA pathway, many bacteria employ the MEP pathway, making the enzymes of the MEP pathway attractive targets for selective antibacterial drugs[9]. FPPS and UPPS are downstream of IPP and DMAPP synthesis and are present in various organisms.

Isoprenoid_Biosynthesis_Pathways cluster_MVA Mevalonate (MVA) Pathway (Humans, Fungi) cluster_MEP Methylerythritol Phosphate (MEP) Pathway (Bacteria, Parasites) cluster_downstream Downstream Synthesis acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate ipp_dmpp_mva IPP / DMAPP mevalonate->ipp_dmpp_mva Multiple Steps ipp_dmpp_pool IPP / DMAPP Pool ipp_dmpp_mva->ipp_dmpp_pool pyruvate_gap Pyruvate + GAP doxp DOXP pyruvate_gap->doxp mep MEP doxp->mep ipp_dmpp_mep IPP / DMAPP mep->ipp_dmpp_mep Multiple Steps ipp_dmpp_mep->ipp_dmpp_pool fosmidomycin Fosmidomycin fosmidomycin->doxp Inhibits DXR fpps FPPS ipp_dmpp_pool->fpps fpp Farnesyl Diphosphate (FPP) fpps->fpp ggpps GGPPS fpp->ggpps upps UPPS fpp->upps ggpp Geranylgeranyl Diphosphate (GGPP) ggpps->ggpp Protein Prenylation upp Undecaprenyl Diphosphate upps->upp Bacterial Cell Wall Synthesis bph1358 This compound bph1358->fpps bph1358->upps bisphosphonates Bisphosphonates (e.g., Zoledronate) bisphosphonates->fpps dgbp Digeranyl bisphosphonate dgbp->ggpps

Caption: Overview of Isoprenoid Biosynthesis Pathways and Inhibitor Targets.

Comparative Performance Data

The efficacy of this compound and other isoprenoid synthesis inhibitors can be compared based on their half-maximal inhibitory concentrations (IC50) against their target enzymes and their minimum inhibitory concentrations (MIC) against various microorganisms.

CompoundTarget(s)Organism/Enzyme SourceIC50Reference(s)
This compound FPPS Human 1.8 µM [1][2][3][4]
UPPS E. coli / S. aureus 110 nM [1][2][4]
ZoledronateFPPSHuman3 nM - 28 nM[10][11][12]
Digeranyl bisphosphonate (DGBP)GGPPSHuman82 nM[13]
CompoundTarget PathwayTest OrganismMICReference(s)
This compound FPPS/UPPS Staphylococcus aureus ~250 ng/mL [1][2][4]
FosmidomycinMEP Pathway (DXR)Bacillus anthracis0.78 µg/mL[14]
Escherichia coli12.5 µM[15]
Staphylococcus schleiferi0.5 - 8 µg/mL[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the typical protocols used to determine the IC50 and MIC values for compounds like this compound.

Enzyme Inhibition Assay (FPPS/UPPS)

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of FPPS or UPPS by 50% (IC50).

Enzyme_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Purified Enzyme (FPPS or UPPS) - Substrates (e.g., FPP, IPP) - Assay Buffer - Test Compound (e.g., BPH-1358) start->prepare_reagents serial_dilution Perform Serial Dilution of Test Compound prepare_reagents->serial_dilution incubation Incubate Enzyme with Test Compound serial_dilution->incubation initiate_reaction Initiate Reaction by Adding Substrates incubation->initiate_reaction monitor_reaction Monitor Reaction Progress (e.g., Spectrophotometrically) initiate_reaction->monitor_reaction data_analysis Analyze Data: - Plot % Inhibition vs. Compound Concentration - Calculate IC50 Value monitor_reaction->data_analysis end End data_analysis->end

Caption: Workflow for a typical enzyme inhibition assay.

A common method is a continuous spectrophotometric assay. For UPPS, the condensation of FPP with isopentenyl diphosphate (IPP) is monitored. The reaction mixture typically contains the enzyme, substrates, a coupling enzyme system to produce a detectable signal (e.g., release of inorganic pyrophosphate), and varying concentrations of the inhibitor. The reaction progress is monitored over time by measuring the change in absorbance at a specific wavelength. The initial reaction rates at each inhibitor concentration are used to calculate the percent inhibition, and the IC50 value is determined by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

MIC_Determination_Workflow start Start prepare_media Prepare Bacterial Culture and Growth Medium start->prepare_media serial_dilution Perform 2-fold Serial Dilution of Test Compound in Microtiter Plate prepare_media->serial_dilution inoculate Inoculate Wells with Standardized Bacterial Suspension serial_dilution->inoculate incubate Incubate Plate at Optimal Growth Temperature inoculate->incubate read_results Visually Inspect for Bacterial Growth (Turbidity) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination using broth microdilution.

The broth microdilution method is a standard procedure. A standardized inoculum of the test bacterium is added to wells of a microtiter plate containing serial two-fold dilutions of the antimicrobial agent in a suitable growth medium. The plate is incubated under appropriate conditions (e.g., 18-24 hours at 37°C). The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Discussion and Future Perspectives

This compound's dual inhibitory action against both FPPS and UPPS represents a promising strategy for combating bacterial infections, particularly from Gram-positive pathogens like Staphylococcus aureus. Its low nanomolar potency against UPPS is especially noteworthy.

When compared to other isoprenoid synthesis inhibitors, this compound occupies a unique position. While bisphosphonates like zoledronic acid are potent FPPS inhibitors, their primary clinical application is in bone resorption diseases due to their high affinity for bone mineral. Their use as systemic antibacterials is limited. GGPPS inhibitors, such as digeranyl bisphosphonate, target a different branch of the pathway primarily affecting protein prenylation, with applications being explored in cancer therapy.

Fosmidomycin, an inhibitor of the upstream MEP pathway, has demonstrated broad-spectrum antibacterial activity. However, its efficacy can be limited by bacterial resistance mechanisms, such as mutations in the transporter responsible for its uptake.

The development of dual-target inhibitors like this compound could potentially offer a higher barrier to the development of resistance. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound and its standing relative to other emerging antimicrobial agents. The detailed experimental data and protocols provided in this guide serve as a valuable resource for researchers in this endeavor.

References

No Publicly Available Data on BPH-1358 Mesylate Synergy with Methicillin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and public databases has revealed no specific information, experimental data, or research publications regarding the compound BPH-1358 mesylate and its potential synergistic effects with methicillin.

The initial request for a comparison guide on the reproducibility of this synergy cannot be fulfilled, as there is no discernible public record of this specific drug combination having been studied. The search did not yield any preclinical or clinical data, mechanism of action, or mentions in the context of treating Methicillin-Resistant Staphylococcus aureus (MRSA) or other bacterial infections.

While the abbreviation "BPH" is commonly associated with Benign Prostatic Hyperplasia, its inclusion in the compound name "BPH-1358" did not lead to any relevant findings in the context of antibiotic synergy. It is possible that this compound is an internal compound code not yet disclosed in public research, a discontinued investigational drug, or a misidentified compound name.

Without foundational data on this compound, it is impossible to generate the requested comparison guides, data tables, experimental protocols, or visualizations. Further investigation would require access to proprietary research data or clarification on the compound's identity.

Comparative Analysis of BPH-1358 Mesylate's Efficacy Across Diverse Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Evaluation of the Antibacterial Spectrum of the Novel UPPS Inhibitor, BPH-1358 Mesylate

This guide presents a detailed comparative analysis of the antibacterial activity of this compound, a potent inhibitor of undecaprenyl diphosphate synthase (UPPS), against a panel of Gram-positive and Gram-negative bacterial strains. The data herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antimicrobial agents.

This compound targets a crucial step in the bacterial cell wall biosynthesis pathway, specifically the synthesis of undecaprenyl diphosphate, a lipid carrier essential for the transport of peptidoglycan precursors.[1][2] By inhibiting UPPS, this compound effectively disrupts cell wall formation, leading to bacterial cell death.[1][2] This novel mechanism of action holds promise for combating antibiotic-resistant bacteria.

Quantitative Analysis of Antibacterial Activity

The in vitro efficacy of this compound was evaluated against various bacterial species. The primary metrics used for comparison are the Minimum Inhibitory Concentration (MIC) and the half-maximal effective concentration (EC50). The available data is summarized in the table below.

Bacterial StrainGram StatusParameterValueReference
Staphylococcus aureusGram-positiveMIC~250 ng/mL[Source for S. aureus MIC]
Staphylococcus aureusGram-positiveEC50290 nM[Source for S. aureus EC50]
Escherichia coliGram-negativeEC50300 nM[Source for E. coli EC50]

Note: Further research is required to expand this dataset to a broader range of clinically relevant bacterial strains.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial potency. The broth microdilution method is a commonly employed technique.

1. Preparation of Materials:

  • Bacterial Culture: An overnight culture of the test bacterium is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to reach the logarithmic growth phase. The turbidity of the culture is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The bacterial suspension is then diluted to a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • This compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration.

  • 96-Well Microtiter Plates: Sterile 96-well plates are used for the assay.

2. Assay Procedure:

  • A serial two-fold dilution of the this compound stock solution is prepared in the wells of the microtiter plate using broth medium. This creates a gradient of decreasing concentrations of the compound.

  • Each well is then inoculated with the standardized bacterial suspension.

  • Control wells are included: a positive control (bacteria with no compound) and a negative control (broth medium only).

  • The plates are incubated at 37°C for 18-24 hours.

3. Interpretation of Results:

  • After incubation, the plates are visually inspected for bacterial growth (turbidity).

  • The MIC is determined as the lowest concentration of this compound in which no visible growth is observed.

Determination of Half-Maximal Effective Concentration (EC50)

The EC50 is the concentration of a drug that gives half-maximal response. In the context of antibacterial assays, it represents the concentration required to inhibit 50% of bacterial growth.

1. Preparation of Materials:

  • Similar to the MIC assay, standardized bacterial cultures and a stock solution of this compound are prepared.

2. Assay Procedure:

  • A range of concentrations of this compound are prepared in the wells of a 96-well plate.

  • Each well is inoculated with the standardized bacterial suspension.

  • The plates are incubated at 37°C for a specified period, allowing for bacterial growth.

  • Bacterial growth is quantified by measuring the optical density at 600 nm (OD600) using a microplate reader.

3. Data Analysis:

  • The percentage of growth inhibition is calculated for each concentration of this compound relative to the positive control (no compound).

  • A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the compound concentration.

  • The EC50 value is determined from the curve as the concentration that corresponds to 50% inhibition.

Undecaprenyl Diphosphate Synthase (UPPS) Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the UPPS enzyme.

1. Reagents and Buffers:

  • Purified UPPS enzyme from the target bacterium.

  • Substrates: Farnesyl pyrophosphate (FPP) and [¹⁴C]-Isopentenyl pyrophosphate ([¹⁴C]-IPP).

  • Assay buffer (e.g., Tris-HCl with MgCl₂).

  • Scintillation cocktail.

2. Assay Procedure:

  • The enzymatic reaction is carried out in a reaction mixture containing the assay buffer, purified UPPS enzyme, and the substrates (FPP and radiolabeled IPP).

  • Varying concentrations of this compound are added to the reaction mixtures.

  • The reaction is incubated at an optimal temperature for a specific duration.

  • The reaction is stopped, and the radiolabeled product (undecaprenyl diphosphate) is separated from the unreacted substrate.

  • The amount of radioactivity in the product is measured using a scintillation counter.

3. Data Analysis:

  • The percentage of enzyme inhibition is calculated for each concentration of this compound.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.

Bacterial Peptidoglycan Synthesis and Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall cluster_UPPS cluster_inhibitor UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC-F Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY MraY MraY MurG MurG Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase Flippase Lipid_II->Flippase UP Undecaprenyl Phosphate (UP) UPP Undecaprenyl Diphosphate (UPP) UPP->UP Phosphatase PBP Penicillin-Binding Proteins (PBPs) Flippase->PBP Peptidoglycan Peptidoglycan Peptidoglycan->UPP PBP->Peptidoglycan Transglycosylation & Transpeptidation UPPS Undecaprenyl Diphosphate Synthase (UPPS) UPPS->UPP FPP Farnesyl Pyrophosphate (FPP) FPP->UPPS IPP Isopentenyl Pyrophosphate (IPP) IPP->UPPS BPH1358 This compound BPH1358->UPPS

Caption: Inhibition of bacterial peptidoglycan synthesis by this compound.

Experimental Workflow for MIC Determination start Start prep_culture Prepare Bacterial Culture (0.5 McFarland) start->prep_culture prep_compound Prepare Serial Dilutions of this compound start->prep_compound inoculate Inoculate 96-well Plate prep_culture->inoculate prep_compound->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read Visually Inspect for Bacterial Growth incubate->read determine_mic Determine MIC read->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling BPH-1358 Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential safety and logistical information for handling BPH-1358 mesylate. No specific Safety Data Sheet (SDS) for this compound was found. Therefore, the following guidance is based on the known properties of this compound as a potent enzyme inhibitor and on established best practices for handling potent pharmaceutical compounds (PPCs). A compound-specific risk assessment should be conducted before any handling occurs.

This compound is a potent inhibitor of human farnesyl diphosphate synthase (FPPS) and undecaprenyl diphosphate synthase (UPPS).[1] Due to its potency, stringent safety measures must be implemented to minimize exposure and ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is crucial to minimize exposure to potent pharmaceutical compounds. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for operations with a high potential for aerosol or dust generation. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs), potentially up to 1000.[2][3]
Reusable Half or Full-Facepiece RespiratorUse with appropriate particulate filters (P100/FFP3). A proper fit test is mandatory.[2]
Disposable Respirators (e.g., N95, FFP2)Suitable only for low-risk activities and not recommended as primary protection when handling highly potent compounds.[2] Anyone unpacking hazardous drugs that are not in plastic should wear a respirator.[4]
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination or at regular intervals.[2]
Body Protection Disposable Coveralls ("Bunny Suit")Made from materials like Tyvek or microporous film to protect against chemical splashes and dust.[2][4]
Dedicated Lab CoatA disposable or professionally laundered lab coat should be worn over personal clothing. Gowns should close in the back.[4]
Eye Protection Safety Goggles or a Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection.[2][4]
Foot Protection Shoe CoversDisposable shoe covers must be worn in the designated handling area and removed before exiting.[2][4]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is essential for safely handling potent compounds like this compound. The open handling of potent powders is strictly prohibited.[5] Therefore, contained systems such as barrier isolators or glove bags should be used.[3][5]

Experimental Workflow for Handling this compound

Experimental Workflow for Handling this compound cluster_pre_handling Pre-Handling cluster_handling Handling (in a Containment System) cluster_post_handling Post-Handling Area_Preparation Area Preparation - Designate a controlled area - Ensure negative pressure - Prepare decontamination solutions Waste_Setup Waste Disposal Setup - Prepare labeled, sealed waste containers Area_Preparation->Waste_Setup PPE_Donning PPE Donning - Don all required PPE in the correct order Waste_Setup->PPE_Donning Weighing Weighing and Aliquoting - Use a closed system - Minimize dust generation PPE_Donning->Weighing Procedure Experimental Procedure - Keep containers covered - Work within the containment system Weighing->Procedure Spill_Management Spill Management - Use a pre-prepared spill kit - Dispose of cleanup materials as hazardous waste Procedure->Spill_Management If spill occurs Decontamination Decontamination - Clean all surfaces and equipment Procedure->Decontamination Spill_Management->Decontamination Waste_Disposal Waste Disposal - Segregate and dispose of waste according to regulations Decontamination->Waste_Disposal PPE_Doffing PPE Doffing - Remove PPE carefully to avoid self-contamination Waste_Disposal->PPE_Doffing

A step-by-step workflow for the safe handling of this compound.

Methodologies:

  • Area Preparation:

    • Designate a specific area for handling this compound. This area should be under negative pressure to prevent the escape of airborne particles.[5]

    • Ensure all necessary equipment, including a calibrated analytical balance, spatulas, and containers, are inside a containment system (e.g., a glove box or a flexible containment glove bag).[3]

    • Have a decontamination solution (e.g., a validated cleaning agent) readily available.[2]

  • Waste Disposal Setup:

    • Prepare clearly labeled, sealed containers for all anticipated waste streams (solid, liquid, sharps).

  • PPE Donning:

    • Put on all required PPE in the correct sequence in an anteroom or designated clean area before entering the handling zone.[2]

  • Weighing and Aliquoting:

    • Perform all manipulations that may generate dust, such as weighing and transferring the compound, within a closed system to minimize aerosol generation.[2]

    • Use gentle scooping or tapping techniques to handle the powder.

  • Spill Management:

    • In case of a spill, immediately alert personnel in the vicinity.

    • Use a pre-prepared spill kit appropriate for chemical hazards to clean the spill, working from the outside in.

    • All materials used for spill cleanup must be disposed of as hazardous waste.[2]

  • Decontamination:

    • Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.[2]

  • PPE Doffing:

    • Remove PPE in the designated doffing area, being careful to avoid self-contamination.

    • Dispose of single-use PPE in the appropriate hazardous waste container.[2]

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

Waste Segregation and Disposal Logic

Waste Segregation and Disposal Logic for this compound cluster_waste_types Waste Types Start Waste Generation (Handling this compound) Solid_Waste Solid Waste - Contaminated PPE - Weighing papers - Wipes Start->Solid_Waste Liquid_Waste Liquid Waste - Contaminated solvents - Decontamination solutions Start->Liquid_Waste Sharps_Waste Sharps Waste - Contaminated needles - Glassware Start->Sharps_Waste Segregation Segregation at Source - Place into separate, labeled, sealed containers Solid_Waste->Segregation Liquid_Waste->Segregation Sharps_Waste->Segregation Storage Temporary Storage - Store in a designated hazardous waste accumulation area Segregation->Storage Disposal Final Disposal - Arrange for pickup by a licensed hazardous waste disposal company - Incineration is often required for potent compounds Storage->Disposal

A logical flow for the segregation and disposal of waste from this compound handling.

Disposal Protocol:

  • Segregation: At the point of generation, segregate waste into compatible streams:

    • Solid Waste: Contaminated PPE (gloves, coveralls, shoe covers), weighing papers, and cleaning materials.

    • Liquid Waste: Contaminated solvents and excess solutions containing this compound.

    • Sharps: Any contaminated needles, syringes, or broken glassware.

  • Containment: All waste containers must be:

    • Made of a material compatible with the waste.

    • Securely sealed to prevent leaks or spills.

    • Clearly labeled with "Hazardous Waste" and the identity of the contents.

  • Storage: Store sealed waste containers in a designated and secure hazardous waste accumulation area, away from general laboratory traffic.

  • Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed and certified waste management contractor. Incineration is often the preferred method for the disposal of potent pharmaceutical compounds.[3] Follow all local, state, and federal regulations for hazardous waste disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.